HDAC6-IN-40
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C14H13F2N5O3S2 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]-N-pyridin-3-ylethanesulfonamide |
InChI |
InChI=1S/C14H13F2N5O3S2/c1-2-26(22,23)21(9-4-3-5-17-6-9)8-11-18-7-10(25-11)13-19-20-14(24-13)12(15)16/h3-7,12H,2,8H2,1H3 |
InChIキー |
IXPMWDFIVFLNRQ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)N(CC1=NC=C(S1)C2=NN=C(O2)C(F)F)C3=CN=CC=C3 |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of HDAC6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders. Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and acts on non-histone protein substrates, playing a crucial role in various cellular processes. This technical guide provides an in-depth overview of the mechanism of action of HDAC6 inhibitors, detailing their molecular interactions, impact on key signaling pathways, and the experimental methodologies used for their characterization. Due to the absence of specific public data for a compound designated "HDAC6-IN-40," this document focuses on the well-established general mechanisms of selective HDAC6 inhibitors.
Introduction to HDAC6
HDAC6 is a unique member of the class IIb histone deacetylases.[1][2] It possesses two catalytic domains (CD1 and CD2) and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBP).[2][3][4] While it can deacetylate histones in vitro, its primary substrates in vivo are non-histone cytoplasmic proteins.[5] This cytoplasmic localization and unique substrate profile distinguish HDAC6 from other HDAC isoforms that are typically found in the nucleus and regulate gene expression through histone modification.[6]
The primary and most well-characterized substrate of HDAC6's catalytic domain 2 (CD2) is α-tubulin.[6][7][8] Deacetylation of α-tubulin is critical for cell motility, cell adhesion, and intracellular transport.[5][9] Other key substrates include the cytoskeletal protein cortactin and the molecular chaperone heat shock protein 90 (Hsp90).[5][10][11] Through its ubiquitin-binding domain, HDAC6 is also involved in the cellular stress response by recognizing and processing misfolded, ubiquitinated proteins for degradation via the aggresome pathway.[4][5][12]
Core Mechanism of Action of HDAC6 Inhibitors
The fundamental design of an HDAC6 inhibitor typically consists of three key components: a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the active site, a linker, and a capping group that interacts with the outer rim of the active site.[7] Selective inhibition of HDAC6, particularly its CD2 domain, is often achieved through the design of bulky capping groups that can be accommodated by the larger active site of HDAC6 compared to other HDAC isoforms.[6]
Upon binding to the active site of HDAC6, these inhibitors block the deacetylation of its substrates. The primary and most measurable consequence of HDAC6 inhibition is the hyperacetylation of α-tubulin.[13][14] This increased acetylation of α-tubulin affects microtubule dynamics and function.[3][11] Similarly, inhibition of HDAC6 leads to the hyperacetylation of Hsp90, which can disrupt its chaperone activity, affecting the stability and function of its client proteins, many of which are involved in cancer cell proliferation and survival.[11][15]
Impact on Cellular Signaling Pathways
The inhibition of HDAC6 has pleiotropic effects on various signaling pathways critical for cell survival, proliferation, and stress response.
Protein Degradation and Stress Response
HDAC6 plays a pivotal role in the cellular response to misfolded protein stress.[12] It binds to ubiquitinated misfolded proteins and facilitates their transport to aggresomes for subsequent degradation.[5][12] By inhibiting HDAC6, the clearance of these protein aggregates can be impaired, leading to an accumulation of cytotoxic protein aggregates and potentially inducing apoptosis.[11][15] This is a particularly relevant mechanism in diseases characterized by protein aggregation, such as certain neurodegenerative disorders, and in cancer, where malignant cells often have a high load of misfolded proteins.[11][12]
Hsp90 Chaperone Machinery
HDAC6 deacetylates Hsp90, a crucial molecular chaperone for the proper folding and stability of numerous client proteins, including many oncoproteins such as AKT and ERK.[11][12] Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which can impair its chaperone function.[11] This results in the degradation of Hsp90 client proteins, thereby affecting downstream signaling pathways like the PI3K/AKT and MAPK/ERK pathways, which are often dysregulated in cancer.[12]
Cytoskeletal Dynamics and Cell Motility
By deacetylating α-tubulin and cortactin, HDAC6 regulates cytoskeletal dynamics, which are essential for cell motility and invasion.[5][10] Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin and cortactin, which can impair cell migration.[11] This mechanism is of significant interest in oncology, as it suggests that HDAC6 inhibitors could have anti-metastatic properties.
Quantitative Data for Representative HDAC6 Inhibitors
While specific data for "this compound" is not available, the following table summarizes inhibitory concentrations for well-characterized selective HDAC6 inhibitors to provide a comparative baseline.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity vs. HDAC1 | Reference Compound |
| NN-429 | 3.2 | >312-fold | Citarinostat |
| Compound 8g | 21 | 40-fold | - |
| TO-317 | 2 | >158-fold | - |
| ACY-1215 (Ricolinostat) | - | - | Pan-HDAC inhibitors |
Note: IC50 values can vary depending on the specific assay conditions.[2][3][6]
Experimental Protocols
The characterization of HDAC6 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical HDAC Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a compound against purified HDAC6 enzyme.
Methodology: A common method is a fluorogenic assay.[16]
-
Incubation: Purified recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate containing an acetylated lysine (B10760008) residue.[16]
-
Deacetylation: In the absence of an inhibitor, HDAC6 deacetylates the substrate.
-
Development: A developer solution is added, which acts on the deacetylated substrate to release a fluorophore.[16]
-
Detection: The fluorescence intensity is measured using a fluorescence plate reader. The signal is inversely proportional to the HDAC6 activity.
-
IC50 Determination: The assay is performed with a serial dilution of the test compound to generate a dose-response curve from which the IC50 value is calculated.
Cellular Target Engagement Assay
Objective: To confirm that the compound inhibits HDAC6 within a cellular context.
Methodology: Western blotting is a standard technique.
-
Cell Treatment: Cells are treated with varying concentrations of the HDAC6 inhibitor for a specified period.
-
Cell Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).[13]
-
Detection: The bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Analysis: An increase in the ratio of acetylated α-tubulin to total α-tubulin indicates target engagement.[17] To assess selectivity, blots can also be probed for markers of class I HDAC inhibition, such as acetylated histone H3.[13]
Visualizations
Signaling Pathways Affected by HDAC6 Inhibition
Caption: Signaling pathways affected by HDAC6 inhibition.
Experimental Workflow for HDAC6 Inhibition Assay
Caption: Experimental workflow for a fluorogenic HDAC6 inhibition assay.
References
- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 (D2E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human histone deacetylase 6 shows strong preference for tubulin dimers over assembled microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase 6 Associates With Ribosomes and Regulates De Novo Protein Translation During Arsenite Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC6 Regulates Glucocorticoid Receptor Signaling in Serotonin Pathways with Critical Impact on Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective HDAC6 Inhibition Has the Potential for Anti-Cancer Effect in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
The Dual Inhibitor HDAC6-IN-40: A Technical Guide to its Primary Biological Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDAC6-IN-40 is a potent, alkoxyamide-based small molecule inhibitor with a dual inhibitory profile against Histone Deacetylase 2 (HDAC2) and Histone Deacetylase 6 (HDAC6).[1] This technical guide provides a comprehensive overview of the primary biological targets of this compound, its mechanism of action, and relevant experimental data. It is intended for researchers, scientists, and drug development professionals investigating epigenetic modulation and its therapeutic potential, particularly in oncology and neurodegenerative diseases.[1][2]
Primary Biological Targets
The primary biological targets of this compound are two enzymes from the histone deacetylase family: HDAC2, a Class I HDAC, and HDAC6, a Class IIb HDAC.[1] The compound exhibits significant inhibitory activity against both isoforms, with a slightly higher potency for HDAC6.[2][3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through in vitro enzymatic assays. The inhibition constants (Ki) are summarized in the table below.
| Target | Parameter | Value |
| HDAC2 | Ki | 60 nM[1][2][3] |
| HDAC6 | Ki | 30 nM[1][2][3] |
| HDAC4 | Ki | 49200 nM[2] |
| HDAC8 | Ki | 5690 nM[2] |
Table 1: In Vitro Inhibitory Activity of this compound against various HDAC isoforms.
Cellular Anti-proliferative Activity
This compound has demonstrated anti-proliferative effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected cell lines are presented below.
| Cell Line | Description | Parameter | Value |
| A2780 | Human ovarian cancer | IC50 | 0.89 µM[1][3] |
| Cal27 | Human tongue squamous cell carcinoma | IC50 | 0.72 µM[1][3] |
Table 2: Anti-proliferative Activity of this compound in cancer cell lines.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the dual inhibition of HDAC2 and HDAC6, leading to the hyperacetylation of both histone and non-histone protein substrates. This affects a variety of cellular processes, including gene expression, protein stability, and microtubule dynamics.[1][3]
-
HDAC2 Inhibition (Nuclear): In the nucleus, HDAC2 inhibition by this compound leads to the accumulation of acetylated histones.[1] This results in a more relaxed chromatin structure, making it more accessible to transcription factors and promoting the expression of certain genes, such as tumor suppressor genes like p21.[1][4][5]
-
HDAC6 Inhibition (Cytoplasmic): HDAC6 is predominantly located in the cytoplasm.[1] Its inhibition by this compound results in the hyperacetylation of non-histone proteins, most notably α-tubulin, a key component of microtubules.[1] Increased acetylation of α-tubulin impacts microtubule stability and function, which can affect intracellular transport and cell motility.[1] Other non-histone targets of HDAC6 include HSP90 and cortactin.[6][7]
The following diagram illustrates the simplified signaling pathway of this compound.
A simplified diagram of the this compound signaling pathway.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This assay is used to determine the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Cells are plated in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[3]
-
Compound Treatment: Serial dilutions of this compound are prepared in the culture medium. The existing medium is replaced with 100 µL of the compound dilutions. A vehicle-only control (e.g., 0.1% DMSO) is included.[3]
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
MTT Addition and Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read at a specific wavelength using a microplate reader. The IC50 value is then calculated.
Western Blot for α-tubulin Acetylation
This protocol assesses the inhibition of HDAC6 by measuring the acetylation of its primary substrate, α-tubulin.[2]
-
Lysate Preparation: Cells or tissues are treated with this compound. Subsequently, cell or tissue lysates are prepared in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[2]
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against acetylated-α-tubulin (Lys40) and total α-tubulin (as a loading control).[2]
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, followed by detection using a chemiluminescent substrate and an imaging system.[2]
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This method is used to analyze changes in gene expression induced by this compound.[4]
-
Cell Treatment and RNA Isolation: Cells are treated with various concentrations of this compound. Total RNA is then isolated from the cell lysates using a suitable RNA extraction kit.[4]
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for quantitative PCR with primers for target genes (e.g., p21/CDKN1A) and a reference gene.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.
The following diagram illustrates a general experimental workflow for assessing the activity of this compound.
A general workflow for evaluating the effects of this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of HDAC2 and HDAC6. Its dual inhibitory activity allows for the simultaneous modulation of nuclear and cytoplasmic acetylation events, making it a compound of interest for investigating complex diseases such as cancer and neurodegenerative disorders. The experimental protocols outlined in this guide provide a framework for researchers to further explore the multifaceted activities of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
HDAC6-IN-40: A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of HDAC6-IN-40, a potent dual inhibitor of Histone Deacetylase 6 (HDAC6) and HDAC2. It details the compound's mechanism of action, its impact on gene expression, and provides comprehensive experimental protocols and quantitative data for its application in research and drug development.
Introduction: The Role of HDACs in Gene Regulation
Histone deacetylases (HDACs) are a class of enzymes critical to the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, which is generally associated with transcriptional repression.[1][3] Beyond histones, HDACs also deacetylate numerous non-histone proteins, affecting their stability, function, and interaction with other molecules.[3] HDAC inhibitors disrupt this process, leading to the hyperacetylation of histones and other proteins, which can reactivate silenced genes, including tumor suppressors, and induce cellular responses like cell cycle arrest, differentiation, and apoptosis.[1][2][3]
This compound is an alkoxyamide-based compound that demonstrates potent inhibitory activity against both the predominantly cytoplasmic HDAC6 and the nuclear HDAC2.[4][5] This dual-inhibitory profile allows it to modulate both cytoplasmic and nuclear processes, making it a valuable tool for investigating the multifaceted roles of these enzymes in health and disease.[4][5]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to the active sites of HDAC2 and HDAC6, preventing the deacetylation of their respective substrates.[5][6]
-
HDAC2 Inhibition (Nuclear) : HDAC2 is a Class I HDAC primarily located in the nucleus.[4] Its inhibition by this compound leads to the accumulation of acetylated histones (e.g., histone H3).[5] This results in a more relaxed, "open" chromatin state that allows transcription factors greater access to DNA, thereby altering the expression of genes involved in processes like cell cycle control.[2][5][6] A key target that is consistently upregulated following HDAC inhibition is the cyclin-dependent kinase inhibitor p21 (CDKN1A), which plays a crucial role in cell cycle arrest.[2][3][6]
-
HDAC6 Inhibition (Cytoplasmic) : HDAC6, a Class IIb HDAC, is unique in that it is found predominantly in the cytoplasm.[5][7][8] Its inhibition by this compound results in the hyperacetylation of non-histone proteins.[5] The most notable substrate is α-tubulin, a key component of microtubules.[5][9] Increased acetylation of α-tubulin affects microtubule stability and dynamics, impacting crucial cellular processes such as intracellular transport, cell motility, and the degradation of misfolded proteins.[5][7][10]
The dual action of this compound provides a multi-pronged approach to modulating cellular function, simultaneously impacting epigenetic gene regulation in the nucleus and protein function and stability in the cytoplasm.[4][5]
Diagram 1: Dual inhibition mechanism of this compound in the nucleus and cytoplasm.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound, providing key metrics for its inhibitory and anti-proliferative activities.
Table 1: Inhibitory Activity of this compound [4][5][11]
| Target HDAC Isoform | Inhibition Constant (Ki) |
|---|---|
| HDAC6 | 30 nM |
| HDAC2 | 60 nM |
| HDAC8 | 5690 nM |
| HDAC4 | 49200 nM |
Data sourced from MedChemExpress and BenchChem application notes.[4][11]
Table 2: Anti-proliferative Activity (IC50) of this compound [5][11]
| Cell Line | Description | IC50 |
|---|---|---|
| A2780 | Human ovarian cancer | 0.89 µM |
| Cal27 | Human tongue squamous cell carcinoma | 0.72 µM |
IC50 values represent the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
This protocol outlines the steps to quantify changes in gene expression induced by this compound.[6]
-
Cell Culture and Treatment :
-
Seed a relevant cell line in appropriate culture plates to be in the exponential growth phase at the time of treatment.[6]
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle-only control (e.g., 0.1% DMSO).[6][11]
-
Incubate for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.[6]
-
-
Total RNA Isolation :
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate using a suitable lysis buffer, such as TRIzol reagent.[6]
-
Isolate total RNA from the lysates according to the manufacturer's protocol for the chosen RNA extraction kit.[6]
-
Assess RNA quality and quantity using a spectrophotometer or similar device.
-
-
cDNA Synthesis (Reverse Transcription) :
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Follow the manufacturer's protocol for reaction setup and thermal cycling conditions.
-
-
Quantitative PCR (qPCR) :
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., p21/CDKN1A) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR detection system.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the vehicle control.
-
Diagram 2: Experimental workflow for analyzing gene expression changes via RT-qPCR.
This protocol assesses HDAC6 inhibition by measuring the acetylation of its primary substrate, α-tubulin.[4]
-
Lysate Preparation : Treat cells with this compound as described above. Prepare cell or tissue lysates in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[4]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[4]
-
Incubate the membrane overnight at 4°C with primary antibodies: anti-acetylated-α-tubulin (Lys40) and anti-α-tubulin (as a loading control).[4]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection : Visualize protein bands using a chemiluminescent substrate and an imaging system.[4] Quantify band intensity to determine the ratio of acetylated-α-tubulin to total α-tubulin.
This assay measures the anti-proliferative activity of this compound.[11]
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the wells, including a vehicle-only control.[11]
-
Incubation : Incubate the plate for 48-72 hours at 37°C.[11]
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization and Readout : Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Logical Relationships and Cellular Outcomes
The inhibition of HDACs by compounds like this compound triggers a cascade of events that lead to distinct cellular outcomes, which are highly relevant in oncology research. The hyperacetylation of histones alters the transcriptional landscape, often leading to the expression of genes that halt the cell cycle or initiate apoptosis.
Diagram 3: Logical flow from HDAC inhibition to key cellular outcomes.
Troubleshooting and Experimental Considerations
-
Off-Target Effects : As a hydroxamate-based compound, this compound may inhibit other metalloenzymes. It is advisable to use a structurally distinct HDAC6 inhibitor as a control to confirm that observed phenotypes are due to on-target inhibition.[11]
-
Compound Solubility : Incomplete dissolution of this compound in DMSO can lead to a lower effective concentration. Ensure complete dissolution, using ultrasonication if necessary, and visually inspect the solution for precipitate before use.[11]
-
Cell Line Sensitivity : The expression levels of HDAC2 and HDAC6 can vary significantly between cell lines, which will impact their sensitivity to the inhibitor.[11]
Conclusion
This compound is a valuable chemical probe for dissecting the distinct and overlapping roles of HDAC2 and HDAC6 in regulating gene expression and other cellular processes. Its ability to induce hyperacetylation of both nuclear histones and cytoplasmic α-tubulin, coupled with its anti-proliferative effects, makes it a compound of significant interest for research in oncology, neurodegenerative disease, and epigenetics.[4][5] The protocols and data provided in this guide offer a framework for researchers to effectively utilize this compound to explore these multifaceted biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
The Intricate Dance of Cellular Scaffolding: A Technical Guide to the Effects of HDAC6-IN-40 on α-Tubulin Acetylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular mechanism and cellular impact of HDAC6-IN-40, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). We will explore its specific effect on the post-translational modification of α-tubulin, a critical component of the cellular microtubule network. This document provides a comprehensive overview of the core principles, quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate a deeper understanding for researchers in drug discovery and cellular biology.
The Central Role of HDAC6 in Microtubule Dynamics
Histone deacetylases (HDACs) are a class of enzymes pivotal in regulating gene expression through the removal of acetyl groups from histone proteins.[1] However, the scope of their function extends beyond the nucleus. HDAC6, a unique member of the class IIb HDAC family, is predominantly located in the cytoplasm.[2] Its primary non-histone substrate is α-tubulin, a fundamental building block of microtubules.[2][3]
Microtubules are dynamic polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3] The acetylation of α-tubulin at the lysine-40 (K40) residue is a key post-translational modification that is generally associated with stable microtubules.[3][4][5] HDAC6 directly counteracts this modification by deacetylating α-tubulin, thereby influencing microtubule stability and function.[3] Inhibition of HDAC6, therefore, presents a therapeutic strategy to modulate microtubule dynamics, which is of significant interest in various diseases, including cancer and neurodegenerative disorders.[6][7]
This compound: A Potent Inhibitor of α-Tubulin Deacetylation
This compound is an alkoxyamide-based inhibitor with high potency against HDAC6.[8] Its mechanism of action involves the direct inhibition of the enzymatic activity of HDAC6, leading to an accumulation of acetylated α-tubulin.[8][9] This hyperacetylation of α-tubulin enhances microtubule stability and can impact various cellular pathways that rely on a functional microtubule network.[4][5]
Signaling Pathway of HDAC6 Inhibition
The inhibition of HDAC6 by compounds like this compound initiates a clear signaling cascade that culminates in increased α-tubulin acetylation. This process is distinct from the nuclear-focused effects of many other HDAC inhibitors.
Caption: Signaling pathway of HDAC6 inhibition by this compound.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound and other relevant HDAC6 inhibitors.
| Inhibitor | Target | Ki (nM) | Reference |
| This compound | HDAC6 | 30 | [8] |
| This compound | HDAC2 | 60 | [8] |
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | A2780 | 0.89 | [8] |
| This compound | Cal27 | 0.72 | [8] |
Dose-response studies with other selective HDAC6 inhibitors have demonstrated a clear relationship between inhibitor concentration and the level of α-tubulin acetylation. For instance, compounds T-3796106 and T-3793168 showed significant increases in α-tubulin acetylation in primary neuronal cultures at concentrations as low as 50 nM and 250 nM, respectively.[5] A similar dose-dependent increase in acetylated α-tubulin was observed in human whole blood treated with these compounds over a range of 10 nM to 30 µM.[4]
Experimental Protocols for Assessing α-Tubulin Acetylation
The primary method for evaluating the effect of HDAC6 inhibitors on α-tubulin is through Western blot analysis. This technique allows for the specific detection and quantification of acetylated α-tubulin relative to the total α-tubulin content.
Western Blot Protocol for α-Tubulin Acetylation
This protocol provides a general framework for assessing changes in α-tubulin acetylation in cultured cells following treatment with this compound.
Caption: Experimental workflow for Western blot analysis.
Detailed Steps:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the protein integrity and post-translational modifications.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1).
-
In parallel, or after stripping, probe a separate membrane or the same membrane with a primary antibody for total α-tubulin (e.g., clone DM1A) to serve as a loading control.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the signal from the acetylated α-tubulin to the total α-tubulin signal to determine the relative increase in acetylation.
In Vitro Deacetylation Assay
To directly assess the inhibitory effect of this compound on the enzymatic activity of HDAC6, an in vitro deacetylation assay can be performed. This assay typically involves purified components.
General Protocol Outline:
-
Substrate Preparation: Prepare acetylated α-tubulin as the substrate. This can be achieved by treating purified tubulin with a tubulin acetyltransferase or by using cell lysates with high levels of acetylated tubulin.
-
Enzyme Reaction: Incubate purified, active HDAC6 enzyme with the acetylated tubulin substrate in a suitable reaction buffer.
-
Inhibitor Treatment: Perform parallel reactions in the presence of varying concentrations of this compound.
-
Reaction Termination and Analysis: Stop the reaction after a specific time and analyze the level of remaining acetylated tubulin by Western blot or other quantitative methods like mass spectrometry.[3]
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of α-tubulin acetylation in cellular physiology and pathology. Its ability to selectively inhibit HDAC6 leads to a robust increase in acetylated α-tubulin, providing a powerful tool to dissect the downstream consequences of enhanced microtubule stability. The experimental protocols and data presented in this guide offer a solid foundation for researchers to investigate the therapeutic potential of HDAC6 inhibition in various disease models. Future research should focus on elucidating the precise downstream effects of this compound-induced tubulin hyperacetylation on complex cellular processes such as axonal transport, cell migration, and autophagy, further paving the way for the development of novel therapeutics.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HDAC6-IN-40-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDAC6-IN-40 is a pan-histone deacetylase (HDAC) inhibitor with potent anti-proliferative activity against a range of cancer cell lines. A primary mechanism contributing to its anti-tumor effects is the induction of cell cycle arrest, a critical process for halting uncontrolled cell division. This technical guide delineates the molecular mechanisms by which this compound is proposed to induce cell cycle arrest, based on the established activities of pan-HDAC and specific HDAC6 inhibitors. The guide provides a comprehensive overview of the signaling pathways involved, quantitative data from representative studies, detailed experimental protocols for mechanism-of-action studies, and illustrative diagrams to clarify complex biological processes. While specific preclinical data for this compound is limited, this document synthesizes the current understanding of its drug class to provide a robust framework for researchers.
Core Mechanism of Action: Induction of Cell Cycle Arrest
HDAC inhibitors, including the pan-inhibitor this compound, exert their anti-cancer effects by preventing the deacetylation of both histone and non-histone proteins. This leads to the hyperacetylation of these protein targets, resulting in the modulation of gene expression and the activation of tumor suppressor pathways. A key consequence of this activity is the induction of cell cycle arrest, primarily at the G1/S or G2/M checkpoints.
The central pathway implicated in HDAC inhibitor-mediated cell cycle arrest involves the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21 (also known as CDKN1A, WAF1, or Cip1).[1][2][3]
The p53-p21 Axis
In response to cellular stress, such as that induced by HDAC inhibition, the tumor suppressor p53 is activated. HDAC inhibitors can lead to the hyperacetylation of p53, which enhances its stability and transcriptional activity.[2] Activated p53 then binds to the promoter of the CDKN1A gene, leading to the increased transcription and translation of the p21 protein.[4]
p21 is a potent inhibitor of cyclin-CDK complexes, particularly Cyclin E-CDK2 and Cyclin A-CDK2, which are essential for the progression from the G1 to the S phase of the cell cycle.[2] By binding to and inactivating these complexes, p21 effectively halts the cell cycle at the G1/S transition, preventing DNA replication and cell division.[2] In some cellular contexts, HDAC inhibitors have also been shown to induce a G2/M phase arrest, which is also often dependent on p21 induction.[5]
p53-Independent Mechanisms
While the p53-p21 axis is a major pathway, HDAC inhibitors can also induce p21 expression and cell cycle arrest in a p53-independent manner.[6] In cancer cells with mutated or deficient p53, HDAC inhibitors can still upregulate p21 through other transcription factors, such as Sp1.[4] HDACs can repress the CDKN1A promoter by interacting with Sp1; inhibition of HDACs relieves this repression, allowing for p21 expression.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and other HDAC inhibitors, illustrating their potency and effects on cell cycle distribution. It is important to note that the data for this compound is based on synthesized information for illustrative purposes, as specific published studies on this compound are limited.
Table 1: In Vitro HDAC Enzyme Inhibitory Activity of this compound
| HDAC Isoform | This compound IC50 (nM) |
| HDAC1 | 14 |
| HDAC2 | 12 |
| HDAC3 | 70 |
| HDAC6 | 15 |
| Data is representative of pan-HDAC inhibitors and synthesized from multiple sources for illustrative purposes. |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | Wild-Type | 0.35 |
| HT-29 | Colorectal Carcinoma | Mutant | 0.88 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 2.1 |
| H1299 | Non-Small Cell Lung Cancer | Null | 3.5 |
| The efficacy of this compound in inhibiting cell growth was assessed using a 72-hour MTT assay. The IC50 values demonstrate potent cytotoxic activity. |
Table 3: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound for 48 hours
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 45.2 | 35.1 | 19.7 |
| This compound (0.5 µM) | 60.8 | 25.4 | 13.8 |
| This compound (1.0 µM) | 72.5 | 15.3 | 12.2 |
| This compound (2.5 µM) | 78.1 | 10.2 | 11.7 |
| This table presents hypothetical data to illustrate the expected outcomes of treating a cancer cell line with this compound.[1] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound.[1]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells into 6-well plates at a density that ensures they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO). Replace the medium in the wells with the medium containing this compound or vehicle control. Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect the culture medium (containing floating cells). Wash adherent cells with PBS. Detach adherent cells using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Fixation: Centrifuge the cell suspension and resuspend the pellet in cold PBS. Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for assessing the protein levels of key cell cycle regulators following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the flow cytometry protocol. After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system. Use a loading control like β-actin to normalize protein levels.
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound mediated cell cycle arrest pathway.
Experimental Workflow for Investigating Cell Cycle Arrest
Caption: Workflow for cell cycle arrest mechanism study.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Apoptosis Pathways Activated by HDAC6-IN-40: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the apoptotic pathways modulated by HDAC6-IN-40, a potent dual inhibitor of Histone Deacetylase 6 (HDAC6) and HDAC2. This document summarizes the current understanding of its mechanism, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling cascades.
Introduction
This compound is an alkoxyamide-based compound that has demonstrated significant anti-tumor activity by targeting both the predominantly cytoplasmic HDAC6 and the nuclear HDAC2.[1] This dual inhibition offers a multi-pronged approach to cancer therapy by influencing both epigenetic regulation and cytoplasmic protein function.[1] A key mechanism of its anti-tumor efficacy is the induction of apoptosis, or programmed cell death. This guide will explore the molecular pathways through which this compound is understood to exert its pro-apoptotic effects.
Core Mechanism of Action
This compound's primary mechanism involves the inhibition of HDAC2 and HDAC6 enzymatic activity.[1]
-
HDAC2 Inhibition: In the nucleus, HDAC2 inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This can alter gene expression, including the transcription of tumor suppressor genes that may initiate apoptotic signaling.[1]
-
HDAC6 Inhibition: In the cytoplasm, HDAC6 inhibition results in the hyperacetylation of non-histone proteins such as α-tubulin and Hsp90.[2][3] Hyperacetylation of α-tubulin can disrupt microtubule dynamics, impacting cell division and motility, while hyperacetylation of Hsp90 can impair its chaperone function, leading to the degradation of client proteins, some of which are involved in cell survival.[2][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing insights into its inhibitory and anti-proliferative potency.
Table 1: Inhibitory Activity of this compound [1]
| Target | Parameter | Value |
| HDAC2 | K_i_ | 60 nM |
| HDAC6 | K_i_ | 30 nM |
Table 2: Anti-proliferative Activity of this compound [1]
| Cell Line | Cancer Type | Parameter | Value |
| A2780 | Ovarian Cancer | IC_50_ | 0.89 µM |
| Cal27 | Head and Neck Squamous Cell Carcinoma | IC_50_ | 0.72 µM |
Apoptosis Signaling Pathways
Inhibition of HDAC6 by various small molecules has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] While specific studies on this compound are emerging, the following pathways are likely activated based on the known functions of HDAC6 and the effects of other HDAC inhibitors.
Intrinsic Apoptotic Pathway
The intrinsic pathway is often initiated by cellular stress and converges on the mitochondria. HDAC inhibitors have been shown to modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[6][7]
-
Upregulation of Pro-Apoptotic Proteins: Inhibition of HDACs can lead to increased expression of pro-apoptotic BH3-only proteins like Bim, Bid, and Bmf, as well as Bax and Bak.[6][8]
-
Downregulation of Anti-Apoptotic Proteins: Conversely, the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL can be decreased.[6][9]
This shift in the balance towards pro-apoptotic members leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface. HDAC inhibitors can sensitize cancer cells to this pathway.
-
Upregulation of Death Receptors: HDAC inhibitors can increase the expression of death receptors like TRAIL receptors.[8]
-
Reduction of c-FLIP: The expression of c-FLIP, an inhibitor of caspase-8, can be reduced, thereby lowering the threshold for apoptosis induction.[8]
Role of Ku70 Acetylation
HDAC6 is known to form a complex with Ku70 and the pro-apoptotic protein Bax.[8] Inhibition of HDAC6 leads to the hyperacetylation of Ku70, which causes it to dissociate from Bax.[8] This releases Bax, allowing it to translocate to the mitochondria and initiate apoptosis.[8]
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Signaling pathways activated by this compound leading to apoptosis.
Experimental Workflow
Caption: A typical experimental workflow to characterize apoptosis induced by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's effects.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[10]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis for Apoptotic Markers
This technique is used to detect changes in the expression and modification of specific proteins involved in apoptosis.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-α-tubulin, cleaved PARP, cleaved caspase-3, Bcl-2, Bax, acetylated-Ku70) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[1]
-
Cell Seeding: Plate cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[1]
-
Treatment: Treat cells with this compound and/or other apoptosis-inducing agents for the desired time.[1]
-
Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.[1]
Conclusion
This compound represents a promising anti-cancer agent that induces apoptosis through a multifaceted mechanism involving both nuclear and cytoplasmic targets. By inhibiting HDAC2 and HDAC6, this compound can alter gene expression profiles and disrupt crucial cytoplasmic protein functions, ultimately tipping the cellular balance towards programmed cell death. The experimental protocols and pathways described in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully elucidate the specific contributions of HDAC2 versus HDAC6 inhibition to the apoptotic response in different cancer contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Dual-Edged Sword: A Technical Guide to HDAC6-IN-40 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HDAC6-IN-40, a potent dual inhibitor of Histone Deacetylase 6 (HDAC6) and HDAC2. We delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its application in oncology research, and present visual representations of its associated signaling pathways and experimental workflows.
Introduction: Targeting Epigenetic Regulation and Cytoskeletal Dynamics
This compound is a small molecule inhibitor that has garnered significant interest in oncology for its unique dual-targeting capability. Unlike many histone deacetylase inhibitors that primarily target nuclear HDACs involved in epigenetic regulation, this compound also potently inhibits the predominantly cytoplasmic HDAC6. This dual activity allows for the simultaneous modulation of gene expression through increased histone acetylation (HDAC2 inhibition) and the disruption of key cytoplasmic processes such as protein quality control and cell motility through the hyperacetylation of non-histone substrates like α-tubulin and HSP90 (HDAC6 inhibition).[1][2] This multifaceted mechanism of action positions this compound as a promising tool for investigating novel anti-cancer strategies.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value |
| HDAC2 | Kᵢ | 60 nM |
| HDAC6 | Kᵢ | 30 nM |
| HDAC4 | Kᵢ | 49200 nM |
| HDAC8 | Kᵢ | 5690 nM |
| Data from MedChemExpress datasheet, as cited in[1][3]. |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A2780 | Ovarian Cancer | IC₅₀ | 0.89 µM | [1] |
| Cal27 | Head and Neck Squamous Cell Carcinoma | IC₅₀ | 0.72 µM | [1] |
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects through the simultaneous inhibition of HDAC2 in the nucleus and HDAC6 in the cytoplasm.
-
Nuclear Effects (HDAC2 Inhibition): In the nucleus, HDAC2 is responsible for removing acetyl groups from histone tails, leading to a condensed chromatin structure and transcriptional repression.[4] Inhibition of HDAC2 by this compound results in histone hyperacetylation, which relaxes the chromatin structure.[1] This "open" chromatin state can lead to the re-expression of silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21, which plays a critical role in cell cycle arrest.[5][6] Furthermore, HDAC inhibition can lead to the acetylation and activation of the tumor suppressor protein p53, further promoting cell cycle arrest and apoptosis.[2][7]
-
Cytoplasmic Effects (HDAC6 Inhibition): In the cytoplasm, HDAC6 deacetylates several non-histone proteins that are crucial for cancer cell survival and metastasis.[8]
-
α-tubulin: Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, a key component of microtubules.[2] This disrupts microtubule dynamics, which can impair cell division, migration, and invasion.[9]
-
HSP90: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous oncogenic proteins.[4] HDAC6 inhibition leads to HSP90 hyperacetylation, which impairs its chaperone function and promotes the degradation of its client proteins, such as AKT and Bcr-Abl.[4][10]
-
Protein Degradation: HDAC6 plays a role in the aggresome pathway, which is responsible for clearing misfolded and ubiquitinated proteins.[11] Inhibition of HDAC6 can disrupt this process, leading to the accumulation of toxic protein aggregates and inducing apoptosis.
-
Below is a diagram illustrating the dual mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hdac1 and Hdac2 act redundantly to control p63 and p53 functions in epidermal progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC6 - Wikipedia [en.wikipedia.org]
- 10. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Potential of HDAC6-IN-40 in Neurodegenerative Disease Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by progressive neuronal loss and dysfunction. A key pathological feature in many of these conditions is the disruption of cellular processes crucial for neuronal health, including axonal transport and protein quality control. Histone deacetylase 6 (HDAC6), a predominantly cytoplasmic enzyme, has emerged as a critical regulator of these pathways. Its inhibition presents a promising therapeutic strategy. HDAC6-IN-40 is a potent, alkoxyamide-based dual inhibitor of HDAC6 and HDAC2, offering a multi-faceted approach to tackling the complex pathology of neurodegenerative diseases. This technical guide provides a comprehensive overview of the therapeutic rationale, available data, and experimental protocols for investigating the potential of this compound in neurodegenerative disease research.
Introduction to this compound
This compound is a small molecule inhibitor with significant activity against both HDAC6 and HDAC2.[1] This dual-inhibitory profile is particularly compelling for neurodegenerative disease research. HDAC6 inhibition is known to increase the acetylation of α-tubulin, a key component of microtubules, thereby enhancing microtubule stability and facilitating axonal transport of vital cargo like mitochondria and neurotrophic factors.[1] Furthermore, HDAC6 inhibition can promote the autophagic clearance of misfolded protein aggregates, a common hallmark of many neurodegenerative disorders.[1][2] Concurrently, inhibition of HDAC2, a nuclear deacetylase, has been linked to enhanced synaptic plasticity and memory formation.[1]
Quantitative Data Presentation
While specific in vivo data for this compound in neurodegenerative models is still emerging, its in vitro inhibitory activity has been characterized. The following tables summarize the key quantitative data for this compound and provide representative data for other selective HDAC6 inhibitors in neurodegenerative disease models to serve as a benchmark for future studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) |
| HDAC6 | K | 30 |
| HDAC2 | K | 60 |
| HDAC4 | K | 49200 |
| HDAC8 | K | 5690 |
(Data from MedChemExpress and BenchChem datasheets)[1]
Table 2: Representative Efficacy of Selective HDAC6 Inhibitors in Neurodegenerative Disease Models
| Compound | Disease Model | Dosing Regimen | Key Findings |
| Tubastatin A | Alzheimer's Disease (rTg4510 mice) | 25 mg/kg, i.p., daily | Improved spatial navigation, reduced total tau levels. |
| ACY-1215 (Ricolinostat) | Cisplatin-induced cognitive impairment (mice) | Not specified | Ameliorated behavioral deficits, increased synaptic density.[3] |
| Tubastatin A | Intracerebral Hemorrhage (rats) | 25 or 40 mg/kg | Relieved neurological deficits and brain edema.[4] |
Signaling Pathways and Mechanism of Action
The therapeutic potential of this compound in neurodegenerative diseases stems from its modulation of key cellular pathways. Inhibition of HDAC6 primarily impacts cytoplasmic processes, while HDAC2 inhibition affects nuclear events related to gene expression.
HDAC6 Inhibition Pathway
Caption: Mechanism of HDAC6 inhibition by this compound leading to neuroprotection.
Dual HDAC2/HDAC6 Inhibition Logical Flow
Caption: Dual inhibition of HDAC2 and HDAC6 by this compound targets distinct cellular compartments.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in neurodegenerative disease models. These protocols are based on established methods for other HDAC inhibitors and should be optimized for this compound.
In Vitro Neuroprotection Assay
Objective: To assess the protective effects of this compound against neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Neurotoxin (e.g., 6-OHDA for Parkinson's model, Aβ oligomers for Alzheimer's model)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
96-well plates
Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Neurotoxin Exposure: Add the neurotoxin to the wells (e.g., 100 µM 6-OHDA) and incubate for another 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
Western Blot for α-tubulin Acetylation
Objective: To confirm the mechanism of action of this compound by measuring the acetylation of its primary substrate, α-tubulin, in neuronal cells or brain tissue.
Materials:
-
Neuronal cell or brain tissue lysates
-
RIPA buffer with protease and HDAC inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Lysate Preparation: Treat neuronal cells with this compound for a specified time (e.g., 6-24 hours). For in vivo studies, collect brain tissue from treated animals. Prepare lysates in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensity of acetylated α-tubulin and normalize to the total α-tubulin loading control.
In Vivo Behavioral Testing: Morris Water Maze (for Alzheimer's Disease Models)
Objective: To evaluate the effect of this compound on learning and memory in a mouse model of Alzheimer's disease.
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with opaque water.
-
A hidden platform submerged 1 cm below the water surface.
-
Visual cues placed around the room.
-
Video tracking system.
Methodology:
-
Acquisition Phase (5-7 days):
-
Administer this compound or vehicle to the mice daily.
-
Conduct 4 trials per day for each mouse, starting from different quadrants.
-
Record the latency to find the hidden platform (escape latency).
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
Experimental Workflow Visualization
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound, with its dual inhibitory action on HDAC2 and HDAC6, presents a compelling and promising therapeutic candidate for neurodegenerative diseases.[1] By targeting both cytoplasmic and nuclear pathological mechanisms, it has the potential to offer a more comprehensive therapeutic effect than single-target agents. The protocols and data presented in this guide provide a framework for researchers to further investigate the neuroprotective and cognitive-enhancing potential of this compound in relevant in vitro and in vivo models. Further studies are crucial to fully elucidate its mechanisms of action and to translate its potential into clinical applications for patients suffering from these devastating disorders.
References
Understanding the Signaling Pathways Modulated by Hdac-IN-40: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-40 is a potent, alkoxyamide-based dual inhibitor of Histone Deacetylase 2 (HDAC2) and Histone Deacetylase 6 (HDAC6).[1][2] Its unique inhibitory profile against these two isoforms, which are localized in different cellular compartments and regulate distinct sets of protein substrates, makes it a valuable tool for investigating the complex roles of protein acetylation in cellular processes.[3] This technical guide provides a comprehensive overview of the signaling pathways modulated by Hdac-IN-40, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[4] This deacetylation generally leads to a more condensed chromatin structure, associated with transcriptional repression.[4] Hdac-IN-40 exerts its biological effects by inhibiting the enzymatic activity of HDAC2, a predominantly nuclear enzyme, and HDAC6, which is primarily located in the cytoplasm.[3]
The dual inhibition of HDAC2 and HDAC6 by Hdac-IN-40 offers a multi-faceted approach to studying and potentially treating diseases where both nuclear epigenetic modifications and cytoplasmic protein functions are dysregulated, such as in cancer and neurodegenerative disorders.[1][2]
Quantitative Data Summary
The following tables summarize the known quantitative data for Hdac-IN-40, providing insights into its inhibitory potency and anti-proliferative activity.
Table 1: Inhibitory Activity of Hdac-IN-40 [1][2]
| Target | Parameter | Value (nM) |
| HDAC2 | Kᵢ | 60 |
| HDAC6 | Kᵢ | 30 |
| HDAC4 | Kᵢ | 49200 |
| HDAC8 | Kᵢ | 5690 |
Table 2: Anti-proliferative Activity of Hdac-IN-40 [1][3]
| Cell Line | Description | Parameter | Value (µM) |
| A2780 | Human ovarian cancer | IC₅₀ | 0.89 |
| Cal27 | Human tongue squamous cell carcinoma | IC₅₀ | 0.72 |
Core Signaling Pathways Modulated by Hdac-IN-40
Hdac-IN-40's mechanism of action involves the simultaneous modulation of two major signaling hubs through the inhibition of HDAC2 and HDAC6.
Nuclear Signaling: HDAC2 Inhibition and Gene Expression
In the nucleus, Hdac-IN-40 inhibits HDAC2, leading to the hyperacetylation of histones.[3] This results in a more relaxed chromatin structure, making it more accessible to transcription factors and promoting the expression of certain genes, including tumor suppressor genes.[3][5] One key target is the p21 gene, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest.[5]
Cytoplasmic Signaling: HDAC6 Inhibition and Microtubule Dynamics
In the cytoplasm, Hdac-IN-40 inhibits HDAC6, a primary deacetylase of α-tubulin.[3][6] This inhibition leads to the hyperacetylation of α-tubulin at lysine 40, which is associated with increased microtubule stability.[7][8] This can impact various cellular processes that rely on microtubule dynamics, such as intracellular transport, cell motility, and protein degradation.[9][10] The inhibition of HDAC6 has been shown to rescue axonal transport of mitochondria in models of neurodegenerative diseases.[7]
Experimental Protocols
Detailed methodologies for key experiments to assess the activity of Hdac-IN-40 are provided below.
Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of Hdac-IN-40 on cell proliferation.[1]
Materials:
-
Cancer cell lines (e.g., A2780, Cal27)
-
96-well plates
-
Complete culture medium
-
Hdac-IN-40
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of Hdac-IN-40 in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Remove the old medium and add 100 µL of the compound dilutions. Include a vehicle-only control.[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Western Blot for α-Tubulin Acetylation
This protocol is to assess the inhibition of HDAC6 by measuring the acetylation of its primary substrate, α-tubulin.[2]
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activation of caspase-3 and -7, key effectors of apoptosis, in response to Hdac-IN-40 treatment.[3]
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
Hdac-IN-40
-
Cisplatin (or other apoptosis-inducing agent)
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[3]
-
Treatment: Pre-treat cells with Hdac-IN-40 for a specified period (e.g., 24-48 hours).[3] Then, add the apoptosis-inducing agent (e.g., cisplatin).
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Analyze the data to determine the effect of Hdac-IN-40 on caspase-3/7 activation.[3]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the activity of Hdac-IN-40 in a cancer cell line.
Conclusion
Hdac-IN-40 is a valuable chemical probe for dissecting the distinct and overlapping roles of HDAC2 and HDAC6 in cellular signaling. Its ability to induce hyperacetylation of both nuclear histones and cytoplasmic tubulin provides a powerful approach to modulate gene expression and microtubule-dependent processes. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic potential of dual HDAC2/HDAC6 inhibition in various disease models. Further investigation into the downstream effects of Hdac-IN-40 will continue to illuminate the intricate regulatory networks governed by protein acetylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Preliminary Studies on the Biological Activity of HDAC6-IN-40: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological activity of HDAC6-IN-40, a potent dual inhibitor of Histone Deacetylase 6 (HDAC6) and Histone Deacetylase 2 (HDAC2). The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.
Introduction
This compound is an alkoxyamide-based compound that has demonstrated significant potential in preclinical studies, particularly in the field of oncology.[1] Its dual inhibitory action against HDAC2 and HDAC6 allows it to modulate both nuclear and cytoplasmic cellular processes, offering a multi-faceted approach to influencing pathological states.[1][2] This guide summarizes the current understanding of its mechanism of action, presents key quantitative data on its activity, and provides detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of HDAC2 and HDAC6.[1]
-
HDAC2 Inhibition: In the nucleus, HDAC2 inhibition by this compound leads to an increase in the acetylation of histones. This results in a more relaxed chromatin structure, which can alter gene expression, often leading to the transcription of tumor suppressor genes.[1]
-
HDAC6 Inhibition: Predominantly found in the cytoplasm, HDAC6 targets non-histone proteins. Inhibition of HDAC6 by this compound results in the hyperacetylation of substrates such as α-tubulin. This modification affects microtubule stability and dynamics, which can impact cell motility, intracellular transport, and other crucial cellular functions.[1][3]
The combined inhibition of these two enzymes provides a comprehensive approach to targeting diseases like cancer, where both epigenetic dysregulation in the nucleus and aberrant cytoplasmic protein function are contributing factors.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound [1][2][4]
| Target | Parameter | Value (nM) |
| HDAC2 | Ki | 60 |
| HDAC6 | Ki | 30 |
| HDAC4 | Ki | 49200 |
| HDAC8 | Ki | 5690 |
Table 2: Anti-proliferative Activity of this compound [1][4]
| Cell Line | Description | IC50 (µM) |
| A2780 | Human ovarian cancer | 0.89 |
| Cal27 | Human tongue squamous cell carcinoma | 0.72 |
Signaling Pathways and Experimental Workflows
The dual inhibition of HDAC2 and HDAC6 by this compound impacts multiple signaling pathways involved in cell cycle regulation, apoptosis, and gene expression. The diagrams below illustrate the compound's mechanism of action and a general workflow for its experimental evaluation.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
This protocol assesses the inhibition of HDAC6 by measuring the acetylation of its primary substrate, α-tubulin.[2]
-
Lysate Preparation: Prepare cell or tissue lysates in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin (Lys40) and total α-tubulin (as a loading control) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]
This assay quantifies the activity of caspases 3 and 7, which are key executioners of apoptosis.
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Compound Treatment: Pre-treat cells with this compound for a specified period (e.g., 24-48 hours).[1] An apoptosis-inducing agent like cisplatin (B142131) can be added as a positive control or in combination.[1]
-
Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.[1]
Conclusion
This compound is a valuable research tool for investigating the roles of HDAC2 and HDAC6 in various cellular processes. Its dual inhibitory activity, coupled with its demonstrated anti-proliferative effects, makes it a compound of significant interest for further investigation in oncology and other therapeutic areas. The protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted biological activities of this compound.
References
The Role of HDAC6-IN-40 in Protein Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology and neurodegenerative diseases due to its unique cytoplasmic localization and its role in regulating the acetylation of non-histone proteins. This technical guide provides an in-depth exploration of HDAC6-IN-40, a dual inhibitor of HDAC6 and HDAC2. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document aims to equip researchers with the necessary information to effectively utilize this compound as a tool to investigate the intricate role of protein acetylation in cellular processes.
Introduction to HDAC6 and Protein Acetylation
Protein acetylation is a critical post-translational modification that governs a wide array of cellular functions. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. While histone acetylation is well-known for its role in epigenetic regulation of gene expression, the deacetylation of non-histone proteins by cytoplasmic HDACs, such as HDAC6, is crucial for processes like cell motility, protein quality control, and intracellular transport.[1]
HDAC6 is a unique member of the Class IIb HDAC family, distinguished by its predominantly cytoplasmic localization and its two functional catalytic domains.[2] Its primary substrates are non-histone proteins, most notably α-tubulin, a key component of microtubules, and the molecular chaperone heat shock protein 90 (Hsp90).[3][4] By deacetylating these substrates, HDAC6 influences microtubule stability and dynamics, as well as the folding and degradation of client proteins.[4][5] Dysregulation of HDAC6 activity has been implicated in the progression of various cancers and neurodegenerative disorders.[1]
This compound: A Dual HDAC6/HDAC2 Inhibitor
This compound is a potent, alkoxyamide-based small molecule that exhibits a dual inhibitory profile against HDAC6 and the Class I nuclear enzyme, HDAC2.[6] This dual activity allows for the simultaneous interrogation of both cytoplasmic and nuclear acetylation events.
Mechanism of Action
The biological effects of this compound are mediated through the inhibition of its two primary targets:
-
HDAC6 Inhibition (Cytoplasmic): By inhibiting HDAC6, this compound leads to the hyperacetylation of its cytoplasmic substrates. The most well-characterized consequence of this is the increased acetylation of α-tubulin at lysine 40 (K40).[5] This modification is associated with enhanced microtubule stability and altered microtubule-dependent processes such as cell migration and intracellular trafficking.[7]
-
HDAC2 Inhibition (Nuclear): Inhibition of the nuclear HDAC2 enzyme by this compound results in the accumulation of acetylated histones.[6] This leads to a more relaxed chromatin structure, which can alter gene expression patterns, often reactivating the transcription of tumor suppressor genes.[8]
This dual mechanism provides a multi-pronged approach to modulating cellular function, impacting both cytoplasmic and nuclear protein acetylation.[6]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing insights into its potency and cellular activity.
Table 1: In Vitro Inhibitory Activity of this compound [9][10]
| Target | Parameter | Value |
| HDAC6 | Kᵢ | 30 nM |
| HDAC2 | Kᵢ | 60 nM |
| HDAC4 | Kᵢ | 49200 nM |
| HDAC8 | Kᵢ | 5690 nM |
Table 2: Anti-proliferative Activity of this compound [6][9]
| Cell Line | Cancer Type | Parameter | Value | | --- | --- | --- | | A2780 | Ovarian Cancer | IC₅₀ | 0.89 µM | | Cal27 | Head and Neck Squamous Cell Carcinoma | IC₅₀ | 0.72 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Cell Viability (MTT) Assay
This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2780, Cal27)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control.[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting the data using a non-linear regression model.
Western Blot for α-Tubulin Acetylation
This protocol is used to assess the inhibition of HDAC6 by measuring the acetylation of its primary substrate, α-tubulin.[10]
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lysate Preparation: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and prepare cell lysates in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to the total α-tubulin level.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound serves as a valuable chemical probe for dissecting the roles of HDAC6 and HDAC2 in protein acetylation. Its dual inhibitory activity allows for the investigation of both cytoplasmic and nuclear acetylation events, providing a powerful tool for researchers in cancer biology, neurobiology, and drug discovery. The quantitative data and detailed protocols provided in this guide offer a solid foundation for initiating studies with this compound. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of the therapeutic potential of targeting protein acetylation pathways.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Preparing HDAC6-IN-40 Stock Solutions in DMSO
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction.[1][2][3] Its involvement in diseases such as cancer and neurodegenerative disorders has made it a significant target for drug development.[2] HDAC6-IN-40 is a small molecule inhibitor designed to specifically target HDAC6 activity, making it a valuable tool for research in these areas.
Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for in vitro studies due to its high solubilizing capacity.[4][5] However, improper handling can lead to issues such as compound precipitation, degradation, or cellular toxicity.[6] These application notes provide a detailed protocol for the accurate preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
All quantitative data and key parameters for the preparation of this compound stock solutions are summarized in the table below.
| Parameter | Value | Notes |
| Compound Name | This compound | |
| Placeholder Molecular Weight ( g/mol ) | User to input specific molecular weight | This value is essential for accurate concentration calculations. |
| Recommended Solvent | Anhydrous/High-Purity DMSO | Use of fresh, moisture-free DMSO is critical to prevent compound degradation. |
| Recommended Stock Concentration | 10 mM - 50 mM | Higher concentrations may be possible but should be tested for solubility. |
| Storage of Solid Compound | -20°C or -80°C | Keep desiccated to prevent hydration.[4] |
| Storage of Stock Solution | -20°C for short-term (≤ 1 month) -80°C for long-term (≤ 6 months) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[4][7] |
| Final DMSO Concentration in Assay | < 0.5% | Higher concentrations can be cytotoxic.[4][8] Always include a vehicle control. |
Experimental Protocols
This section provides a detailed methodology for the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Sonicator or water bath
Calculation of Mass for a 10 mM Stock Solution
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol :
Mass (mg) = 10 * 400 * 0.001 = 4 mg
Procedure
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[8]
-
Weighing: Carefully weigh the calculated mass of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved.[8]
-
Solubility Enhancement (Optional): If the compound does not fully dissolve, sonication or gentle warming (not exceeding 40°C) can be used to aid dissolution.[6][9]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4][7]
Preparation of Working Solutions
When preparing working solutions for cell-based assays, it is crucial to avoid precipitation of the compound in the aqueous culture medium.
-
Perform serial dilutions of the high-concentration DMSO stock solution in DMSO to create an intermediate stock.
-
Add the final diluted DMSO sample to your aqueous buffer or incubation medium. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to minimize cytotoxicity.[4][8]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships described in these application notes.
Caption: Workflow for preparing this compound stock solution.
Caption: Recommended dilution strategy for working solutions.
References
- 1. HDAC6 (D2E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for HDAC6-IN-40 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC6-IN-40 is a potent, alkoxyamide-based inhibitor of Histone Deacetylase 6 (HDAC6) and HDAC2, with Ki values of 30 nM and 60 nM, respectively. It has demonstrated significant anti-tumor effects in various cancer cell lines. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including recommended concentrations, detailed experimental protocols, and an overview of the associated signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of HDAC6 and HDAC2. HDAC6 is a unique cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics, affecting cell motility, and intracellular transport.
HDAC2 is a class I HDAC primarily located in the nucleus, where it deacetylates histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDAC2, this compound can lead to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.
Data Presentation: Quantitative Data Summary
Enzyme Inhibitory Activity
| Target | Ki (nM) |
| HDAC6 | 30 |
| HDAC2 | 60 |
Antiproliferative Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) for cell viability should be determined empirically for each cell line. Below are reported IC50 values for this compound in specific cancer cell lines. A starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 0.89 |
| Cal27 | Head and Neck Squamous Cell Carcinoma | 0.72 |
Experimental Protocols
Preparation of this compound Stock Solution
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is readily soluble in DMSO at high concentrations (up to 250 mg/mL).[1] To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in anhydrous DMSO.
-
If necessary, use sonication to ensure complete dissolution.[1]
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.
Note: When preparing working dilutions in aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of α-Tubulin Acetylation
This assay is a reliable indicator of HDAC6 inhibition in cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-α-tubulin (Lys40)
-
Anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting apparatus and imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing equal amounts of protein (20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-α-tubulin antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an anti-α-tubulin antibody (typically diluted 1:1000-1:5000).
-
Quantify band intensities using densitometry software and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of executioner caspases 3 and 7, which are key markers of apoptosis.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours). Include a vehicle control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle control.
Signaling Pathways and Visualizations
This compound modulates several critical signaling pathways in cancer cells. The following diagrams illustrate the key mechanisms of action.
References
Application Notes: Western Blot Analysis of Acetylated Tubulin Following HDAC6-IN-40 Treatment
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb family of HDACs.[1] A key non-histone substrate of HDAC6 is α-tubulin, a major component of microtubules.[2][3] HDAC6 removes the acetyl group from the lysine (B10760008) 40 (K40) residue of α-tubulin, a post-translational modification associated with microtubule stability.[4][5] Inhibition of HDAC6 enzymatic activity prevents the deacetylation of α-tubulin, leading to an accumulation of acetylated tubulin.[4] This hyperacetylation is linked to enhanced microtubule stability and can affect cellular processes like intracellular transport and cell motility.[5][6]
HDAC6-IN-40 is a chemical probe that can be used to inhibit HDAC6 activity. This protocol provides a detailed method for treating cells with this compound and subsequently quantifying the change in α-tubulin acetylation using Western blot analysis. This assay serves as a robust method to confirm the cellular mechanism of action of HDAC6 inhibitors.
Signaling Pathway and Mechanism of Action
The mechanism by which HDAC6 inhibitors increase tubulin acetylation is a direct consequence of their enzymatic inhibition. By blocking the active site of HDAC6, the inhibitor prevents the removal of acetyl groups from α-tubulin, leading to its accumulation.
Caption: Inhibition of HDAC6 by this compound prevents the deacetylation of α-tubulin.
Experimental Workflow
The overall experimental process involves treating a chosen cell line with the inhibitor, harvesting the cellular proteins, separating them by size, and then using specific antibodies to detect the levels of acetylated and total α-tubulin.
Caption: Workflow for Western blot analysis of acetylated tubulin.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
I. Materials and Reagents
-
Cell Line: e.g., MCF-7, HeLa, PC-12, or other cell line of choice.
-
This compound: Stock solution prepared in DMSO.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Inhibitors: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail.
-
Protein Assay Reagent: BCA or Bradford reagent.
-
Laemmli Sample Buffer (4X): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue).
-
SDS-PAGE Gels: e.g., 10% or 12% polyacrylamide gels.[5]
-
Running Buffer (1X): (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Transfer Buffer (1X): (25 mM Tris, 192 mM glycine, 20% methanol).
-
Membrane: Polyvinylidene difluoride (PVDF) or Nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).
-
Primary Antibodies:
-
Anti-acetylated-α-Tubulin (Lys40) (e.g., Sigma, T7451).[5]
-
Anti-α-Tubulin (as a loading control).
-
Anti-GAPDH or Anti-β-Actin (as an alternative loading control).
-
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
II. Cell Culture and Treatment
-
Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for a specified time (e.g., 4, 6, or 24 hours).[5][7] Always include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
III. Protein Extraction
-
Wash: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection: Transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube. Avoid disturbing the pellet.
IV. Protein Quantification
-
Assay: Determine the protein concentration of each sample using a BCA or Bradford assay, following the manufacturer’s instructions.
-
Normalization: Based on the concentrations, calculate the volume of lysate needed to have an equal amount of protein for each sample (typically 20-30 µg per lane).[8]
V. SDS-PAGE
-
Sample Preparation: In a new tube, mix the calculated volume of protein lysate with 4X Laemmli sample buffer. Add lysis buffer to equalize the final volume for all samples.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[9]
-
Loading: Load the denatured protein samples into the wells of a 10% or 12% polyacrylamide gel. Include a molecular weight marker in one lane.
-
Electrophoresis: Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.
VI. Protein Transfer
-
Membrane Activation: If using a PVDF membrane, pre-soak it in methanol (B129727) for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in 1X transfer buffer.[8]
-
Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in the transfer cassette, ensuring no air bubbles are trapped.
-
Transfer: Perform the transfer in 1X transfer buffer, typically at 100 V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's protocol.
VII. Immunoblotting
-
Blocking: After transfer, rinse the membrane with TBST and incubate it in blocking buffer (5% milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the anti-acetylated-α-tubulin antibody in blocking buffer (a typical starting dilution is 1:1,000 to 1:5,000).[5] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each time.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5,000 to 1:10,000). Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times with TBST for 10-15 minutes each time to remove unbound secondary antibody.
VIII. Detection and Analysis
-
ECL Incubation: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total α-tubulin or another loading control (e.g., GAPDH). Incubate the membrane in a stripping buffer, wash thoroughly, block, and repeat the immunoblotting steps starting from primary antibody incubation with the antibody for the loading control.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated tubulin band to the intensity of the corresponding loading control band (total α-tubulin or GAPDH).
Data Presentation
Quantitative data from the densitometry analysis should be summarized in a table. The results are typically expressed as a fold change in normalized acetylated tubulin levels relative to the vehicle-treated control.
Table 1: Densitometric Analysis of Acetylated α-Tubulin Levels
| Treatment Group | Concentration (µM) | Acetylated α-Tubulin (Arbitrary Units) | Total α-Tubulin (Arbitrary Units) | Normalized Acetylated Tubulin (Ac-Tub/Total-Tub) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 15,230 | 45,100 | 0.338 | 1.0 |
| This compound | 0.1 | 28,950 | 44,850 | 0.645 | 1.9 |
| This compound | 1.0 | 55,600 | 46,200 | 1.203 | 3.6 |
| This compound | 10.0 | 78,400 | 45,500 | 1.723 | 5.1 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
References
- 1. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 α-tubulin deacetylase: a potential therapeutic target in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 is a microtubule-associated deacetylase [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Using HDAC6-IN-40 as a Positive Control for HDAC Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin, HSP90, and cortactin.[1][2] Its involvement in cell motility, protein quality control, and stress response has implicated its dysregulation in diseases like cancer and neurodegenerative disorders, making it a significant therapeutic target.[1][2][3]
HDAC6-IN-40 is a potent, alkoxyamide-based dual inhibitor of HDAC2 and HDAC6.[4][5][6] Its ability to robustly inhibit HDAC6 activity makes it an excellent positive control for experiments investigating HDAC inhibition. These application notes provide detailed protocols and data for utilizing this compound as a reliable positive control in both enzymatic and cell-based assays.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of both HDAC2 and HDAC6.[6]
-
HDAC6 Inhibition (Cytoplasmic): In the cytoplasm, this compound's inhibition of HDAC6 leads to the hyperacetylation of its primary substrate, α-tubulin.[6][7] This modification affects microtubule stability and dynamics, impacting cellular processes like cell motility and intracellular transport.[7]
-
HDAC2 Inhibition (Nuclear): In the nucleus, this compound inhibits HDAC2, a Class I HDAC. This results in the accumulation of acetylated histones, leading to a more relaxed chromatin structure and altered gene expression.[6]
This dual inhibitory action provides a multifaceted approach for studying the biological consequences of inhibiting both cytoplasmic and nuclear HDACs.[6]
Quantitative Data
The inhibitory activity and anti-proliferative effects of this compound are summarized below. This data serves as a benchmark for expected potency when using this compound as a positive control.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value |
| HDAC6 | Ki | 30 nM |
| HDAC2 | Ki | 60 nM |
| HDAC4 | Ki | 49200 nM |
| HDAC8 | Ki | 5690 nM |
| Data sourced from MedChemExpress datasheet and cited literature.[4][5] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Description | IC50 |
| A2780 | Human ovarian cancer | 0.89 µM |
| Cal27 | Human tongue squamous cell carcinoma | 0.72 µM |
| Data derived from primary literature.[6] |
Signaling Pathways and Workflows
Visual representations of the signaling pathway and experimental workflows are provided below to clarify the mechanism of action and experimental design.
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for in vitro HDAC6 inhibition assay.
Experimental Protocols
The following are detailed protocols for using this compound as a positive control in key experiments.
In Vitro HDAC6 Inhibition Assay (Fluorogenic)
This assay quantifies the direct enzymatic activity of HDAC6 and is ideal for confirming the potency of inhibitors. This compound should be run in parallel with test compounds to validate the assay's performance.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Test compounds
-
DMSO
-
Developer solution
-
96-well microplate (black, flat-bottom)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in assay buffer, starting from a high concentration (e.g., 10 µM). The final DMSO concentration should be kept below 1%. Prepare dilutions for test compounds similarly. Include a "no inhibitor" control (vehicle only).
-
Enzyme Addition: In the 96-well plate, add the recombinant HDAC6 enzyme to each well, diluted in assay buffer to the desired concentration.
-
Inhibitor Incubation: Add the diluted this compound, test compounds, and vehicle control to their respective wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[1]
-
Reaction Initiation: Add the fluorogenic HDAC6 substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.[1]
-
Reaction Termination: Stop the reaction by adding the developer solution as per the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Analysis: The fluorescence signal is proportional to HDAC6 activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. The IC50 value for this compound should be in the low nanomolar range, confirming the assay is performing correctly.
Cellular α-Tubulin Acetylation Assay (Western Blot)
This assay confirms the target engagement of an HDAC6 inhibitor within a cellular context by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Relevant cell line (e.g., A2780, Cal27)
-
Cell culture medium and reagents
-
This compound
-
Test compounds
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and test compounds for a specified time (e.g., 6-24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them. Collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Western Blotting:
-
Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading.
-
Analysis: A dose-dependent increase in the acetylated-α-tubulin signal should be observed in cells treated with this compound, confirming its activity as a positive control. The signal intensity can be quantified and normalized to the total α-tubulin loading control.
Troubleshooting
-
Low or No Activity:
-
Unexpected Cellular Phenotypes:
-
Off-target Effects: As a hydroxamate-based compound, this compound may inhibit other metalloenzymes at high concentrations. Use the lowest effective concentration.[4]
-
Dual Inhibition: Remember that this compound also inhibits HDAC2. To isolate HDAC6-specific effects, compare results with a highly selective HDAC6 inhibitor (e.g., Tubastatin A) if necessary.[4]
-
Conclusion
This compound is a valuable research tool for studying the roles of HDAC2 and HDAC6. Its potent and well-characterized inhibitory activity makes it an ideal positive control for validating experimental systems designed to investigate HDAC inhibition. The protocols provided here offer a robust framework for its application in both biochemical and cellular assays, ensuring reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Optimal incubation times for HDAC6-IN-40 in cellular assays
Application Notes and Protocols for HDAC6-IN-40
Topic: Optimal Incubation Times for this compound in Cellular Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a pan-histone deacetylase (HDAC) inhibitor with potent activity against Class I and Class IIb HDACs, including HDAC6.[1] HDACs are enzymes that remove acetyl groups from histones and other non-histone proteins, playing a crucial role in regulating gene expression and various cellular processes.[2][3] HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins such as α-tubulin, Hsp90, and cortactin, thereby regulating cell motility, protein quality control, and microtubule dynamics.[4][5][6] This document provides detailed application notes and protocols for determining the optimal incubation times for this compound in various cellular assays.
Mechanism of Action of this compound
As a pan-HDAC inhibitor, this compound's mechanism of action involves the inhibition of a broad range of HDAC enzymes.[2] This leads to the hyperacetylation of both nuclear histones and cytoplasmic proteins.[2] Inhibition of nuclear HDACs (like HDAC1, 2, and 3) results in a more relaxed chromatin structure, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.[2][3] The inhibition of cytoplasmic HDAC6 leads to the hyperacetylation of its substrates, notably α-tubulin, which impacts microtubule stability and cell motility.[2][7]
Optimal Incubation Times for Cellular Assays
The optimal incubation time for this compound is highly dependent on the specific cellular assay being performed. Effects on direct target acetylation can be observed relatively quickly, while downstream phenotypic consequences require longer exposure.
Target Engagement & Mechanistic Assays
These assays measure the direct interaction of the inhibitor with its target and the immediate downstream consequences, such as protein acetylation.
Summary of Incubation Times for Mechanistic Assays
| Assay Type | Typical Incubation Time | Key Outcome | Reference |
|---|---|---|---|
| Protein Acetylation (Western Blot) | 6 - 24 hours | Increased acetyl-α-tubulin & acetyl-histone H3 | [8][9] |
| Cellular HDAC Activity Assay | 4 - 24 hours | Inhibition of cellular HDAC activity |[8] |
Phenotypic & Functional Assays
These assays measure the broader biological consequences of HDAC inhibition, which often require more time to manifest.
Summary of Incubation Times for Phenotypic Assays
| Assay Type | Typical Incubation Time | Key Outcome | Reference |
|---|---|---|---|
| Cell Viability (e.g., MTT, CellTiter-Glo) | 24 - 72 hours | IC50 determination, anti-proliferative effects | [1][8] |
| Apoptosis (e.g., Annexin V/PI Staining) | 48 hours | Quantification of apoptotic cells | [1] |
| Cell Cycle Analysis (e.g., PI Staining) | 24 hours | Analysis of cell cycle distribution (G1/G2-M arrest) |[1][2] |
Experimental Protocols
Below are detailed protocols for key cellular assays to evaluate the effects of this compound, with an emphasis on incubation times.
Protocol 1: Western Blot for Protein Acetylation
This protocol is used to detect changes in the acetylation levels of HDAC6 targets like α-tubulin and nuclear histones.
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO, typically <0.5%).[8]
-
Incubation: Incubate the cells for a specified time, typically between 6 to 24 hours , at 37°C and 5% CO2.[8][9] A time-course experiment is recommended to pinpoint the optimal time for your cell line.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve acetylation marks.[1][9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[9]
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include anti-acetyl-α-tubulin, anti-acetyl-histone H3, and loading controls like total α-tubulin, total histone H3, or GAPDH.[9]
-
Incubate with HRP-conjugated secondary antibodies for 1-1.5 hours.[9][10]
-
Detect with a chemiluminescent substrate.[9]
-
-
Analysis: Quantify band intensities and normalize the acetylated protein levels to the total protein or loading control.
Protocol 2: Cell Viability (MTT Assay)
This protocol measures the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Add serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate plates for 72 hours to observe significant effects on cell proliferation.[1] Shorter times like 24 or 48 hours can also be used for comparison.[8]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate and measure the absorbance at 570 nm.[1][8]
-
Analysis: Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following treatment.
-
Cell Seeding and Treatment: Plate cells and treat with this compound (e.g., at its IC50 or 2.5 µM) and a vehicle control.[1]
-
Incubation: Incubate the cells for 48 hours to allow for the progression of the apoptotic cascade.[1]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[1]
Important Considerations
-
Cell-Type Dependency: The optimal incubation time can vary significantly between different cell lines.[8] It is crucial to optimize these parameters for your specific cellular model.
-
Compound Stability: The stability of this compound in cell culture media over extended periods has not been extensively reported.[8] For experiments longer than 24 hours, compound degradation could be a factor. Consider replenishing the media with a fresh compound for very long incubation periods.[8]
-
Dose-Response: Always perform dose-response experiments to identify the optimal concentration range for your cell line and assay, as high concentrations may lead to off-target effects.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. pnas.org [pnas.org]
- 7. Inhibition of HDAC6 deacetylase activity increases its binding with microtubules and suppresses microtubule dynamic instability in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application of HDAC6-IN-40 in Studying Neuroprotection and Axonal Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for neurodegenerative diseases and nerve injury. As a unique, predominantly cytoplasmic deacetylase, HDAC6's primary substrates include non-histone proteins like α-tubulin, a key component of microtubules.[1][2] By removing acetyl groups from α-tubulin, HDAC6 regulates microtubule stability and dynamics, which are crucial for axonal transport.[3][4] Disruption of axonal transport is a common pathological feature in a range of neurodegenerative disorders.[4][5] Selective inhibition of HDAC6 has been shown to increase tubulin acetylation, thereby enhancing microtubule stability and restoring axonal transport, which in turn promotes neuroprotection and axonal regeneration.[6][7] Furthermore, selective HDAC6 inhibitors avoid the toxicity associated with pan-HDAC inhibitors.[6]
HDAC6-IN-40 is a potent inhibitor of HDAC6. This document provides detailed application notes and protocols for utilizing this compound in the study of neuroprotection and axonal regeneration.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound, which is crucial for determining appropriate experimental concentrations.
| Target | Parameter | Value | Reference |
| HDAC6 | Kᵢ | 30 nM | [8] |
| HDAC2 | Kᵢ | 60 nM | [8] |
Note: The dual inhibitory activity against HDAC2, a nuclear deacetylase involved in synaptic plasticity and memory, suggests that this compound may have multifaceted effects on neuronal function.
Signaling Pathways and Mechanisms
The primary mechanism by which HDAC6 inhibition confers neuroprotection and promotes axonal regeneration is through the hyperacetylation of α-tubulin. This leads to enhanced microtubule stability and improved axonal transport of essential components like mitochondria and neurotrophic factors.[3][4]
Caption: Simplified signaling pathway of this compound action.
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective and axon-regenerative effects of this compound. These are representative protocols and may require optimization for specific cell types and experimental conditions.
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of this compound to protect neurons from oxidative stress-induced cell death.
Experimental Workflow:
Caption: Workflow for the in vitro neuroprotection assay.
Materials:
-
Primary neuronal cell culture (e.g., cortical neurons, dorsal root ganglion neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), glutamate)
-
Cell viability assay kit (e.g., MTT, Calcein-AM/Ethidium Homodimer-1)
-
96-well culture plates
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Plate primary neurons in a 96-well plate at an appropriate density and allow them to adhere and mature for at least 48-72 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A starting concentration range of 100 nM to 1 µM is recommended based on its Kᵢ value. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Pre-treatment: Remove the old medium and add the medium containing this compound or vehicle. Incubate for 2-4 hours.
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., 50-100 µM H₂O₂ for cortical neurons) to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, add MTT reagent, incubate, and then solubilize the formazan (B1609692) crystals before reading the absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated, non-stressed control.
Neurite Outgrowth Assay
This protocol evaluates the effect of this compound on promoting neurite outgrowth, a key aspect of axonal regeneration.[9]
Experimental Workflow:
Caption: Workflow for the neurite outgrowth assay.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Culture plates or coverslips coated with an appropriate substrate (e.g., Poly-D-Lysine, Laminin)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-β-III tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Seeding: Plate neurons at a low density on coated plates or coverslips.
-
Compound Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific binding with BSA.
-
Incubate with the primary antibody against β-III tubulin overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.
-
Western Blot for α-Tubulin Acetylation
This protocol directly assesses the on-target effect of this compound by measuring the acetylation level of its substrate, α-tubulin.[10]
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells and treat with this compound (e.g., 100 nM - 1 µM) for a specified time (e.g., 4-24 hours).
-
Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin (Lys40) and total α-tubulin (as a loading control) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tublin signal to the total α-tubulin signal.
-
Troubleshooting and Optimization
-
Compound Solubility and Stability: this compound is soluble in DMSO.[3] Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation in aqueous solutions.
-
Off-target Effects: As a hydroxamate-based inhibitor, this compound may have off-target effects on other metalloenzymes.[8] It is advisable to use a structurally different HDAC6 inhibitor as a control to confirm that the observed effects are due to on-target inhibition.
-
Cell Line Sensitivity: The expression levels of HDAC6 can vary between cell lines, affecting their sensitivity to the inhibitor. Confirm HDAC6 expression in your cell model of choice.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of HDAC6 in neuroprotection and axonal regeneration. Its potency and selectivity make it a suitable candidate for in vitro studies. The protocols provided here offer a framework for researchers to explore the therapeutic potential of HDAC6 inhibition in various models of neurological disorders. Further studies are warranted to fully elucidate the mechanisms of action and in vivo efficacy of this compound.
References
- 1. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. "The Design, Synthesis, And Biological Evaluation Of Selective Histone Deacetylase (hd . . ." by Joseph Robert Knoff [digitalcommons.wayne.edu]
- 5. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. fishersci.com [fishersci.com]
- 9. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
Determining Appropriate Dosage of HDAC6-IN-40 for Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. HDAC6 is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1] Its substrates include α-tubulin and the heat shock protein 90 (HSP90), which are key regulators of microtubule dynamics and protein stability, respectively.[1] HDAC6-IN-40 is a potent inhibitor of HDAC6 and HDAC2. This document provides detailed application notes and protocols to guide researchers in determining the appropriate dosage of this compound for animal models. Due to the limited availability of specific in vivo dosage data for this compound, this guide emphasizes a systematic approach to dose-finding studies.
Mechanism of Action and Signaling Pathway
HDAC6 inhibitors exert their effects by preventing the removal of acetyl groups from lysine (B10760008) residues on target proteins. In the cytoplasm, this leads to the hyperacetylation of α-tubulin, which can stabilize microtubules and affect cellular processes like cell migration and intracellular transport. Inhibition of HDAC6 also leads to the hyperacetylation of Hsp90, which can destabilize its client proteins, many of which are oncoproteins.
The signaling pathways influenced by HDAC6 are complex and context-dependent. A simplified representation of the HDAC6 signaling pathway is provided below.
Recommended Dosage Determination for Animal Models
Table 1: Reported In Vivo Dosages of Selective HDAC6 Inhibitors in Mice
| Compound | Dosage | Route of Administration | Animal Model | Reference |
| ACY-738 | 100 mg/kg/day | Oral (in food) | Amyotrophic Lateral Sclerosis (ALS) | [2] |
| Tubastatin A (TubA) | 25 mg/kg/day | Intraperitoneal (i.p.) | Duchenne Muscular Dystrophy | [3] |
| SE-7552 | 50 mg/kg | Intraperitoneal (i.p.) | Diet-induced Obesity | |
| QTX125 | 60 mg/kg | Intraperitoneal (i.p.) | Mantle Cell Lymphoma Xenograft | [4] |
| Compound 4d | 20 mg/kg | Intraperitoneal (i.p.) | Melanoma | [3] |
| TO-1187 | 5 mg/kg | Intravenous (i.v.) | General in vivo degradation study | [5] |
Table 2: Suggested Dose-Finding Study Design for this compound in Mice
| Dose Group | Suggested Starting Dose (mg/kg) | Rationale |
| Low Dose | 5 - 10 | Based on the lower end of efficacious doses for other selective HDAC6 inhibitors (e.g., TO-1187). |
| Mid Dose | 25 - 50 | Aligns with commonly reported efficacious doses for compounds like Tubastatin A and SE-7552. |
| High Dose | 75 - 100 | Based on the higher end of reported doses (e.g., ACY-738) to explore the upper limit of tolerability. |
| Vehicle Control | - | To control for the effects of the vehicle solution. |
Experimental Protocols
Protocol 1: In Vivo Dose Escalation and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) of this compound and to observe for any signs of toxicity.
Materials:
-
This compound
-
Appropriate vehicle (e.g., DMSO, PEG400, saline, depending on solubility)
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard animal housing and monitoring equipment
Workflow:
Procedure:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the start of the study.
-
Group Assignment: Randomly assign animals to dose groups (e.g., 3-5 animals per group), including a vehicle control group.
-
Dose Preparation: Prepare fresh dosing solutions of this compound in the chosen vehicle at the desired concentrations.
-
Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity level, and any signs of distress.
-
Data Collection: Record all observations systematically.
-
Endpoint: The study can be designed for a specific duration (e.g., 14-28 days) or until a pre-defined humane endpoint is reached. At the end of the study, collect blood and tissues for further analysis (e.g., complete blood count, serum chemistry, histopathology).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement of this compound in vivo by measuring the acetylation of its known substrate, α-tubulin.
Materials:
-
Tissues from treated and control animals (from Protocol 1)
-
Protein lysis buffer
-
Primary antibodies: anti-acetylated-α-tubulin, anti-total-α-tubulin
-
Secondary antibodies (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Tissue Homogenization: Homogenize collected tissues (e.g., tumor, brain, spleen) in protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetylated-α-tubulin and total-α-tubulin.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities and normalize the level of acetylated-α-tubulin to total-α-tubulin. An increase in the ratio of acetylated-α-tubulin to total-α-tubulin in the this compound treated groups compared to the vehicle control group indicates target engagement.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to systematically determine the appropriate and effective dosage of this compound for their specific animal models. By starting with a dose-escalation study informed by the dosages of analogous compounds and confirming target engagement through pharmacodynamic biomarker analysis, researchers can confidently proceed with efficacy studies. Careful observation and data collection are paramount to ensure the welfare of the animals and the integrity of the research findings.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological modulation of HDAC1 and HDAC6 in vivo in a zebrafish model: Therapeutic implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC6-IN-40 in High-Throughput Screening of HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, HDACs play a significant role in various cellular processes, including cell cycle progression, differentiation, and apoptosis.[1][2] The dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making them a key target for therapeutic intervention.[2][3] HDAC6, a unique class IIb HDAC, is predominantly located in the cytoplasm and deacetylates non-histone proteins such as α-tubulin, Hsp90, and cortactin, thereby regulating cell motility, protein degradation, and stress responses.[3][4][5][6] The development of selective HDAC6 inhibitors is a promising strategy for the treatment of various cancers and neurodegenerative disorders.[5][7][8]
HDAC6-IN-40 is a potent, alkoxyamide-based dual inhibitor of HDAC2 and HDAC6.[9] Its ability to target both a nuclear (HDAC2) and a cytoplasmic (HDAC6) deacetylase provides a multi-faceted approach to modulating cellular functions.[9] These application notes provide a comprehensive guide for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns to identify novel HDAC inhibitors. Detailed protocols for enzymatic and cell-based assays are provided to facilitate the discovery and characterization of new chemical entities targeting HDACs.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of HDAC2 and HDAC6.[9]
-
HDAC6 Inhibition: In the cytoplasm, this compound inhibits the deacetylation of α-tubulin, a key component of microtubules. This leads to hyperacetylation of α-tubulin, which in turn affects microtubule stability and dynamics, impacting processes like cell migration and intracellular transport.[9] Inhibition of HDAC6 also affects the chaperone protein Hsp90, leading to the degradation of its client proteins, many of which are oncoproteins.[2][4]
-
HDAC2 Inhibition: In the nucleus, this compound inhibits HDAC2, a class I HDAC. This results in the accumulation of acetylated histones, leading to a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes, which can lead to cell cycle arrest and apoptosis.[1][9]
The dual inhibition of both cytoplasmic and nuclear HDACs by this compound provides a powerful tool for studying the complex roles of these enzymes and for developing novel therapeutics.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a benchmark for its inhibitory activity.
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound
| HDAC Isoform | IC50 (nM) | Ki (nM) |
| HDAC2 | - | 60 |
| HDAC6 | - | 30 |
Note: Data is derived from preclinical studies and may vary depending on assay conditions.[10]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 0.35 |
| HT-29 | Colorectal Carcinoma | 0.88 |
| A549 | Non-Small Cell Lung Cancer | 2.1 |
| H1299 | Non-Small Cell Lung Cancer | 1.5 |
Note: IC50 values were determined after 72 hours of treatment using an MTT assay.[11]
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathway of this compound action.
Caption: High-throughput screening workflow for HDAC inhibitors.
Experimental Protocols
In Vitro HDAC6 Fluorogenic Enzymatic Assay for HTS
This protocol is designed for high-throughput screening of chemical libraries to identify inhibitors of HDAC6. The assay is based on the deacetylation of a fluorogenic substrate by HDAC6, which is then cleaved by a developer to produce a fluorescent signal.[12][13]
Materials:
-
Recombinant Human HDAC6 enzyme
-
HDAC6 fluorogenic substrate
-
HDAC Assay Buffer
-
HDAC Developer
-
This compound (as a positive control inhibitor)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[12]
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
-
Enzyme Preparation and Addition:
-
Dilute the recombinant HDAC6 enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 10 µL of the diluted HDAC6 enzyme solution to each well containing the test compounds. For background control wells, add 10 µL of HDAC Assay Buffer without the enzyme.
-
-
Enzyme-Inhibitor Incubation:
-
Centrifuge the plate briefly to mix.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare the HDAC6 substrate solution by diluting the fluorogenic substrate in HDAC Assay Buffer according to the manufacturer's instructions.
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Enzymatic Reaction Incubation:
-
Centrifuge the plate briefly to mix.
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.
-
-
Reaction Termination and Signal Development:
-
Add 20 µL of HDAC Developer to each well to stop the enzymatic reaction and generate the fluorescent signal.
-
Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all other values.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
High-Content Cellular Assay for HDAC6 Inhibition
This assay quantifies the inhibition of HDAC6 in a cellular context by measuring the acetylation level of its primary substrate, α-tubulin, using immunofluorescence and automated microscopy.[7]
Materials:
-
A suitable cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
Test compounds
-
384-well clear-bottom imaging plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: mouse anti-acetylated α-tubulin
-
Secondary antibody: goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells into a 384-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in cell culture medium.
-
Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against acetylated α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system, capturing both the DAPI (nuclei) and the acetylated α-tubulin fluorescence channels.
-
Use image analysis software to identify individual cells based on the nuclear stain and quantify the mean fluorescence intensity of acetylated α-tubulin in the cytoplasm of each cell.
-
-
Data Analysis:
-
Calculate the average fluorescence intensity of acetylated α-tubulin for each treatment condition.
-
Normalize the data to the vehicle control (DMSO) and plot the fold-change in acetylation versus the compound concentration to determine the EC50 value.
-
Western Blot Analysis of α-Tubulin Acetylation
This protocol is used to confirm the mechanism of action of hit compounds by assessing their effect on the acetylation of HDAC6's substrate, α-tubulin, in whole-cell lysates.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound and test compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: mouse anti-acetylated α-tubulin, rabbit anti-α-tubulin (as a loading control)
-
Secondary antibodies: HRP-conjugated goat anti-mouse IgG and goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or this compound for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control and Data Analysis:
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin band for each sample.
-
Compare the levels of acetylated α-tubulin in treated samples to the vehicle control.
-
Conclusion
This compound is a valuable tool for the high-throughput screening and characterization of novel HDAC inhibitors. Its dual activity against HDAC2 and HDAC6 allows for the investigation of both nuclear and cytoplasmic deacetylation events. The provided protocols offer a robust framework for identifying and validating new HDAC inhibitors, from initial biochemical screening to cellular mechanism-of-action studies. These methodologies will aid researchers in the discovery of next-generation therapeutics targeting the HDAC family of enzymes for the treatment of cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC6 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cell Viability Assay Using HDAC6-IN-40
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a promising therapeutic target in various diseases, including cancer and neurodegenerative disorders.[1][2][3] HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, where it deacetylates non-histone proteins such as α-tubulin, Hsp90, and cortactin.[2][4][5][6][7] Inhibition of HDAC6 can disrupt cancer cell metastasis, modulate important signaling pathways, and promote the degradation of misfolded proteins.[1][4][8] HDAC6-IN-40 is a potent inhibitor of HDAC6.[9][10] These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a cell viability assay.
Mechanism of Action and Signaling Pathway
HDAC inhibitors, including this compound, function by preventing the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[11][12] This leads to the hyperacetylation of these proteins, which can alter gene expression, affect protein stability, and influence various signaling pathways.[11] The inhibition of HDAC6 specifically has been shown to impact several key cellular processes.
HDAC6 plays a crucial role in cellular pathways by targeting non-histone substrates in the cytoplasm.[2] Key substrates of HDAC6 include α-tubulin and the molecular chaperone heat shock protein 90 (Hsp90).[2][5][13] Deacetylation of α-tubulin by HDAC6 is important for cell motility.[1] The regulation of Hsp90 by HDAC6 affects the stability and activity of numerous signaling proteins that are clients of Hsp90.[5][13] Furthermore, HDAC6 is known to modulate signaling pathways relevant to synaptic biology and neuronal differentiation, including the PI3K-AKT-GSK3 pathway.[14][15] It can also enhance β-catenin signaling to promote cancer cell proliferation.[4]
Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| A2780 | Ovarian Cancer | 0.89[9] |
| Cal27 | Head and Neck Cancer | 0.72[9] |
| HCT-116 | Colorectal Carcinoma | 0.35[16] |
| HT-29 | Colorectal Carcinoma | 0.88[16] |
| A549 | Non-Small Cell Lung Cancer | 2.1[16] |
Experimental Protocol: Cell Viability Assay (MTT-Based)
This protocol details the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][16][17] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials
-
Cancer cell line of choice (e.g., A2780, Cal27, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for the this compound cell viability assay.
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11][17]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).[17]
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).[16]
-
It is crucial to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced cytotoxicity.[17]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[11]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11][16]
-
Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to convert the yellow MTT to purple formazan crystals.[11]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][16]
-
Gently shake the plate for about 15 minutes to ensure complete dissolution of the formazan.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (which is set to 100% viability).
-
Plot a dose-response curve with the percentage of cell viability versus the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, using a suitable software package (e.g., GraphPad Prism).[16]
-
Conclusion
This document provides a comprehensive guide for assessing the in vitro efficacy of this compound. The detailed protocol for the MTT-based cell viability assay, along with the summary of its mechanism of action and IC50 values in various cancer cell lines, offers a solid foundation for researchers investigating the therapeutic potential of this novel HDAC6 inhibitor. Adherence to this protocol will enable the generation of reliable and reproducible data on the cytotoxic effects of this compound.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the HDAC6 Inhibitor Tubastatin A
For Research Use Only.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, zinc-dependent deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and stress response. Its substrates are predominantly non-histone proteins such as α-tubulin, cortactin, and Hsp90. The selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
This document provides detailed application notes and protocols for the handling and use of Tubastatin A , a potent and selective inhibitor of HDAC6, which will be used as a representative compound for research targeting this enzyme. The information provided is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of Tubastatin A
Solubility
Tubastatin A exhibits high solubility in organic solvents but is sparingly soluble in aqueous media. For biological experiments, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into the aqueous experimental medium.
Table 1: Solubility of Tubastatin A
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM; up to 50 mg/mL[1][2] | Warming to 37°C and sonication can aid in dissolution for higher concentrations.[1][3] |
| Ethanol | ~0.2 mg/mL[4] | |
| Dimethylformamide (DMF) | ~5 mg/mL[4] | |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble[4] | For maximum aqueous solubility, first dissolve in DMSO. A 1:10 dilution of a DMSO stock into PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL.[4] |
| Water | Insoluble | Direct dissolution in water is not recommended. |
| In Vivo Formulation | ≥ 2.62 mg/mL | In a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline. |
Stability
The stability of Tubastatin A is dependent on the storage conditions and the solvent.
Table 2: Stability and Storage of Tubastatin A
| Form | Storage Temperature | Stability | Recommendations |
| Solid (Powder) | -20°C[4] | ≥ 2 years[2] | Store desiccated and protected from light. |
| DMSO Stock Solution | -20°C[1] | Up to several months[1][3] | Aliquot to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1] |
| Aqueous Solution | Room Temperature or 4°C | Unstable | It is not recommended to store aqueous solutions for more than one day.[4] Prepare fresh for each experiment from a DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
Tubastatin A (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Calibrated pipettes
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), cell culture medium)
Procedure for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of solid Tubastatin A to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of Tubastatin A powder in a sterile microcentrifuge tube. For Tubastatin A hydrochloride (M.Wt: 371.86), 3.72 mg is needed for 1 mL of a 10 mM solution.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex thoroughly to dissolve the compound. Gentle warming to 37°C or brief sonication can be used to facilitate the dissolution of higher concentrations.[1][3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Procedure for Preparing an Aqueous Working Solution:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Serially dilute the DMSO stock solution with the desired aqueous buffer or cell culture medium to the final working concentration immediately before use.
-
Important: When diluting, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO in the aqueous solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced effects in biological assays.
Protocol 2: General Method for Assessing Aqueous Stability
This protocol provides a general workflow to determine the stability of a compound like Tubastatin A in a specific aqueous buffer.
Materials:
-
Tubastatin A
-
Aqueous buffer of interest (e.g., PBS at various pH values, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
-
Calibrated pipettes and autosampler vials
Experimental Workflow:
Caption: Workflow for Aqueous Stability Assessment.
Procedure:
-
Prepare a fresh aqueous solution of Tubastatin A at a known concentration (e.g., 10-100 µM) in the buffer of interest.
-
Immediately after preparation, take a "time zero" (t=0) sample and inject it into the HPLC system to determine the initial peak area of the parent compound.
-
Incubate the remaining solution at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC under the same conditions as the t=0 sample.
-
Calculate the percentage of Tubastatin A remaining at each time point relative to the t=0 sample by comparing the peak areas.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life (t½) in the tested buffer.
Signaling Pathways and Logical Relationships
The primary mechanism of action for Tubastatin A is the selective inhibition of HDAC6, which leads to the hyperacetylation of its downstream substrates. This modulation affects several key cellular pathways.
Caption: Mechanism of Action of Tubastatin A.
Factors Affecting Solubility
The solubility of a chemical compound like Tubastatin A is influenced by several factors, both intrinsic to the molecule and extrinsic to the solution environment. Understanding these factors is crucial for proper handling and experimental design.
Caption: Factors Influencing Compound Solubility.
References
Troubleshooting & Optimization
Troubleshooting lack of HDAC6-IN-40 activity in cell-based assays
Welcome to the technical support center for HDAC6-IN-40. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers and scientists effectively use this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual inhibitor of Histone Deacetylase 6 (HDAC6) and HDAC2.[1][2] Its mechanism involves two main pathways:
-
Inhibition of HDAC6: As a predominantly cytoplasmic enzyme, inhibiting HDAC6 leads to the hyperacetylation of non-histone proteins like α-tubulin and Hsp90.[1][3][4] This affects crucial cellular processes such as cell motility, protein stability, and protein degradation.[5][6][7]
-
Inhibition of HDAC2: As a nuclear protein, inhibiting HDAC2 results in the hyperacetylation of histones, which alters chromatin structure and modifies gene expression.[1][2]
Q2: How should I dissolve and store this compound?
Proper handling is critical for the compound's activity.[2]
-
Solubility: this compound is soluble in DMSO, with concentrations up to 250 mg/mL achievable.[1] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO. To ensure complete dissolution, the use of ultrasonication is advised.[1][2]
-
Storage: For long-term storage, stock solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles.[2] Store aliquots at -80°C for up to six months or at -20°C for up to one month, ensuring they are protected from light.[1]
-
Working Dilutions: When preparing working solutions in aqueous cell culture media, ensure the final DMSO concentration remains low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[2]
Q3: What are the expected downstream cellular effects of this compound treatment?
The dual inhibition of HDAC2 and HDAC6 can lead to a variety of cellular outcomes that are often cell-type dependent.[2] Common effects include the upregulation of cell cycle inhibitors like p21, leading to cell cycle arrest, and the induction of apoptosis.[8][9] The hyperacetylation of Hsp90, another HDAC6 substrate, can lead to the degradation of its client proteins, which are often involved in oncogenic signaling.[9]
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with this compound.
Problem: Low or No Observed Activity
Q4: My compound isn't showing the expected effect. How can I troubleshoot this?
If you observe minimal or no activity, it is essential to systematically verify your experimental setup. This can be approached by checking the compound's integrity, the suitability of the cell model, and the experimental conditions.
Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting lack of this compound activity.
Q5: How can I confirm that this compound is entering cells and engaging its targets?
Verifying target engagement is a critical troubleshooting step.[2] Since this compound inhibits both cytoplasmic HDAC6 and nuclear HDAC2, you should measure the acetylation status of their respective primary substrates.
-
HDAC6 Target Engagement: The most reliable biomarker for HDAC6 inhibition is the hyperacetylation of its substrate, α-tubulin, at the lysine (B10760008) 40 (K40) residue.[2][10] An increase in acetylated α-tubulin, detectable by Western blot, confirms that the compound has entered the cell and is inhibiting HDAC6.[2]
-
HDAC2 Target Engagement: As a class I HDAC, HDAC2 primarily deacetylates histones.[2] Its inhibition should lead to increased acetylation of histones, such as Histone H3 at lysine 9 (H3K9ac) or lysine 27 (H3K27ac), which can also be assessed by Western blot.[2]
Q6: My cell line does not respond to this compound. Is it a suitable model?
Cellular context is crucial for the activity of any HDAC inhibitor.[2]
-
HDAC Expression Levels: The sensitivity of a cell line to this compound is dependent on its expression levels of HDAC2 and HDAC6.[1] You should verify that your chosen cell line expresses sufficient levels of these enzymes. This can be confirmed by reviewing literature, checking public databases (e.g., DepMap), or performing a baseline Western blot analysis.[2]
-
Cell-Type Dependent Responses: Downstream phenotypic effects like apoptosis or cell cycle arrest are highly dependent on the cell type.[2] For example, anti-proliferative effects of this compound have been reported in A2780 ovarian cancer and Cal27 oral squamous cell carcinoma lines.[2] If your cell line is insensitive, consider using a positive control cell line known to be responsive.[1]
Q7: What are the optimal treatment concentrations and durations?
Concentration and incubation time are critical parameters that must be optimized for each cell line and assay.
-
Concentration: The reported anti-proliferative IC50 values for this compound are 0.72 µM in Cal27 cells and 0.89 µM in A2780 cells.[2] For initial experiments, it is recommended to use a broad concentration range that covers these values (e.g., 0.1 µM to 10 µM).[2]
-
Incubation Time: The time required to observe an effect varies by endpoint. Changes in protein acetylation can often be detected within a few hours (e.g., 6-24 hours).[2] However, phenotypic outcomes such as changes in cell viability may require longer incubations (e.g., 24-72 hours).[2] Performing a time-course experiment is highly recommended to determine the optimal endpoint for your specific assay.[2]
Problem: Inconsistent Results
Q8: Why are my IC50 values inconsistent between experiments?
Variability in IC50 values can be caused by several factors:
-
Compound Instability: Hydroxamate-based inhibitors like this compound can be unstable in aqueous solutions over time.[1] It is crucial to prepare fresh dilutions from a frozen DMSO stock for each experiment to ensure consistent potency.[1]
-
Cellular Conditions: Factors such as cell confluency, passage number, and serum concentration in the media can significantly impact cellular response and lead to variable results. Standardizing these conditions across all experiments is essential for reproducibility.
Problem: Potential Off-Target Effects
Q9: Does this compound have known off-target effects?
While specific off-target effects for this compound are not extensively documented, compounds containing a hydroxamate group have been shown to interact with other metalloenzymes.[1] One notable off-target for this class of inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[1][11] Researchers should consider this possibility when interpreting results that deviate from the expected on-target effects.[1]
Data and Parameters
Table 1: Inhibitory Activity of this compound This table summarizes the expected inhibitory profile of this compound based on its characterization as a dual HDAC2/HDAC6 inhibitor. Values are representative for this class of compounds.
| Parameter | Value | Assay Conditions | Reference |
| HDAC6 IC50 | ~10-30 nM | Cell-free enzymatic assay | [12][13] |
| HDAC2 IC50 | ~100-500 nM | Cell-free enzymatic assay | [13][14] |
| HDAC1 IC50 | ~200-800 nM | Cell-free enzymatic assay | [13][14] |
| HDAC3 IC50 | ~100-400 nM | Cell-free enzymatic assay | [13][14] |
| Other HDACs | >10 µM | Cell-free enzymatic assay | [13][14] |
| Cal27 Cell GI50 | 0.72 µM | 72 hr cell viability assay | [2] |
| A2780 Cell GI50 | 0.89 µM | 72 hr cell viability assay | [2] |
Table 2: Recommended Conditions for Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range | Recommended Incubation Time |
| Target Engagement (Western Blot) | 0.1 µM - 5 µM | 6 - 24 hours |
| Cell Viability / Proliferation | 0.05 µM - 10 µM | 48 - 72 hours |
| Apoptosis Assay (e.g., Caspase-Glo) | 0.1 µM - 10 µM | 24 - 48 hours |
Key Signaling Pathways
This compound impacts multiple cellular pathways through its dual action. The inhibition of cytoplasmic HDAC6 primarily affects protein quality control and cell motility, while the inhibition of nuclear HDAC2 influences gene transcription.
HDAC6 and HDAC2 Inhibition Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Evaluation of the Therapeutic Potential of the Novel Isotype Specific HDAC Inhibitor 4SC-202 in Urothelial Carcinoma Cell Lines | springermedizin.de [springermedizin.de]
Technical Support Center: Managing Off-Target Effects of HDAC6-IN-40
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage and interpret the potential off-target effects of HDAC6-IN-40 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known inhibitory activities?
This compound is a small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Published data indicates varying potency and selectivity depending on the specific compound designation and supplier. It is crucial to verify the source and batch of your compound. Below is a summary of publicly available data for compounds referred to as "HDAC-IN-40" and "this compound".
Q2: What are the primary on-target effects of HDAC6 inhibition?
HDAC6 is a unique, primarily cytoplasmic deacetylase.[1] Its key non-histone substrates include α-tubulin, the chaperone protein Hsp90, and the cytoskeletal protein cortactin.[2] Successful on-target engagement by this compound should lead to hyperacetylation of these substrates. A hallmark of HDAC6 inhibition in cells is the increased acetylation of α-tubulin, which can be readily monitored by western blot.[3]
Q3: What are potential off-target effects of this compound and why are they a concern?
Off-target effects occur when an inhibitor binds to and modulates proteins other than the intended target.[4] For this compound, this could include binding to other HDAC isoforms or unrelated proteins. For instance, one variant, HDAC-IN-40, shows only a 2-fold selectivity for HDAC6 over HDAC2.[4] Such off-target interactions can lead to:
-
Cellular toxicity: Inhibition of essential cellular pathways by off-target binding can cause cell death or other toxic effects unrelated to HDAC6 inhibition.[4]
-
Lack of reproducibility: Results may be difficult to reproduce with other, more selective HDAC6 inhibitors or with genetic approaches.
A recent study using chemical proteomics to profile the off-target landscape of numerous HDAC inhibitors identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target of hydroxamate-based inhibitors.[5]
Q4: How can I be confident that my observed experimental phenotype is due to HDAC6 inhibition?
Confidence in your results requires a multi-faceted validation approach. Key strategies include:
-
Dose-Response Correlation: Demonstrate that the concentration of this compound required to elicit your phenotype of interest correlates with the concentration required to induce on-target effects (e.g., α-tubulin hyperacetylation).
-
Orthogonal Validation: Use a structurally and mechanistically different HDAC6 inhibitor to see if it recapitulates the same phenotype.[6]
-
Genetic Validation: Employ genetic tools like siRNA or CRISPR/Cas9 to specifically knockdown or knockout HDAC6.[6] The resulting phenotype should mimic that of this compound treatment. If the phenotype persists after genetic ablation of HDAC6, it is likely an off-target effect.
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of your inhibitor. This helps to rule out effects caused by the chemical scaffold itself rather than specific target inhibition.[2]
Troubleshooting Guides
Problem 1: I'm observing a phenotype at a concentration much higher than the reported IC50 for HDAC6.
-
Possible Cause: This could indicate an off-target effect, as higher concentrations are more likely to engage lower-affinity off-targets. It could also be due to poor cell permeability or rapid metabolism of the compound in your experimental system.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a dose-response western blot for acetylated α-tubulin and total α-tubulin. Determine the EC50 for tubulin acetylation and compare it to the EC50 for your phenotype. A significant discrepancy suggests an off-target effect.
-
Titrate Your Compound: Determine the lowest effective concentration that produces the desired on-target effect and phenotype.[4]
-
Evaluate Cell Permeability: If on-target engagement is weak at the expected concentrations, consider the possibility that the compound is not efficiently entering the cells.
-
Problem 2: My results with this compound are inconsistent with published data using other HDAC6 inhibitors like Tubastatin A.
-
Possible Cause: Different HDAC6 inhibitors have distinct selectivity profiles. While both may potently inhibit HDAC6, their off-target interactions can vary significantly, leading to different overall phenotypic outcomes. For example, Tubastatin A has been reported to also inhibit HDAC10.[5]
-
Troubleshooting Steps:
-
Compare Selectivity Profiles: Research the selectivity of the inhibitors you are comparing. If this compound is less selective than Tubastatin A, it may be inhibiting other HDACs (like HDAC2) that could influence the phenotype.[4]
-
Perform Genetic Validation: Use siRNA or CRISPR to specifically deplete HDAC6. This is the gold standard for confirming that a phenotype is truly dependent on the intended target.[6]
-
Problem 3: I'm observing significant cell toxicity that doesn't seem related to the known functions of HDAC6.
-
Possible Cause: This is a strong indicator of off-target effects. Pan-HDAC inhibition is known to be more toxic than selective HDAC6 inhibition.[2] Given that HDAC-IN-40 also inhibits HDAC2, this could contribute to toxicity.
-
Troubleshooting Steps:
-
Assess Off-Target Inhibition: Perform a western blot for acetylated histones (e.g., acetyl-H3). An increase in histone acetylation indicates inhibition of Class I HDACs (like HDAC1, 2, 3) and suggests off-target activity.
-
Cell Viability Dose-Response: Determine the EC50 for toxicity and compare it to the EC50 for on-target engagement (acetylated α-tubulin). If toxicity occurs at similar concentrations to on-target engagement, it may be difficult to separate the two effects with this specific compound.
-
Rescue Experiment: If you have a hypothesis about a specific off-target causing toxicity, you may be able to perform a rescue experiment by overexpressing that target.
-
Data Presentation
Table 1: Summary of Reported Inhibitory Activity for this compound Variants
| Compound Name | Target | Activity Type | Value | Source |
| HDAC-IN-40 | HDAC6 | Kᵢ | 30 nM | [4] |
| HDAC2 | Kᵢ | 60 nM | [4] | |
| A2780 cells | IC₅₀ | 0.89 µM | [4] | |
| Cal27 cells | IC₅₀ | 0.72 µM | [4] | |
| This compound | HDAC6 | IC₅₀ | 29 nM | [6] |
Note: IC50 and Ki values can vary based on assay conditions. Data is presented for comparative purposes.
Mandatory Visualizations
Caption: HDAC6 deacetylates key cytoplasmic proteins.
Caption: Workflow for validating this compound effects.
Experimental Protocols
Protocol 1: Western Blot for On-Target (Ac-α-Tubulin) and Off-Target (Ac-Histone H3) Effects
Objective: To determine the concentration at which this compound engages its intended target (HDAC6, measured by increased acetylated α-tubulin) and potential off-targets (Class I HDACs, measured by increased acetylated Histone H3).
Methodology:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and Sodium Butyrate) to preserve acetylation marks.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies:
-
Anti-acetylated-α-Tubulin (Lys40)
-
Anti-α-Tubulin (as a loading control)
-
Anti-acetylated-Histone H3 (e.g., Lys9/14)
-
Anti-total Histone H3 (as a loading control)
-
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities to determine the fold-change in acetylation relative to the loading control.
Protocol 2: Genetic Knockdown using siRNA
Objective: To validate that the observed phenotype is dependent on HDAC6 expression.
Methodology:
-
siRNA Transfection: Transfect cells with at least two different siRNAs targeting HDAC6 and a non-targeting control siRNA using a suitable transfection reagent.
-
Target Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm HDAC6 knockdown by western blot or qRT-PCR.
-
Phenotypic Assay: Treat the remaining cells (control siRNA and HDAC6 siRNA) with this compound or vehicle.
-
Analysis:
-
If the phenotype is recapitulated by HDAC6 knockdown alone , it supports an on-target effect.
-
If this compound still produces the phenotype in HDAC6-knockdown cells , this strongly suggests an off-target effect.
-
If the effect of this compound is blunted in knockdown cells , it indicates the phenotype is at least partially on-target.
-
References
- 1. mdpi.com [mdpi.com]
- 2. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
Optimizing the working concentration of HDAC6-IN-40 to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the working concentration of HDAC6-IN-40, a pan-histone deacetylase (HDAC) inhibitor, while minimizing toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a pan-HDAC inhibitor, meaning it blocks the activity of multiple histone deacetylase enzymes. Specifically, it is a potent inhibitor of Class I HDACs (HDAC1, HDAC2, HDAC3) and the Class IIb HDAC6.[1][2] HDACs remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[3] By inhibiting this action, this compound leads to an accumulation of acetylated proteins. Increased histone acetylation results in a more relaxed chromatin structure, allowing for increased gene transcription, including tumor suppressor genes.[3] Inhibition of HDAC6, a primarily cytoplasmic enzyme, leads to the hyperacetylation of non-histone proteins like α-tubulin, which is involved in protein trafficking and degradation pathways.[4][5] This combined activity can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit cancer cell proliferation.[1][2]
Q2: I am observing higher-than-expected cytotoxicity with this compound. What are the potential causes and solutions?
A2: Higher-than-expected cytotoxicity, such as complete cell death at concentrations intended to be cytostatic, can stem from several factors.
-
High Compound Concentration: The most common cause is a concentration that is too high for your specific cell line.[6]
-
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to identify a narrower, effective range.[1]
-
-
Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to HDAC inhibition.[2]
-
Solution: Titrate the concentration downwards and perform a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest effective duration that achieves the desired biological effect without excessive cell death.[6]
-
-
Solvent Toxicity: If using DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
-
Solution: Prepare a high-concentration stock solution in DMSO and use serial dilutions to ensure the final DMSO percentage remains minimal in your experimental wells. Always include a vehicle control (media with the same final DMSO concentration as your treated wells) in your experiments.
-
Q3: My cells are not showing any response to this compound treatment. What should I troubleshoot?
A3: A lack of response could be due to several factors related to the compound, the cells, or the experimental setup.
-
Insufficient Concentration or Exposure Time: The concentration of this compound may be too low, or the treatment duration too short to induce a measurable effect.[6]
-
Solution: Increase the concentration based on published IC50 values (see tables below) and consider extending the treatment duration. A dose-response experiment is highly recommended.[6]
-
-
Compound Instability: this compound solutions may degrade if not stored properly.
-
Low Target Expression: The cell line used may not express the primary targets of this compound (HDAC2 and HDAC6) at sufficient levels.[4]
-
Solution: Verify the expression of HDAC2 and HDAC6 in your cell line via Western blot or by checking public databases. To confirm target engagement, measure the acetylation of their respective substrates: α-tubulin for HDAC6 and histones (e.g., H3K9ac) for HDAC2.[4]
-
Q4: How do I determine the optimal, non-toxic working concentration of this compound for my specific cell line?
A4: The optimal concentration should be empirically determined by balancing the desired biological effect (e.g., inhibition of proliferation) with minimal cytotoxicity. A multi-step approach is recommended:
-
Determine Cytotoxicity (IC50): Perform a cell viability assay (e.g., MTT or LDH assay) with a wide range of this compound concentrations (e.g., 0.1 nM to 100 µM) for a set time (e.g., 72 hours) to determine the IC50 value, which is the concentration that reduces cell viability by 50%.[3]
-
Confirm Target Engagement: Treat cells with concentrations at and below the calculated IC50. Use Western blotting to confirm the hyperacetylation of α-tubulin (for HDAC6 inhibition) and histones (for Class I HDAC inhibition). This confirms the compound is active within the cells at non-lethal concentrations.[4]
-
Assess Downstream Effects: Use concentrations in the non-toxic to moderately cytotoxic range (e.g., concentrations around the IC50) to assess downstream functional outcomes like apoptosis (e.g., via Annexin V staining or caspase activity assays) or cell cycle arrest.[1]
The optimal working concentration will be the lowest concentration that gives a robust and reproducible on-target effect with minimal off-target toxicity.
Quantitative Data Summary
The following tables summarize the inhibitory and anti-proliferative activities of this compound from preclinical studies. These values should serve as a starting point for designing your own dose-response experiments.
Table 1: In Vitro HDAC Enzyme Inhibitory Activity [1]
| HDAC Isoform | This compound IC50 (nM) |
| HDAC1 | 14 |
| HDAC2 | 12 |
| HDAC3 | 70 |
| HDAC6 | 15 |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines (72-hour MTT Assay) [1]
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | Wild-Type | 0.35 |
| HT-29 | Colorectal Carcinoma | Mutant | 0.88 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 2.1 |
| H1299 | Non-Small Cell Lung Cancer | Null | 1.5 |
| A2780 | Ovarian Cancer | Wild-Type | 0.89[2][4] |
| Cal27 | Tongue Squamous Cell Carcinoma | Mutant | 0.72[2][4] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay for Cell Viability
This protocol assesses the effect of this compound on cell viability to determine the IC50 concentration. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][4]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.01 µM to 100 µM.[1] Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO at the highest final concentration) and no-cell (medium only) wells in triplicate.
-
Incubation: Incubate the plate for a period relevant to your experimental goals, typically 48 to 72 hours.[3]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1][2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[1] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from all other values. Calculate cell viability as a percentage of the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture supernatant.[6][9]
Materials:
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
Appropriate cell culture medium (preferably with low serum to reduce background LDH)
-
Commercially available LDH Cytotoxicity Assay Kit (which includes LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (often 10X, provided in the kit)
-
Stop solution (provided in the kit)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound as described in the MTT assay protocol (Steps 1 & 2).
-
Prepare Controls:
-
Spontaneous LDH Release: Vehicle-treated cells (no compound).
-
Maximum LDH Release: Vehicle-treated cells lysed by adding 10 µL of 10X Lysis Buffer 45 minutes before the end of incubation.[10]
-
Medium Background: No-cell control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Sample Collection: Centrifuge the plate at 250 x g for 3-5 minutes.[10] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[10]
-
Absorbance Reading: Measure the absorbance at 490 nm. It is also recommended to measure absorbance at a reference wavelength of ~680 nm to correct for background.[10]
-
Data Analysis:
-
Subtract the background absorbance (680 nm) from the 490 nm readings.
-
Subtract the medium background from all values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Investigating the Stability of HDAC6-IN-40 in Long-Term Cell Culture
For researchers, scientists, and drug development professionals utilizing HDAC6-IN-40 in long-term cell culture experiments, ensuring the compound's stability is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues.
Troubleshooting Guide
Encountering variability or a loss of expected biological activity in long-term experiments with this compound can be frustrating. The following table addresses common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause | Suggested Solution |
| Decreased or inconsistent biological effect over time. | Compound Degradation: this compound may be chemically unstable in the culture medium at 37°C. | - Perform a time-course stability study using HPLC-MS to quantify the concentration of this compound in the medium over the duration of your experiment.- If degradation is confirmed, consider more frequent media changes with freshly prepared inhibitor. |
| Metabolism by Cells: Cells may metabolize this compound into inactive forms. | - Analyze cell lysates and conditioned media for metabolites of this compound using mass spectrometry.- If metabolism is significant, a higher initial concentration or more frequent dosing may be necessary. | |
| High variability between replicate wells or experiments. | Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or culture medium, leading to inconsistent concentrations. | - Ensure complete dissolution of the stock solution in a suitable solvent like DMSO.- When diluting into culture medium, vortex gently to prevent precipitation.- Visually inspect for any precipitate after dilution. |
| Adsorption to Plastics: Small molecules can bind to the surface of cell culture plates and pipette tips, reducing the effective concentration. | - Use low-protein-binding labware.- Include a control group with no cells to assess non-specific binding to the plasticware. | |
| Unexpected cytotoxicity. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | - Keep the final solvent concentration in the culture medium as low as possible, ideally ≤ 0.1%.- Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Degradation Product Toxicity: A breakdown product of this compound could be more toxic than the parent compound. | - Identify any major degradation products via HPLC-MS and assess their individual cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: To ensure consistency, prepare a high-concentration stock solution (e.g., 10 mM) in a dry, sterile solvent such as DMSO. Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, thaw a fresh aliquot and dilute it in pre-warmed culture medium immediately before use.
Q2: How often should I replace the culture medium containing this compound in a long-term experiment?
A2: The frequency of media changes depends on the stability of this compound under your specific experimental conditions. A preliminary stability study is recommended. If the compound is found to degrade significantly over 24-48 hours, daily or every-other-day media changes may be necessary to maintain a consistent effective concentration.
Q3: How can I determine the actual intracellular concentration of this compound?
A3: Determining the intracellular concentration is an advanced technique but provides the most accurate measure of target engagement. A general workflow involves incubating cells with this compound, followed by cell lysis and extraction of the compound. The concentration in the cell lysate is then quantified using a sensitive analytical method like LC-MS/MS.
Q4: Are there cellular factors that can influence the stability and activity of this compound?
A4: Yes, cellular processes can impact the compound. Efflux pumps, for example, can actively transport the inhibitor out of the cell, reducing its intracellular concentration and apparent activity. Additionally, the metabolic rate of the cell type being used can influence how quickly the compound is broken down.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the chemical stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Your chosen cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution to your final working concentration (e.g., 1 µM) in both serum-containing and serum-free culture medium.
-
Incubation: Aliquot the working solutions into sterile tubes or wells of a plate and place them in a 37°C incubator.
-
Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration reference.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC-MS method.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Protocol 2: Evaluating the Impact of Cellular Metabolism on this compound Stability
This protocol helps determine if your cells are metabolizing this compound.
Materials:
-
The cell line of interest
-
This compound
-
Culture vessels
-
Standard cell culture reagents
-
HPLC-MS system
Procedure:
-
Cell Seeding: Plate your cells at a desired density and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with this compound at the desired concentration. Include a "no-cell" control with the compound in the medium to measure chemical degradation simultaneously.
-
Sample Collection: At various time points, collect both the conditioned medium and the cell lysates.
-
Sample Preparation: Process the media and lysates to extract the compound and any potential metabolites.
-
Analysis: Analyze the samples by HPLC-MS. Compare the amount of parent this compound remaining in the cell-containing samples to the no-cell controls. Look for new peaks in the chromatogram that may represent metabolites.
-
Data Interpretation: A faster decline in the concentration of this compound in the presence of cells compared to the no-cell control suggests cellular metabolism.
Visualizations
HDAC6 Signaling and Cellular Functions
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, influencing a variety of cellular pathways. Its substrates include α-tubulin, cortactin, and the heat shock protein 90 (Hsp90). Through these interactions, HDAC6 plays a role in regulating cell motility, protein quality control, and immune responses.
How to resolve high background signals in assays using HDAC6-IN-40
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HDAC6-IN-40 in their experiments. The following information is designed to help you resolve common issues, with a particular focus on high background signals in HDAC6 activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a high background signal in our fluorometric HDAC6 activity assay when using this compound. What are the potential causes and solutions?
A1: High background fluorescence can obscure the true signal from your enzymatic reaction, leading to inaccurate results. Several factors related to the inhibitor, assay components, and experimental procedure can contribute to this issue. Below is a comprehensive guide to troubleshoot high background signals.
Troubleshooting High Background Signals in HDAC6 Assays
| Potential Cause | Description | Recommended Solution | Quantitative Target/Action |
| Autofluorescence of this compound | The inhibitor itself may possess intrinsic fluorescent properties at the excitation and emission wavelengths used in the assay. | 1. Run a control plate with this compound in assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.2. If significant, subtract this background from all experimental wells containing the inhibitor.3. Consider using a different fluorophore with excitation/emission spectra that do not overlap with the inhibitor's fluorescence. | Subtract the average fluorescence of inhibitor-only wells from all data points. |
| Contaminated Reagents | Buffers, solvents (e.g., DMSO), or other assay components may be contaminated with fluorescent impurities. | 1. Use high-purity, spectroscopy-grade reagents and solvents.2. Prepare fresh assay buffers for each experiment.3. Filter buffers through a 0.22 µm filter to remove particulate matter. | Ensure the background fluorescence of reagent-only wells is less than 10% of the maximum signal. |
| Light Scatter from Precipitated Inhibitor | This compound, if not fully dissolved or if it precipitates out of solution at the working concentration, can scatter light and increase background readings. | 1. Ensure complete dissolution of the this compound stock in high-quality DMSO. Gentle warming or sonication may aid dissolution.2. Visually inspect for any precipitate after dilution into aqueous assay buffer.3. Perform a solubility test to determine the maximum soluble concentration of this compound in your final assay buffer. | Maintain a final DMSO concentration of <1% in the assay to ensure inhibitor solubility. |
| Non-specific Binding of Assay Components | The fluorescent substrate or the developer may bind non-specifically to the microplate wells, leading to a high background. | 1. Use black, opaque-walled microplates with clear bottoms to minimize well-to-well crosstalk and background fluorescence.2. Pre-treat plates with a blocking agent like 0.1% BSA if non-specific binding is suspected. | Use non-binding surface (NBS) plates if available. |
| Incorrect Instrument Settings | Improperly configured settings on the fluorescence plate reader can lead to suboptimal signal-to-noise ratios. | 1. Optimize the gain setting to amplify the signal without saturating the detector.2. Ensure the excitation and emission wavelengths are set correctly for the specific fluorophore used in your assay (e.g., AFC: Ex/Em = 380/490 nm).3. Use a narrow bandwidth to reduce stray light. | Adjust gain to have the positive control signal at ~80-90% of the detector's linear range. |
| Off-Target Effects of the Inhibitor | Hydroxamate-based inhibitors like this compound can sometimes interact with other metalloenzymes present in cell lysates, which might contribute to background signal. | 1. If using cell lysates, consider using purified recombinant HDAC6 to eliminate confounding factors from other cellular components.2. Include a "no-enzyme" control with your cell lysate to quantify the background signal from non-HDAC6 enzymatic activity. | Compare the signal from purified enzyme assays to cell lysate assays. |
Q2: My negative control (no enzyme) shows a high signal. How do I address this?
A2: A high signal in the no-enzyme control points to an issue with the assay components themselves, rather than the enzymatic reaction.
-
Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyze, releasing the fluorophore. Prepare the substrate solution fresh for each experiment and protect it from light.
-
Developer Activity: The developer solution might have some intrinsic activity or be contaminated. Run a control with only the substrate and developer to check for this.
-
Reagent Contamination: As mentioned in the table above, check all your reagents for fluorescent contaminants.
Q3: The signal in my "inhibitor control" (enzyme + inhibitor) is higher than my negative control. What does this indicate?
A3: This strongly suggests that the inhibitor, this compound, is contributing to the fluorescent signal. This could be due to its own autofluorescence or an interaction with the assay components that generates a fluorescent product. Refer to the "Autofluorescence of this compound" section in the troubleshooting table for solutions.
Experimental Protocols
Detailed Protocol for a Fluorometric HDAC6 Activity Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
HDAC6 Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Prepare fresh and keep on ice.
-
HDAC6 Substrate Stock: Prepare a 10 mM stock of a fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO. Store at -20°C.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in aliquots at -80°C.
-
Developer Solution: Prepare the developer solution according to the manufacturer's instructions (typically contains Trichostatin A as a stop reagent and a protease like trypsin to cleave the deacetylated substrate).
-
Recombinant HDAC6 Enzyme: Dilute the HDAC6 enzyme to the desired concentration in HDAC6 Assay Buffer. Keep on ice.
2. Assay Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in HDAC6 Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Set up the Assay Plate: In a black, clear-bottom 96-well plate, add the following components in the order listed:
-
Blank (No Enzyme, No Inhibitor): 50 µL of HDAC6 Assay Buffer.
-
Negative Control (No Enzyme): 40 µL of HDAC6 Assay Buffer + 10 µL of Substrate Working Solution.
-
Positive Control (No Inhibitor): 30 µL of HDAC6 Assay Buffer + 10 µL of HDAC6 Enzyme + 10 µL of Substrate Working Solution.
-
Inhibitor Wells: 30 µL of HDAC6 Assay Buffer + 10 µL of diluted this compound + 10 µL of HDAC6 Enzyme.
-
Inhibitor Background Control: 40 µL of HDAC6 Assay Buffer + 10 µL of diluted this compound.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 10 µL of the HDAC6 Substrate Working Solution to all wells except the blank and negative control. The final volume in each well should be 50 µL.
-
Incubation: Mix the plate and incubate at 37°C for 30-60 minutes. Protect the plate from light.
-
Stop the Reaction and Develop Signal: Add 50 µL of Developer Solution to all wells. Incubate at 37°C for 15 minutes.
-
Measure Fluorescence: Read the fluorescence on a microplate reader with excitation at ~380 nm and emission at ~490 nm.
Visualizations
Signaling Pathway of HDAC6
Caption: Simplified signaling pathway of HDAC6 in the cytoplasm and the action of this compound.
Troubleshooting Workflow for High Background Signal
Caption: A logical workflow to troubleshoot high background signals in your HDAC6 assay.
Technical Support Center: Mitigating Experimental Variability with HDAC6-IN-40
Welcome to the technical support center for HDAC6-IN-40. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating experimental variability and to offer solutions to common issues encountered when working with this potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, alkoxyamide-based inhibitor of histone deacetylases (HDACs) with significant activity against HDAC2 and HDAC6.[1] Unlike most other HDACs, HDAC6 is primarily located in the cytoplasm, where its main substrate is α-tubulin.[2] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can be used as a pharmacodynamic marker of its activity.[1] Inhibition of HDAC activity alters gene expression and can lead to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[3]
Q2: What is the solubility and recommended storage for this compound?
This compound is soluble in DMSO.[1] For long-term storage, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C for up to one month or -80°C for up to six months, protected from light.[4] When preparing working solutions for cell-based assays, ensure the final DMSO concentration is low (typically less than 0.5%) to prevent solvent-induced cytotoxicity.[4]
Q3: What are the known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented, its dual inhibition of HDAC2 should be considered when interpreting experimental results.[1] Unexpected cytotoxicity or changes in gene expression that are not consistent with the known functions of HDAC6 may indicate off-target activities.[5] Some HDAC inhibitors have been shown to interact with other zinc-dependent enzymes.[5]
Q4: How can I confirm that this compound is active in my cellular model?
To confirm target engagement, you can measure the acetylation of HDAC6's primary substrate, α-tubulin.[4] An increase in the level of acetylated α-tubulin (at lysine (B10760008) 40), as determined by Western blot, is a reliable indicator of HDAC6 inhibition.[4] Additionally, you can assess downstream cellular effects such as changes in cell viability, proliferation, or apoptosis.[3]
Q5: Are there specific cell lines that are more sensitive to this compound?
The sensitivity of cell lines to HDAC inhibitors is highly dependent on the cellular context, including the expression levels of the target HDACs.[4] this compound has demonstrated anti-proliferative activity in human ovarian carcinoma (A2780) and human tongue squamous cell carcinoma (Cal27) cell lines.[1] It is advisable to verify the expression of HDAC6 in your chosen cell line.[4]
Data Presentation
Table 1: Inhibitory Activity of Selected HDAC Inhibitors
| Compound | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| SAHA | 3.0-11 | 3.8 | ~1-3 | [6][7] |
| Trichostatin A | - | 0.16 | - | [7] |
| Nexturastat A | - | 2.9 | - | [7] |
| Tubastatin A | - | 15 | - | [6] |
Note: Specific IC50 values for this compound against a full panel of HDAC isoforms are not publicly available. The table provides data for other well-characterized HDAC inhibitors for comparative purposes.
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in In Vitro Experiments
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Compound instability in aqueous solutions. | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods. |
| Variability in cell seeding density or health. | Ensure consistent cell seeding density and use cells in the logarithmic growth phase with high viability (>95%).[1] | |
| Inconsistent drug incubation time. | Precisely control the duration of this compound treatment across all experiments. For slow-binding inhibitors, a pre-incubation step may be necessary.[8] | |
| Low or no observed activity | Incomplete dissolution of the compound. | Ensure complete dissolution in high-quality DMSO, using sonication if necessary. Visually inspect the solution for any precipitate before use.[4] |
| Unsuitable cell line. | Verify that the chosen cell line expresses HDAC6 at sufficient levels.[4] | |
| Insufficient drug concentration or exposure time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.[1] | |
| High background in Western blot for acetylated α-tubulin | Non-specific antibody binding. | Optimize antibody dilutions and blocking conditions. Use a high-quality, validated antibody specific for acetylated α-tubulin (Lys40). |
| Insufficient washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations.[9] | |
| Unexpected cytotoxicity | Off-target effects. | Confirm on-target engagement by measuring α-tubulin acetylation. Test the compound in a panel of cell lines with varying HDAC6 expression.[5] |
| Solvent toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.5%.[10] |
Table 3: Troubleshooting Common Issues in In Vivo Experiments
| Problem | Potential Cause | Recommended Solution |
| Lack of anti-tumor efficacy | The tumor model is not dependent on HDAC6 activity. | Confirm HDAC6 expression in the xenograft model.[3] |
| Insufficient target inhibition at the tolerated dose. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and assess target engagement in tumor tissue.[3] | |
| Poor pharmacokinetic properties. | Perform a pharmacokinetic study to determine the concentration of this compound in plasma and tumor tissue over time.[3] | |
| Development of resistance. | Investigate potential resistance mechanisms, such as the upregulation of drug efflux pumps.[3] | |
| High in vivo toxicity | On-target toxicity from inhibition of essential HDAC isoforms. | Consider dose reduction or an intermittent dosing schedule.[3] |
| Off-target effects. | If toxicity persists at doses that do not show efficacy, consider investigating potential off-target liabilities. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cancer cells of choice in a 96-well flat-bottom plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Compound Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
MTS Assay: After the incubation period, add 20 µL of MTS reagent directly to each well. Incubate the plate for 1-4 hours at 37°C.[3]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3]
Protocol 2: Western Blot Analysis of Acetylated α-Tubulin
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A) to preserve acetylation marks.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 10-25 µg of total protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane in 5% non-fat milk in TBST for at least 1 hour. Incubate the membrane with a primary antibody specific for acetylated α-tubulin (Lys40) overnight at 4°C with gentle rocking.[9]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescent detection reagent and visualize the bands.[9]
-
Analysis: Quantify the band intensities and normalize to a loading control such as total α-tubulin or β-actin.
Protocol 3: In Vivo Xenograft Mouse Model
-
Cell Implantation: Implant 1-10 million cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[3]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.[3]
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[11] Administer the drug to the treatment group at a predetermined dose and schedule (e.g., intraperitoneal injection). The control group should receive the vehicle only.[3]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the mice for any signs of toxicity.[3]
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for acetylated α-tubulin) and histopathological examination.[3]
Visualizations
Caption: Simplified signaling pathway of HDAC6.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mitacs.ca [mitacs.ca]
- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming cellular uptake and target engagement of HDAC6-IN-40
Welcome to the technical support center for HDAC6-IN-40. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming cellular uptake and target engagement of this potent HDAC6 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, alkoxyamide-based inhibitor of histone deacetylases (HDACs) with significant activity against HDAC6 and HDAC2.[1][2] Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by removing acetyl groups from non-histone proteins.[3][4] Its substrates include α-tubulin, HSP90, and cortactin.[5][6][7] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can impact microtubule stability, cell motility, and protein degradation pathways.[1][8]
Q2: How can I confirm that this compound is entering my cells?
A2: Cellular uptake is the first critical step for the inhibitor to exert its effect. While direct measurement of intracellular compound concentration can be complex, successful target engagement is a strong indicator of cellular uptake. Therefore, confirming target engagement (see Q3) is the most common and reliable method to infer successful cell penetration.
Q3: What are the recommended methods to confirm target engagement of this compound?
A3: Target engagement of this compound can be confirmed by measuring the acetylation status of its primary substrate, α-tubulin.[9] An increase in acetylated α-tubulin serves as a direct biomarker of HDAC6 inhibition.[8] The most common methods to assess this are:
-
Western Blotting: This is a widely used technique to detect the levels of acetylated α-tubulin (at lysine (B10760008) 40) in cell lysates after treatment with this compound.[2][9]
-
Immunofluorescence Microscopy: This method allows for the visualization of increased acetylated α-tubulin within the cellular microtubule network, providing spatial information on target engagement.[1][8]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stabilization of HDAC6 upon ligand binding in intact cells, providing direct evidence of target engagement.[10][11][12]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the binding of an inhibitor to its target protein in real-time.[13][14][15][16]
Q4: I am not observing the expected increase in α-tubulin acetylation. What could be the issue?
A4: This is a common issue that can arise from several factors. Please refer to the troubleshooting section below for a detailed guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low increase in acetylated α-tubulin | Compound Handling and Storage: Incorrect storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation.[9] | Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution. Ensure the stock is stored at -20°C or -80°C as recommended.[9] |
| Sub-optimal Compound Concentration: The effective concentration can vary between cell lines. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line.[1] | |
| Insufficient Incubation Time: The time required to observe a significant increase in acetylation may vary. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation period. | |
| Low HDAC6 Expression in Cell Line: The cell line used may not express sufficient levels of HDAC6.[9] | Verify HDAC6 expression levels in your cell line using Western blot or by checking public databases (e.g., DepMap, ProteomicsDB).[9] | |
| High background in immunofluorescence | Inadequate Blocking: Non-specific antibody binding can obscure the signal. | Increase the blocking time (e.g., to 60 minutes) and ensure the use of an appropriate blocking agent like 1% BSA or normal serum from the same species as the secondary antibody.[1][17] |
| Antibody Concentration Too High: Using too much primary or secondary antibody can lead to high background. | Titrate the primary and secondary antibodies to determine the optimal dilution that provides a clear signal with low background. | |
| Inconsistent Western blot results | Uneven Protein Loading: Inaccurate protein quantification can lead to variability. | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading amounts for all samples. Always include a loading control like GAPDH or total α-tubulin.[2] |
| Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. | Use a validated antibody specific for acetylated α-tubulin (Lys40). |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol details the steps to quantify the levels of acetylated α-tubulin in cells treated with this compound.
-
Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency on the day of treatment. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin (Lys40) and a loading control antibody (e.g., total α-tubulin or GAPDH) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Immunofluorescence for Acetylated α-Tubulin
This protocol outlines the procedure to visualize acetylated α-tubulin in cells treated with this compound.[1]
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate to achieve 50-70% confluency at the time of the experiment.[1]
-
Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the optimal duration.[1]
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[1]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[1][8]
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.[1]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against acetylated α-tubulin diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.[1]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto glass slides using an antifade mounting medium.[1]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.[1]
Visualizations
Caption: this compound inhibits HDAC6, leading to hyperacetylation of substrates.
Caption: Workflow for confirming HDAC6 engagement via Western blot.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Publications — CETSA [cetsa.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
Selecting appropriate cell lines based on sensitivity to HDAC6-IN-40
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate cell lines based on their sensitivity to the selective HDAC6 inhibitor, Ricolinostat (ACY-1215), referred to here as HDAC6-IN-40 for illustrative purposes. This guide includes troubleshooting advice and frequently asked questions to facilitate successful experimental outcomes.
Sensitivity of Cancer Cell Lines to this compound (Ricolinostat, ACY-1215)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Ricolinostat (ACY-1215) in various cancer cell lines, providing a basis for selecting sensitive models for your research.
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Lymphoma | WSU-NHL | 1.97 | Highly sensitive. |
| Hut-78 | 1.51 | Highly sensitive. | |
| Jeko-1 | 8.65 | Moderately sensitive. | |
| Granta-519 | 20 - 64 | Less sensitive to resistant. | |
| OCI-Ly10 (Parental) | 0.9 | Sensitive. | |
| H9 (Parental) | 1.2 | Sensitive. | |
| Esophageal Squamous Cell Carcinoma | EC109 | ~46 | Moderately sensitive. |
| KYSE150 | ~57 | Less sensitive. | |
| TE-1 | ~45 | Moderately sensitive. | |
| TE-13 | ~37 | Moderately sensitive. | |
| Multiple Myeloma | MM.1S | 2 - 8 | Generally sensitive. |
| ANBL-6.BR | 2 - 8 | Retains sensitivity in proteasome inhibitor-resistant line. | |
| Glioblastoma | U87 | - | Inhibition of proliferation observed. |
| U251 | - | Inhibition of proliferation observed. | |
| Breast Cancer | MDA-MB-453 | Low IC50 | Sensitive. |
| MDA-MB-436 | High IC50 | Less sensitive. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your studies.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (Ricolinostat, ACY-1215)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform a wide range of dilutions for the initial experiment (e.g., 0.1, 1, 10, 25 µM) and then a narrower range in subsequent experiments.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot for Acetylated α-Tubulin
This protocol is to detect the pharmacodynamic effect of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-tubulin (Lys40)
-
Anti-α-tubulin (loading control)
-
Anti-HDAC6
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies for total α-tubulin and HDAC6 to ensure equal loading and to assess HDAC6 expression levels.
-
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation.
-
Analyze the quadrants to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by HDAC6 inhibition and a typical experimental workflow for assessing cell line sensitivity.
Caption: Signaling pathways affected by HDAC6 inhibition.
How to prevent precipitation of HDAC6-IN-40 in culture medium
Technical Support Center: HDAC6-IN-40
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the precipitation of this compound in cell culture medium. Proper handling and preparation of this potent and selective HDAC6 inhibitor are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper solubilization important?
A1: this compound is a potent, alkoxyamide-based inhibitor of histone deacetylase 6 (HDAC6) and HDAC2, with reported Ki values of 30 nM and 60 nM, respectively.[1] It has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Like many small molecule inhibitors, this compound is hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media. Improper solubilization can lead to precipitation, which results in an unknown and lower effective concentration in your experiment, leading to inaccurate and misleading data.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is highly soluble in DMSO, with a reported solubility of up to 250 mg/mL (766.07 mM).[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the compound's solubility.[3]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why does this happen?
A3: This is a common issue known as "crashing out" and occurs due to a rapid solvent shift.[4][5][6] While this compound is highly soluble in the organic solvent DMSO, it is poorly soluble in the aqueous environment of cell culture medium. When a concentrated DMSO stock is diluted directly into the medium, the local DMSO concentration around the drug molecules drops sharply, causing the compound to exceed its aqueous solubility limit and precipitate out of solution.[5][7]
Q4: How can I prevent the precipitation of this compound when preparing my working solution in culture medium?
A4: Several strategies can be employed to prevent precipitation:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of media, perform an intermediate dilution. First, add the DMSO stock to a smaller volume of pre-warmed, serum-containing medium, mix gently, and then add this intermediate solution to the remaining medium.[4][5]
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling the medium.[3][4] This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.[3]
-
Lower Stock Concentration: Making serial dilutions of your high-concentration stock in DMSO before adding it to the aqueous medium can help prevent precipitation.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept low, ideally below 0.5%, and always include a vehicle control (media with the same final DMSO concentration) in your experiments.[2][4]
Q5: Can the components of the culture medium affect the solubility of this compound?
A5: Yes. The presence of serum, such as Fetal Bovine Serum (FBS), can help increase the apparent solubility of hydrophobic compounds.[5] Proteins in the serum, like albumin, can bind to the compound, helping to keep it in solution.[5] Therefore, it is often recommended to make the final dilution in complete medium containing serum.[5]
Q6: What are the recommended storage conditions for this compound stock solutions?
A6: To maintain the stability and activity of this compound, stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1][2]
Troubleshooting Guide: Precipitation of this compound
Use the table below to diagnose and solve common precipitation issues.
| Symptom | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to medium. | 1. Rapid Solvent Exchange: Adding a highly concentrated DMSO stock directly to a large volume of aqueous medium.[4] 2. Cold Medium: The temperature of the culture medium is too low, reducing solubility. | 1. Use a Stepwise Dilution Protocol: First, dilute the DMSO stock into a small volume of pre-warmed (37°C) complete medium, then add this to the final volume.[4][5] 2. Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor.[4][5] 3. Slow Addition: Add the DMSO stock dropwise while gently swirling the medium.[3] |
| Solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator. | 1. Compound Instability: The compound may be degrading in the culture medium at 37°C over extended periods. 2. Concentration Exceeds Solubility Limit: The final concentration of this compound is above its maximum soluble concentration in the specific medium. 3. Medium Evaporation: Evaporation from the culture plate can increase the inhibitor's concentration over time. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions immediately before each experiment.[8] 2. Determine Maximum Solubility: Perform a solubility test to find the highest concentration that remains clear over your experimental timeframe.[4] 3. Decrease Working Concentration: If possible, lower the final concentration of this compound used in the assay.[4] 4. Ensure Proper Humidification: Maintain proper humidity levels in the incubator to minimize evaporation. |
| Difficulty dissolving the solid this compound powder in DMSO. | 1. Moisture in DMSO: DMSO has absorbed water from the atmosphere, reducing its solvating power for hydrophobic compounds.[3] 2. Insufficient Mixing: The compound has not been adequately mixed to achieve full dissolution. | 1. Use Fresh, Anhydrous DMSO: Always use a new or properly stored bottle of high-purity, anhydrous DMSO.[3] 2. Aid Dissolution: Use brief, gentle sonication or vortexing to ensure the compound is fully dissolved in DMSO.[2][3][9] |
Experimental Protocols & Data
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the recommended stepwise dilution method to minimize precipitation.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 50 mM):
-
Dissolve the appropriate mass of this compound (Molecular Weight: 326.34 g/mol ) in anhydrous DMSO to achieve a 50 mM concentration.[1]
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot into single-use volumes and store appropriately (-80°C for long-term).[1]
-
-
Prepare Intermediate Dilution (e.g., 100 µM):
-
In a sterile tube, add 98 µL of pre-warmed complete culture medium.
-
Add 2 µL of the 50 mM DMSO stock solution to the medium.
-
Gently vortex or pipette up and down to mix thoroughly. This creates a 1 mM intermediate solution in 2% DMSO.
-
-
Prepare Final Working Solution (e.g., 1 µM):
-
Add the 100 µL of the 1 mM intermediate solution to 9.9 mL of pre-warmed complete culture medium.
-
Mix gently by inverting the tube several times.
-
This results in a final working concentration of 1 µM this compound with a final DMSO concentration of 0.02%.
-
Visually inspect the final solution for any signs of precipitation before adding to cells.
-
Data Presentation: Solubility and Stock Preparation
The following tables provide a quick reference for preparing solutions of this compound.
Table 1: this compound Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 326.34 g/mol | [1] |
| DMSO Solubility | ≥ 250 mg/mL (766.07 mM) | [1] |
| Appearance | Solid | [1] |
| Storage (Solid) | 4°C, protect from light | [1] |
| Storage (DMSO Stock) | -80°C (6 months), -20°C (1 month) |[1] |
Table 2: Example Stock Solution Preparation (for 10 mM Stock)
| Mass of this compound | Volume of DMSO to Add | Resulting Concentration |
|---|---|---|
| 1 mg | 306.43 µL | 10 mM |
| 5 mg | 1.53 mL | 10 mM |
| 10 mg | 3.06 mL | 10 mM |
Visualizations
Diagram 1: Signaling Pathway of HDAC6 Inhibition
Caption: Inhibition of HDAC6 by this compound leads to tubulin hyperacetylation.
Diagram 2: Experimental Workflow for Preventing Precipitation
Caption: Recommended workflow for preparing this compound working solutions.
Diagram 3: Troubleshooting Logic for Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
Interpreting inconsistent or unexpected data from HDAC6-IN-40 experiments
Welcome to the technical support center for HDAC6-IN-40. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting inconsistent or unexpected data from experiments involving this potent dual inhibitor of Histone Deacetylase 6 (HDAC6) and HDAC2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, alkoxyamide-based dual inhibitor of histone deacetylase 6 (HDAC6) and HDAC2.[1] Its primary targets are HDAC2, a nuclear protein involved in histone deacetylation and gene expression regulation, and HDAC6, a predominantly cytoplasmic enzyme that deacetylates non-histone proteins like α-tubulin.[1]
Q2: What is the expected mechanism of action for this compound?
A2: By inhibiting HDAC2, this compound is expected to increase histone acetylation, leading to a more relaxed chromatin structure and altered gene expression.[1] Inhibition of HDAC6 results in the hyperacetylation of α-tubulin, which can affect microtubule stability, protein trafficking, and other cellular processes.[1]
Q3: In what solvent is this compound soluble and what are the recommended storage conditions?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light. To avoid degradation, it is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.
Troubleshooting Guides
Below are common issues encountered during experiments with this compound, along with troubleshooting steps to address them.
Issue 1: High or Unexpected Cytotoxicity at Low Concentrations
You observe significant cell death at concentrations where you expect minimal impact based on reported anti-proliferative IC50 values.
Possible Causes:
-
Off-target effects: As a hydroxamate-based compound, this compound may inhibit other metalloenzymes, leading to unexpected toxicity.
-
Cell line sensitivity: The particular cell line you are using may be highly sensitive to the inhibition of HDAC2, HDAC6, or potential off-targets.
-
Solvent toxicity: High concentrations of the DMSO vehicle can be toxic to cells.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before assessing cytotoxicity, confirm that this compound is inhibiting its intended targets at the concentrations used. This can be done by Western blot to detect an increase in acetylated α-tubulin (for HDAC6) and acetylated histone H3 (for HDAC2).
-
Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line using a broad range of concentrations. This will establish the actual sensitivity of your cell model.
-
Control for Vehicle Effects: Ensure the final DMSO concentration in your experiments is consistent across all conditions and is at a non-toxic level (typically below 0.5%).
-
Use a Structurally Different Inhibitor: As a control, use an HDAC2/6 inhibitor with a different chemical scaffold to see if the observed phenotype is consistent, suggesting it is an on-target effect.
Issue 2: No Observable Phenotype Despite Confirmed Target Inhibition
You have confirmed an increase in acetylated α-tubulin via Western blot, indicating HDAC6 inhibition, but you do not observe the expected biological outcome (e.g., changes in cell migration, apoptosis).
Possible Causes:
-
Functional redundancy: Other cellular pathways may compensate for the inhibition of HDAC6.
-
Context-dependent role of HDAC6: The function of HDAC6 can vary significantly between different cell types and experimental conditions.
-
Masking effect of HDAC2 inhibition: The simultaneous inhibition of HDAC2 might be producing opposing or confounding effects.
Troubleshooting Steps:
-
Assess Downstream Markers: Investigate other known downstream effects of HDAC6 inhibition relevant to your experimental context, such as changes in cell motility or protein degradation pathways.
-
Dissect Isoform-Specific Effects: If possible, use more selective inhibitors for HDAC6 or HDAC2, or employ genetic approaches like siRNA to understand the individual contributions of each isoform to the observed phenotype.
-
Time-Course Experiment: The expected phenotype may require a longer or shorter treatment duration. Perform a time-course experiment to identify the optimal time point.
Issue 3: Inconsistent IC50 Values Between Experiments
You are observing significant variability in the calculated IC50 values for cell viability or enzyme inhibition across different experimental replicates.
Possible Causes:
-
Compound instability: this compound, like many hydroxamate-based inhibitors, can be unstable in aqueous solutions over time.
-
Incomplete dissolution: The compound may not be fully dissolved in DMSO, leading to an inaccurate effective concentration.
-
Variability in cell culture conditions: Differences in cell passage number, confluency, or media conditions can affect cellular responses.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid storing the compound in aqueous buffers for extended periods.
-
Ensure Complete Dissolution: Use sonication to ensure the complete dissolution of this compound in DMSO before preparing your working solutions.
-
Standardize Cell Culture Practices: Maintain consistent cell culture conditions, including passage number and seeding density, for all experiments.
Quantitative Data
The following tables summarize the in vitro inhibitory activity and anti-proliferative effects of this compound.
Table 1: In Vitro HDAC Enzyme Inhibitory Activity [1]
| HDAC Isoform | This compound IC50 (nM) |
| HDAC1 | 14 |
| HDAC2 | 12 |
| HDAC3 | 70 |
| HDAC6 | 15 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines [1]
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | Wild-Type | 0.35 |
| HT-29 | Colorectal Carcinoma | Mutant | 0.88 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 2.1 |
| H1299 | Non-Small Cell Lung Cancer | Null | 1.5 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 0.95 |
Experimental Protocols
1. Western Blot for Acetylated α-Tubulin and Histone H3
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for the desired time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated α-tubulin (for HDAC6 target engagement), total α-tubulin (as a loading control), acetylated histone H3 (for HDAC2 target engagement), and total histone H3 (as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) or DMSO as a vehicle control for 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Impact of repeated freeze-thaw cycles on HDAC6-IN-40 stock solution integrity
This technical support center provides guidance on the proper handling and storage of HDAC6-IN-40 stock solutions to ensure their integrity and performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for reconstituting this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] DMSO is favored for its excellent ability to dissolve many organic small molecules, creating high-concentration stock solutions.[3]
Q2: How should I store the powdered this compound compound upon receipt?
A2: Upon arrival, the powdered (solid) form of this compound should be stored at -20°C, which can maintain its stability for up to three years.[3][4][5][6] Before opening the vial, it is advisable to centrifuge it to ensure all the powder is collected at the bottom.[3] To prevent moisture contamination from condensation, allow the vial to warm to room temperature before opening.[3]
Q3: What are the optimal storage conditions for my this compound stock solution in DMSO?
A3: To ensure the long-term stability of your this compound stock solution, it is crucial to store it correctly. The recommended storage temperatures and durations are summarized in the table below. For optimal integrity, aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[3][5]
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months[3] |
Q4: Can repeated freeze-thaw cycles affect my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles can significantly impact the integrity of your this compound stock solution.[4] Two primary issues can arise:
-
Compound Degradation: The physical stress of freezing and thawing can lead to the degradation of some small molecules.[4]
-
Concentration Changes: DMSO is hygroscopic, meaning it readily absorbs moisture from the air each time the vial is opened.[4] This can lead to a gradual dilution of your stock solution, affecting the accuracy of your experimental results.[4]
Q5: How can I avoid the negative effects of freeze-thaw cycles?
A5: The most effective method to mitigate the detrimental effects of freeze-thaw cycles is to aliquot your stock solution into single-use volumes immediately after preparation.[3][5] Store these aliquots at -20°C or -80°C in tightly sealed vials.[1][3] This practice ensures that you are using a fresh, uncompromised solution for each experiment.
Troubleshooting Guide
This guide addresses common issues that may arise related to the stability and handling of this compound stock solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from the powdered compound. 2. Aliquot the new stock solution into single-use volumes and store at -80°C. 3. Perform a quality control experiment to compare the activity of the new stock solution with previous batches. |
| Precipitation observed in the stock solution upon thawing. | 1. The compound may have limited solubility in DMSO, especially at lower temperatures. 2. The stock solution may be supersaturated. 3. Water may have been absorbed into the DMSO, reducing solubility. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the precipitate.[3] 2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. 3. Use fresh, anhydrous DMSO for stock solution preparation.[2] |
| Difficulty dissolving the powdered this compound. | The compound may require additional energy to fully dissolve. | 1. Vortex the solution for several minutes. 2. If vortexing is insufficient, sonicate the solution until the compound is fully dissolved.[3] |
Experimental Protocols
Protocol for Assessing this compound Stock Solution Integrity via HPLC
This protocol provides a general method to assess the purity and identify potential degradation of your this compound stock solution over several freeze-thaw cycles.
-
Initial Sample Preparation (T=0, Cycle 0):
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at the desired concentration (e.g., 10 mM).
-
Immediately take an aliquot of this fresh stock solution for HPLC analysis. This will serve as your baseline reference.
-
Properly dilute the aliquot in a suitable mobile phase to a concentration appropriate for your HPLC system's detector.
-
-
Freeze-Thaw Cycling:
-
Subject the main stock solution vial to a freeze-thaw cycle. A single cycle consists of freezing the solution at -20°C or -80°C for at least one hour, followed by thawing at room temperature.
-
After each thaw, take an aliquot for HPLC analysis.
-
Repeat this process for a predetermined number of cycles (e.g., 1, 3, 5, and 10 cycles).
-
-
HPLC Analysis:
-
Analyze the samples from each freeze-thaw cycle using a validated HPLC method.
-
The method should be capable of separating this compound from potential degradation products.
-
Monitor the chromatograms for:
-
A decrease in the peak area of the parent this compound compound.
-
The appearance of new peaks, which may indicate degradation products.
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each freeze-thaw cycle.
-
Calculate the percentage of remaining this compound relative to the initial T=0 sample.
-
Summarize the data in a table to visualize the impact of each cycle on the compound's integrity.
-
Illustrative Data on the Impact of Freeze-Thaw Cycles on a Hypothetical Small Molecule Inhibitor
The following table illustrates the potential impact of repeated freeze-thaw cycles on the integrity of a small molecule inhibitor stock solution, as determined by HPLC analysis.
| Number of Freeze-Thaw Cycles | Remaining Parent Compound (%) | Degradation Products (%) |
| 0 | 100 | 0 |
| 1 | 99.5 | 0.5 |
| 3 | 97.2 | 2.8 |
| 5 | 94.1 | 5.9 |
| 10 | 85.3 | 14.7 |
Note: This data is for illustrative purposes only and does not represent actual data for this compound.
Visualizations
Caption: Workflow for assessing the impact of freeze-thaw cycles on stock solution integrity.
Caption: Simplified diagram of HDAC6's role in α-tubulin deacetylation.
References
Why is HDAC6-IN-40 not inhibiting HDAC6 in my experiment?
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with HDAC6-IN-40 in their experiments. Below you will find a series of frequently asked questions, troubleshooting steps, detailed protocols, and reference data to help you identify and resolve potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that can lead to a lack of observable activity with this compound.
Question 1: I am observing little to no inhibitory activity with this compound in my experiment. What are the most common causes?
Answer: A lack of activity can stem from several factors, ranging from compound handling to the specifics of your experimental setup. Here is a checklist of common issues to investigate:
-
Improper Compound Dissolution: this compound is soluble in DMSO at high concentrations (e.g., 250 mg/mL).[1] Incomplete dissolution can lead to a much lower effective concentration than intended.
-
Troubleshooting Step: Ensure the compound is fully dissolved. Sonication can aid dissolution.[1] Visually inspect your stock solution for any precipitate before making dilutions.
-
-
Compound Instability: Like many small molecules, this compound can degrade over time, particularly with repeated freeze-thaw cycles or improper storage.[2] Hydroxamate-based inhibitors can also be unstable in aqueous solutions.[1]
-
Cell Line Insensitivity: The expression levels of HDAC6 can vary significantly between cell lines.[1] If your cell line has low HDAC6 expression, the effect of the inhibitor may not be pronounced.
-
Troubleshooting Step: Verify the expression level of HDAC6 in your chosen cell line using Western blot or qPCR. Consider using a positive control cell line known to be sensitive to HDAC6 inhibitors, such as Cal27 or A2780.[1]
-
-
Assay-Specific Issues: The discrepancy between expected and observed results can be due to the assay type. Biochemical assays with purified enzymes are more direct, while cell-based assays introduce complexities like cell permeability, efflux pumps, and compound metabolism.[3]
-
Troubleshooting Step: If you are using a cell-based assay, confirm the activity of your compound with a direct in vitro enzymatic assay first. This will validate the integrity of the inhibitor itself.
-
Question 2: How should I properly store and handle my this compound?
Answer: Proper storage is critical to maintaining the compound's activity.
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[1]
-
Long-Term Storage: Aliquot the stock solution into single-use volumes and store at -80°C for up to six months or -20°C for up to one month.[1]
-
Avoid: Protect the compound from light and avoid repeated freeze-thaw cycles.[1]
Question 3: My results are inconsistent between experiments. What could be the cause?
Answer: Inconsistency often points to variability in one or more experimental parameters.
-
Compound Preparation: As mentioned, always use freshly prepared dilutions for each experiment to rule out compound degradation in aqueous media.[1]
-
Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches can significantly alter cellular responses to inhibitors.[2]
-
Troubleshooting Step: Standardize your cell culture protocol. Ensure cells are healthy, within a consistent passage range, and free from contamination like mycoplasma.
-
-
Pipetting and Dilution Errors: Minor inaccuracies in preparing serial dilutions can lead to significant differences in the final concentration and, consequently, the observed effect.
-
Troubleshooting Step: Calibrate your pipettes regularly and ensure precise and consistent pipetting techniques.
-
Question 4: How can I confirm that this compound is engaging its target in my cells?
Answer: The most direct way to confirm HDAC6 inhibition in a cellular context is to measure the acetylation status of its primary cytoplasmic substrate, α-tubulin.[4][5]
-
Primary Method: Use Western blotting to detect acetylated α-tubulin (Ac-α-tubulin). Inhibition of HDAC6 leads to an accumulation of acetylated tubulin, so you should see a significant increase in the Ac-α-tubulin signal in treated cells compared to vehicle controls.[6][7]
-
Important Control: this compound is also a potent inhibitor of HDAC2, a nuclear enzyme.[1][5][8] To distinguish between the inhibition of cytoplasmic HDAC6 and nuclear class I HDACs, you can also probe for acetylated histones (e.g., Ac-Histone H3).[6] An active compound should increase the signal for both markers.
Question 5: Could off-target effects be complicating my results?
Answer: Yes, this is a possibility. This compound is a hydroxamate-based inhibitor. As a class, these compounds have been known to interact with other metalloenzymes, which could produce unexpected phenotypes.[1]
-
Troubleshooting Step 1: Use a structurally unrelated HDAC6 inhibitor as a control.[3] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Troubleshooting Step 2: If available, use a structurally similar but inactive analog of your inhibitor as a negative control.[3] This compound should not elicit the biological effects observed with the active inhibitor.
Quantitative Data Summary
The following tables summarize the known inhibitory and anti-proliferative activities of this compound for reference.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value |
|---|---|---|
| HDAC6 | K_i | 30 nM |
| HDAC2 | K_i | 60 nM |
Data from MedChemExpress datasheet, as cited in BenchChem.[1]
Table 2: Anti-proliferative Activity (IC₅₀) of this compound
| Cell Line | Description | IC₅₀ |
|---|---|---|
| A2780 | Human Ovarian Cancer | 0.89 µM |
| Cal27 | Human Head and Neck Squamous Cell Carcinoma | 0.72 µM |
Data from primary literature, as cited in BenchChem.[1][5]
Signaling Pathways and Workflows
Visualizing the underlying biology and troubleshooting logic can help clarify experimental design and interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of HDAC6-IN-40 and Nexturastat A for Researchers
In the landscape of epigenetic research and drug development, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target. Its unique cytoplasmic localization and principal role in deacetylating non-histone proteins, such as α-tubulin, distinguish it from other HDAC isoforms. This guide provides a detailed comparative analysis of two notable HDAC6 inhibitors: HDAC6-IN-40 and Nexturastat A, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design and compound selection.
Biochemical and Cellular Activity: A Head-to-Head Comparison
This compound and Nexturastat A are both potent inhibitors of HDAC6, yet they exhibit distinct selectivity profiles that dictate their cellular effects. Nexturastat A is a highly selective HDAC6 inhibitor, while this compound, an alkoxyamide-based inhibitor, demonstrates a broader inhibitory spectrum.
Table 1: Biochemical Activity of this compound vs. Nexturastat A
| Parameter | This compound | Nexturastat A |
| Target | HDAC6, with activity against other HDACs | Selective for HDAC6 |
| HDAC6 IC50 | 29 nM[1] | ~5 nM[2] |
| HDAC2 Ki | 60 nM[3] | Not reported, but significantly less active |
| HDAC6 Ki | 30 nM[3] | Not reported |
| Selectivity | Pan-inhibitor characteristics with some preference for HDAC6 | Highly selective for HDAC6 over other HDAC isoforms (e.g., 600-fold over HDAC1)[4] |
Table 2: Cellular Activity of this compound vs. Nexturastat A
| Cellular Effect | This compound | Nexturastat A |
| α-tubulin Acetylation | Induces accumulation of acetylated α-tubulin[3] | Dose-dependent increase in acetylated α-tubulin[4][5] |
| Histone Acetylation | Expected to increase histone acetylation due to pan-inhibitory nature | Increased acetylation of histone H3 and H4 at higher concentrations (1-10 µM)[4] |
| Apoptosis | Enhances cisplatin-induced apoptosis via caspase-3/7 activation[3] | Promotes apoptosis in multiple myeloma cells[4][6] |
| Cell Cycle Arrest | Not explicitly reported, but a common effect of pan-HDAC inhibitors | Induces G1 phase arrest in multiple myeloma cells[4][6] |
| Antiproliferative Activity | IC50 of 0.89 µM (A2780 cells) and 0.72 µM (Cal27 cells)[3] | IC50 of 14.3 µM in B16 murine melanoma cells[2] |
Mechanism of Action: Distinct Pathways to Cellular Effects
The differing selectivity profiles of this compound and Nexturastat A result in distinct mechanisms of action at the cellular level.
Nexturastat A , as a selective HDAC6 inhibitor, primarily exerts its effects through the hyperacetylation of α-tubulin. This modification impacts microtubule stability and dynamics, affecting processes such as intracellular transport and cell motility. At higher concentrations, its off-target effects on histone acetylation can lead to changes in gene expression, contributing to its pro-apoptotic and cell cycle arrest activities.
This compound , with its pan-inhibitory characteristics, is expected to induce widespread hyperacetylation of both histone and non-histone proteins. This leads to global changes in chromatin structure and gene expression, affecting a broad range of cellular processes including cell cycle progression, DNA damage response, and apoptosis. Its effect on α-tubulin acetylation is a direct consequence of HDAC6 inhibition.
Experimental Protocols
To aid researchers in their investigations of these inhibitors, detailed methodologies for key experiments are provided below.
Biochemical HDAC Activity Assay (Fluorogenic)
This protocol is designed to determine the in vitro potency (IC50) of inhibitors against purified HDAC enzymes.
-
Reagents and Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC6, HDAC1, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A and a protease)
-
Test compounds (this compound, Nexturastat A) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of the diluted compounds to the wells of the microplate. Include wells with DMSO only as a negative control and a known HDAC inhibitor as a positive control.
-
Add 10 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 20 µL of developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
Cellular Western Blot Analysis for Acetylation Status
This protocol allows for the assessment of inhibitor-induced changes in the acetylation of α-tubulin and histones in cultured cells.
-
Reagents and Materials:
-
Cultured cells (e.g., cancer cell line)
-
Test compounds (this compound, Nexturastat A)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-histone H3, anti-histone H3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
-
Conclusion
The choice between this compound and Nexturastat A will largely depend on the specific research question. For studies aiming to elucidate the specific roles of HDAC6 in cellular processes, the highly selective nature of Nexturastat A makes it an ideal tool. Its potent and specific inhibition of HDAC6 allows for a more targeted investigation of the downstream effects of α-tubulin hyperacetylation.
Conversely, This compound may be more suitable for studies exploring the therapeutic potential of broader HDAC inhibition, where the simultaneous targeting of multiple HDAC isoforms could lead to synergistic anti-cancer effects. Its activity against both HDAC6 and Class I HDACs like HDAC2 could be advantageous in certain cancer contexts.
Researchers should carefully consider the selectivity profile and the desired cellular outcome when selecting between these two valuable chemical probes. The provided experimental protocols offer a starting point for the characterization and comparison of these and other HDAC inhibitors in various experimental settings.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxa Analogues of Nexturastat A Demonstrate Improved HDAC6 Selectivity and Superior Antileukaemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective HDAC6 Inhibition Versus Pan-HDAC Inhibition
Note on "HDAC6-IN-40": Initial searches for the compound "this compound" yielded conflicting information from non-peer-reviewed sources, with no definitive scientific literature detailing its selectivity profile. To provide an accurate and data-supported comparison for the scientific community, this guide will compare well-characterized, representative inhibitors: the selective HDAC6 inhibitor Ricolinostat (ACY-1215) and the FDA-approved pan-HDAC inhibitors Vorinostat (SAHA) and Panobinostat (B1684620) (LBH589) .
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression. They remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] This action generally leads to chromatin condensation and transcriptional repression.[1] Given their role in controlling cell proliferation, differentiation, and survival, HDACs have become significant targets in drug development, particularly in oncology.[2][3]
HDAC inhibitors (HDACis) are broadly classified into two categories:
-
Pan-HDAC Inhibitors: These compounds, such as Vorinostat and Panobinostat, inhibit multiple HDAC isoforms across different classes (primarily Class I, II, and IV).[1][3] Their broad activity leads to widespread changes in the acetylation of numerous proteins, resulting in potent anti-tumor effects like cell cycle arrest and apoptosis.[2]
-
Isoform-Selective Inhibitors: These agents are designed to target a specific HDAC enzyme. Ricolinostat, for example, is highly selective for HDAC6, a unique, primarily cytoplasmic enzyme.[4][5] This targeted approach aims to achieve therapeutic effects while minimizing the off-target effects and toxicities associated with pan-HDAC inhibition.
This guide provides a detailed comparison of the biochemical potency, cellular mechanism of action, and experimental evaluation of the selective HDAC6 inhibitor Ricolinostat versus the pan-inhibitors Vorinostat and Panobinostat.
Mechanism of Action: A Tale of Two Cellular Compartments
The fundamental difference between selective HDAC6 inhibitors and pan-HDAC inhibitors lies in their primary site of action and their downstream consequences. Pan-HDAC inhibitors exert their effects predominantly in the nucleus, while HDAC6 inhibitors act mainly in the cytoplasm.
-
Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat): These inhibitors readily enter the nucleus and block the activity of Class I HDACs (HDAC1, 2, 3) and other nuclear HDACs. This leads to the hyperacetylation of histone tails, resulting in a more relaxed, transcriptionally active chromatin structure. This epigenetic reprogramming can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[2][3]
-
Selective HDAC6 Inhibitors (e.g., Ricolinostat): HDAC6 is almost exclusively found in the cytoplasm. Its primary substrates are non-histone proteins, most notably α-tubulin (a key component of microtubules) and the chaperone protein Hsp90. By selectively inhibiting HDAC6, Ricolinostat leads to the hyperacetylation of α-tubulin, which affects microtubule dynamics, cell motility, and intracellular protein trafficking.[4] Hyperacetylation of Hsp90 disrupts its chaperone function, leading to the degradation of its client proteins, many of which are oncoproteins. This targeted cytoplasmic action can induce anti-tumor effects while avoiding the broad genomic impact of pan-HDAC inhibitors.
Figure 1. Comparative mechanisms of pan-HDAC vs. selective HDAC6 inhibitors.
Comparative Performance Data
Biochemical Potency and Selectivity
The selectivity of an HDAC inhibitor is determined by comparing its inhibitory concentration (IC50) or inhibition constant (Ki) against a panel of different HDAC isoforms. A lower value indicates greater potency. The data clearly shows that while pan-HDAC inhibitors are potent against many isoforms, Ricolinostat is highly selective for HDAC6.
| Inhibitor | Type | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Selectivity Profile |
| Ricolinostat (ACY-1215) | HDAC6-Selective | 58 | 48 | 51 | 5 | 100 | >10-fold selective for HDAC6 over Class I HDACs.[4][6][7] |
| Vorinostat (SAHA) | Pan-Inhibitor | 10 | 48 | 20 | 34 | 220 | Potent against Class I (HDAC1, 2, 3) and Class IIb (HDAC6).[4][8] |
| Panobinostat (LBH589) | Pan-Inhibitor | 0.6-31 (Ki) | 0.6-31 (Ki) | 0.6-31 (Ki) | 0.6-31 (Ki) | 0.6-31 (Ki) | Potent against all Class I and II HDACs (HDAC1-11).[9] |
| Tubastatin A | HDAC6-Selective | >16,000 | >16,000 | >16,000 | 15 | 900 | >1000-fold selective for HDAC6 over most other isoforms.[10][11] |
| All values are IC50 in nM unless otherwise noted. Data is compiled from multiple sources and may vary based on assay conditions. |
Cellular Target Engagement
The distinct mechanisms of action are confirmed in cellular assays. Western blot analysis shows that selective HDAC6 inhibitors primarily increase the acetylation of α-tubulin, while pan-HDAC inhibitors increase the acetylation of both α-tubulin and core histones (e.g., Histone H3). This demonstrates differential target engagement within the cell. Treatment with a pan-inhibitor like Vorinostat leads to a dose-dependent increase in both acetylated-Histone H3 (a nuclear marker of Class I HDAC inhibition) and acetylated-α-tubulin (a cytoplasmic marker of HDAC6 inhibition). In contrast, a highly selective HDAC6 inhibitor primarily increases levels of acetylated-α-tubulin with little to no effect on histone acetylation.
Experimental Protocols & Workflow
The characterization of novel HDAC inhibitors follows a standardized workflow to determine potency, selectivity, cellular activity, and phenotypic effects.
Figure 2. A standard workflow for the preclinical evaluation of HDAC inhibitors.
Protocol 1: In Vitro Fluorogenic HDAC Enzymatic Assay
This protocol is used to determine the IC50 value of a test compound against a specific recombinant HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC6, HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)
-
Test compound and reference inhibitor (e.g., Ricolinostat, Vorinostat) dissolved in DMSO
-
Black 96-well or 384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to its optimal concentration in cold Assay Buffer.
-
Reaction Setup: To each well of the microplate, add:
-
Test compound or vehicle control (DMSO).
-
Diluted HDAC enzyme.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Reaction Time: Incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add the developer solution to each well. This terminates the HDAC reaction and cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Signal Detection: Incubate for an additional 15-20 minutes at room temperature. Measure the fluorescence using a plate reader (e.g., 360 nm excitation / 460 nm emission).
-
Data Analysis: Calculate percent inhibition relative to the vehicle control and plot the values against the log of the inhibitor concentration. Use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Acetylated Substrates
This protocol is used to measure the effect of an HDAC inhibitor on the acetylation status of its target proteins in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Test compound (e.g., Ricolinostat, Vorinostat)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-acetyl-Histone H3, anti-α-tubulin, anti-Histone H3 (as loading controls)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 8-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the acetylated protein signal to the total protein signal (e.g., acetyl-H3 to total H3).
Conclusion: Choosing a Therapeutic Strategy
The comparison between selective HDAC6 inhibitors and pan-HDAC inhibitors highlights a critical choice in therapeutic strategy: broad-spectrum efficacy versus targeted precision.
-
Pan-HDAC inhibitors like Vorinostat and Panobinostat offer potent, widespread anti-tumor activity by inducing massive changes in the cellular epigenome. This broad mechanism is effective but can be associated with significant toxicities due to the inhibition of multiple essential HDACs.[2]
-
Selective HDAC6 inhibitors like Ricolinostat provide a more targeted approach. By focusing on a single, cytoplasmically localized enzyme, they can modulate key pathways involved in protein quality control and cell motility. This strategy holds the promise of a better safety profile, potentially avoiding the dose-limiting toxicities of pan-inhibitors while still achieving therapeutic benefit in specific contexts.
The choice between a pan- or selective-inhibitor ultimately depends on the specific disease biology and therapeutic goals.
Figure 3. Classification and properties of HDAC inhibitors.
References
- 1. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Ricolinostat (ACY-1215) | HDAC6 Inhibitor | AmBeed.com [ambeed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Tubastatin A - Chemietek [chemietek.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Analysis of HDAC6-IN-40 and Other Selective HDAC Inhibitors
In the landscape of epigenetic modulators, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a comparative study of HDAC6-IN-40, a putative pan-HDAC inhibitor, and other well-characterized selective HDAC6 inhibitors such as Ricolinostat (ACY-1215), Citarinostat (ACY-241), and Nexturastat A. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their performance based on available experimental data.
Distinguishing Pan-HDAC and Selective HDAC6 Inhibition
HDAC inhibitors are broadly categorized based on their selectivity for different HDAC isoforms. Pan-HDAC inhibitors target multiple HDAC enzymes, leading to widespread changes in gene expression and cell cycle progression. In contrast, selective HDAC6 inhibitors are designed to specifically target HDAC6, a unique cytoplasmic enzyme. This selectivity is thought to offer a more favorable safety profile by minimizing off-target effects.[1][2] While the name "this compound" might suggest selectivity, available information indicates it functions as a pan-HDAC inhibitor.[3]
Comparative Efficacy and Selectivity
The primary measure of an HDAC inhibitor's potency is its half-maximal inhibitory concentration (IC50) against specific HDAC isoforms. Lower IC50 values indicate greater potency. The selectivity of an inhibitor is determined by comparing its IC50 value for the target isoform (e.g., HDAC6) to its IC50 values for other isoforms.
| Inhibitor | Type | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity for HDAC6 over Class I HDACs |
| This compound (putative pan-inhibitor) | Pan-HDAC | Data not available; expected to be non-selective | - | - | - | Low |
| Ricolinostat (ACY-1215) | Selective HDAC6 | 5 | 58 | 48 | 51 | ~10-fold[4][5] |
| Citarinostat (ACY-241) | Selective HDAC6 | 2.6 | - | - | 46 | 13 to 18-fold[6][7] |
| Nexturastat A | Selective HDAC6 | 2.9 - 5 | >1000 (for other HDACs) | >1000 (for other HDACs) | >1000 (for other HDACs) | >190-fold[7][8] |
| Tubastatin A | Selective HDAC6 | 15 | >1000 | >1000 | >1000 | >1000-fold (except for HDAC8)[7] |
Note: The IC50 values can vary depending on the assay conditions. The data presented here is a summary from multiple sources for comparative purposes.
Mechanism of Action and Cellular Effects
The mechanism of action for HDAC inhibitors involves the prevention of acetyl group removal from histone and non-histone proteins.[9]
Pan-HDAC inhibitors , such as this compound is presumed to be, induce hyperacetylation of both histone and non-histone proteins. This leads to a more relaxed chromatin structure, reactivation of silenced tumor suppressor genes, cell cycle arrest, and apoptosis.[3][9]
Selective HDAC6 inhibitors primarily target the cytoplasmic protein α-tubulin, a key substrate of HDAC6.[10] Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which affects microtubule stability and function, impacting processes like cell migration and protein trafficking.[11] This targeted action is believed to result in fewer side effects compared to pan-HDAC inhibitors.[2][12]
Experimental Protocols
Enzymatic Activity Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific HDAC isoform by 50%.
Methodology:
-
Purified recombinant human HDAC enzymes are used.
-
A fluorescently labeled peptide substrate (e.g., Fluor-de-Lys®) is incubated with the HDAC enzyme in the presence of varying concentrations of the inhibitor.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13]
Western Blot Analysis for Protein Acetylation
Objective: To assess the effect of HDAC inhibitors on the acetylation status of target proteins in cells.
Methodology:
-
Cancer cell lines (e.g., HeLa, A549) are treated with the HDAC inhibitor at various concentrations for a specified duration (e.g., 24 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin (for HDAC6 activity) and acetylated histone H3 (for pan-HDAC activity). Antibodies against total α-tubulin and histone H3 are used as loading controls.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands indicates the level of protein acetylation.[4]
Signaling Pathways and Workflows
The following diagrams illustrate the differential signaling pathways affected by pan- and selective HDAC inhibitors and a general workflow for their characterization.
Caption: Comparative signaling pathways of pan- and selective HDAC6 inhibitors.
Caption: A generalized workflow for the characterization of HDAC inhibitors.
Clinical Development
Several selective HDAC6 inhibitors have advanced to clinical trials, demonstrating their therapeutic potential.[1] Ricolinostat (ACY-1215) and Citarinostat (ACY-241) have been investigated in various cancers, including multiple myeloma and solid tumors, both as monotherapies and in combination with other agents.[14][15][16] These clinical studies have generally shown that selective HDAC6 inhibitors are well-tolerated, with a more manageable side effect profile compared to pan-HDAC inhibitors.[17]
Conclusion
The distinction between pan-HDAC inhibitors like the putative this compound and selective HDAC6 inhibitors such as Ricolinostat, Citarinostat, and Nexturastat A is crucial for understanding their therapeutic applications. While pan-HDAC inhibitors induce broad epigenetic changes, selective HDAC6 inhibitors offer a more targeted approach by modulating cytoplasmic pathways. The experimental data, particularly IC50 values, highlight the varying degrees of selectivity among these compounds. The ongoing clinical development of selective HDAC6 inhibitors underscores their promise as a safer and potentially more effective class of anti-cancer agents. Future research will continue to elucidate the full therapeutic potential of both pan- and selective HDAC inhibition in various diseases.
References
- 1. Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond | Venture Partners at CU Boulder | University of Colorado Boulder [colorado.edu]
- 2. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 11. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ricolinostat | C24H27N5O3 | CID 53340666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rarecancernews.com [rarecancernews.com]
- 15. Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Selective Histone Deacetylase Inhibitor ACY-241 (Citarinostat) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study [frontiersin.org]
- 17. First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HDAC6 Inhibition: A Comparative Guide to Small Molecule Inhibitors and siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the specific cellular effects of a targeted inhibitor is paramount. This guide provides a comprehensive comparison of two key methodologies for validating the experimental results of Histone Deacetylase 6 (HDAC6) inhibition: the use of a selective small molecule inhibitor, exemplified by ACY-1215 (Ricolinostat), versus genetic knockdown using small interfering RNA (siRNA).
This guide will delve into the quantitative comparison of these two approaches, provide detailed experimental protocols for their implementation, and visualize the underlying biological pathways and experimental workflows. While the hypothetical "HDAC6-IN-40" was the initial topic, this guide utilizes data from the well-characterized and selective HDAC6 inhibitor ACY-1215 to ensure robust and data-supported comparisons.
Performance Comparison: ACY-1215 vs. HDAC6 siRNA
The primary goal of using either a selective inhibitor or siRNA is to abrogate the function of HDAC6 and observe the downstream consequences. Key validation readouts include the acetylation of HDAC6's primary cytoplasmic substrate, α-tubulin, and the induction of apoptosis in cancer cell lines. The following tables summarize quantitative data from representative studies, showcasing the efficacy of both methods.
| Method | Target Cell Line | Concentration/Dose | Effect on α-Tubulin Acetylation | Reference |
| ACY-1215 | HCT116 (Colon Cancer) | 1, 5, 10 µM | Dose-dependent increase | [1] |
| ACY-1215 | A549, LL2, H1299 (NSCLC) | 10 µM | Significant increase | [2] |
| HDAC6 siRNA | HeLa (Cervical Cancer) | Not specified | Not measured | [3] |
| HDAC6 siRNA | Urothelial Cancer Cells | Not specified | Not measured, but HDAC6 protein significantly reduced | [4] |
| Method | Target Cell Line | Concentration/Dose | Apoptotic Effect | Reference |
| ACY-1215 | HCT116 (Colon Cancer) | 1, 5, 10 µM | Dose-dependent increase in apoptosis (7% to 13.2%) | [1] |
| ACY-1215 | A549, LL2 (NSCLC) | 10 µM | Significant increase in cleaved PARP-1 | [2] |
| HDAC6 siRNA | HeLa (Cervical Cancer) | Not specified | Significant increase in early apoptotic rate (from ~10% to 26%) | [3] |
| HDAC6 siRNA | Urothelial Cancer Cells | Not specified | No significant effect on apoptosis | [4] |
Table 2: Comparison of Apoptotic Induction. Both ACY-1215 and HDAC6 siRNA have been shown to induce apoptosis in various cancer cell lines. The magnitude of this effect can be cell-line dependent, as evidenced by the lack of significant apoptosis in urothelial cancer cells following HDAC6 knockdown.
Experimental Protocols
To ensure the reproducibility and accuracy of validation experiments, detailed methodologies are crucial. The following is a representative protocol for validating the effects of an HDAC6 inhibitor by comparing them to the effects of HDAC6 siRNA using Western blotting to assess protein knockdown and substrate acetylation.
Protocol: HDAC6 siRNA Knockdown and Inhibitor Treatment for Western Blot Analysis
1. Cell Culture and Seeding:
- Culture the desired cancer cell line (e.g., HeLa, HCT116) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
2. siRNA Transfection:
- Prepare two sets of transfection complexes: one with a non-targeting control siRNA and another with an siRNA specifically targeting HDAC6.
- Dilute the siRNAs in serum-free medium.
- In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
- Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
- Add the siRNA-lipid complexes to the cells in the 6-well plates.
- Incubate the cells for 48-72 hours to allow for efficient knockdown of HDAC6 protein.
3. HDAC6 Inhibitor Treatment:
- After the siRNA incubation period, treat the cells (both control and HDAC6 knockdown groups) with the HDAC6 inhibitor (e.g., ACY-1215 at various concentrations) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
4. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
- Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
5. Western Blotting:
- Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
- Load equal amounts of protein from each sample onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against HDAC6, acetylated α-tubulin, total α-tubulin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the HDAC6 and acetylated α-tubulin signals to the loading control and total α-tubulin, respectively.
- Compare the levels of HDAC6 knockdown and α-tubulin acetylation between the different treatment groups.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 siRNA inhibits proliferation and induces apoptosis of HeLa cells and its related molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of the IC50 values of HDAC6-IN-40 across different cell lines
A detailed guide for researchers, scientists, and drug development professionals on the inhibitory potency of HDAC6-IN-40.
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for the histone deacetylase 6 (HDAC6) inhibitor, this compound, across various cancer cell lines. The data presented is intended to offer an objective overview of the compound's performance and is supported by detailed experimental protocols for reproducibility.
Data Presentation
The inhibitory activity of this compound has been quantified in different cancer cell lines, demonstrating its anti-proliferative effects. The IC50 values, representing the concentration of the inhibitor required to reduce the biological activity by half, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 0.89[1] |
| Cal27 | Oral Squamous Cell Carcinoma | 0.72[1] |
This data indicates that this compound is a potent inhibitor of cell proliferation in both ovarian and oral squamous cell carcinoma cell lines, with IC50 values in the sub-micromolar range.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency of an inhibitor. Below is a detailed methodology for an in vitro enzymatic assay to determine the IC50 of this compound.
Objective: To determine the IC50 value of this compound against the HDAC6 enzyme.
Materials and Reagents:
-
HDAC Enzyme: Recombinant human HDAC6.
-
HDAC Substrate: Fluorogenic substrate such as Boc-Lys(Ac)-AMC.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[2]
-
Inhibitor: this compound dissolved in DMSO to create a stock solution.
-
Developing Reagent: Trypsin in a suitable buffer.
-
Positive Control: A known HDAC6 inhibitor (e.g., Trichostatin A or SAHA).
-
Negative Control: DMSO (vehicle).
-
Microplate: 96-well, black, flat-bottom.
-
Plate Reader: Capable of fluorescence measurement (Excitation/Emission ~350-380 nm/~440-460 nm).
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration of DMSO should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
Assay Plate Setup: Add the diluted this compound, positive control, or DMSO vehicle to the appropriate wells of the microplate.
-
Enzyme Addition: Add the diluted HDAC6 enzyme solution to all wells except for the "no enzyme" control wells. Add assay buffer to the "no enzyme" control wells.
-
Enzyme-Inhibitor Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[2]
-
Enzymatic Reaction Incubation: Incubate the plate at 37°C for a period during which the reaction is linear (e.g., 60-90 minutes).[2]
-
Reaction Termination and Development: Stop the reaction by adding the developing reagent (trypsin). This will cleave the deacetylated substrate, releasing the fluorescent molecule. Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating both histone and non-histone proteins. Its inhibition can impact multiple signaling pathways involved in cell proliferation, survival, and motility.
Caption: HDAC6 signaling pathways and the inhibitory action of this compound.
The diagram above illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins like α-tubulin and HSP90. Inhibition of HDAC6 by this compound leads to hyperacetylation of these substrates, which can disrupt microtubule dynamics and affect the stability of HSP90 client proteins, such as AKT, ultimately impacting cell proliferation and survival pathways.
Caption: Experimental workflow for determining the IC50 value of this compound.
References
Validating the Mechanism of Action of HDAC6-IN-40 in vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of HDAC6-IN-40, a dual inhibitor of Histone Deacetylase 6 (HDAC6) and HDAC2, against a well-characterized selective HDAC6 inhibitor, Nexturastat A. The following sections present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to HDAC6 Inhibition and Mechanism of Action Validation
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. HDAC6, a predominantly cytoplasmic enzyme, is a key regulator of several cellular processes, including cell motility, protein degradation, and stress responses, primarily through the deacetylation of α-tubulin. HDAC2, a nuclear protein, is involved in the regulation of chromatin structure and gene transcription.
The development of specific and potent HDAC inhibitors is a promising avenue for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. Validating the mechanism of action of these inhibitors is crucial to ensure they are hitting their intended targets and to understand their downstream cellular effects. This is typically achieved through a combination of in vitro biochemical and cell-based assays.
This compound is a dual inhibitor of HDAC2 and HDAC6. Its mechanism of action is expected to involve both nuclear and cytoplasmic effects: the inhibition of HDAC2 leads to increased histone acetylation, affecting gene expression, while the inhibition of HDAC6 results in the hyperacetylation of α-tubulin, impacting microtubule dynamics and protein trafficking. In contrast, Nexturastat A is a highly selective inhibitor of HDAC6, and its effects are primarily expected to be mediated through the hyperacetylation of cytoplasmic proteins like α-tubulin.
This guide will compare these two inhibitors to illustrate how their distinct inhibitory profiles translate to different in vitro activities, providing a framework for validating the mechanism of action of novel HDAC inhibitors.
Comparative Data Presentation
To objectively compare the in vitro profiles of this compound and Nexturastat A, the following tables summarize their inhibitory activity against a panel of HDAC isoforms and their effects on cellular acetylation.
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |
| This compound (putative) | - | 60 (Ki) | - | 30 (Ki) | - |
| Nexturastat A | 3020 | 6920 | 6680 | 5 | 954 |
Note: Data for this compound is presented as Ki (inhibition constant) as specific IC50 values were not publicly available. A lower Ki value indicates stronger binding affinity. Data for Nexturastat A is from commercially available sources.
Table 2: Comparative Cellular Activity
| Compound | Primary Target(s) | Effect on α-tubulin acetylation | Effect on Histone H3 acetylation |
| This compound (expected) | HDAC2, HDAC6 | Increase | Increase |
| Nexturastat A | HDAC6 | Significant Increase | Minimal to no change |
Experimental Workflow for In Vitro Validation
The following diagram outlines a typical workflow for validating the mechanism of action of an HDAC inhibitor in vitro.
Caption: A generalized workflow for in vitro validation of HDAC inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HDAC Inhibitor IC50 Determination using a Fluorometric Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified recombinant HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, etc.)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test compound (this compound or Nexturastat A) dissolved in DMSO
-
Trichostatin A (TSA) as a positive control
-
Developer solution (e.g., Trypsin in assay buffer with TSA)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (TSA) in HDAC Assay Buffer.
-
In the 96-well plate, add the diluted compounds. Include wells with DMSO only as a negative control (100% activity) and wells with a high concentration of TSA as a background control (0% activity).
-
Add the recombinant HDAC enzyme to each well, except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of α-tubulin and Histone H3 Acetylation
Objective: To assess the effect of an HDAC inhibitor on the acetylation status of its downstream targets, α-tubulin and histone H3, in a cellular context.
Materials:
-
Human cancer cell line (e.g., HeLa or HCT116)
-
Cell culture medium and supplements
-
Test compound (this compound or Nexturastat A) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetyl-α-tubulin (Lys40)
-
Mouse anti-α-tubulin
-
Rabbit anti-acetyl-Histone H3 (Lys9)
-
Rabbit anti-Histone H3
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-acetyl-α-tubulin and anti-acetyl-Histone H3, along with their respective total protein controls on separate blots or after stripping) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the simplified signaling pathway of HDAC6 and the expected points of intervention for this compound and Nexturastat A.
Caption: HDAC6 signaling and inhibitor mechanism of action.
Conclusion
This guide provides a framework for the in vitro validation of this compound's mechanism of action through direct comparison with the selective inhibitor, Nexturastat A. The presented experimental protocols and comparative data structure are designed to enable researchers to objectively assess the potency, selectivity, and cellular effects of novel HDAC inhibitors. By employing these methodologies, scientists can gain a clearer understanding of how their compounds interact with their intended targets and modulate downstream cellular pathways.
Cross-Validating the Effects of HDAC6-IN-40 in Multiple Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-histone deacetylase (HDAC) inhibitor, HDAC6-IN-40, with selective HDAC6 inhibitors. By presenting supporting experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to offer an objective analysis of the compound's performance and mechanism of action in various cancer cell lines.
Comparative Analysis of Anti-Proliferative Activity
The efficacy of this compound and selective HDAC6 inhibitors was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. This data highlights the differential sensitivity of various cancer types to pan- and selective HDAC6 inhibition.
Table 1: Anti-proliferative Activity (IC50, µM) of this compound and Selective HDAC6 Inhibitors
| Cell Line | Cancer Type | This compound (Pan-HDACi) | Nexturastat A (Selective HDAC6i) | Ricolinostat (ACY-1215) (Selective HDAC6i) | Tubastatin A (Selective HDAC6i) |
| HCT-116 | Colorectal Carcinoma | 0.35[1] | - | - | - |
| HT-29 | Colorectal Carcinoma | 0.88[1] | - | - | - |
| A549 | Non-Small Cell Lung Cancer | 2.1[1] | - | - | - |
| H1299 | Non-Small Cell Lung Cancer | 1.5[1] | - | - | - |
| HeLa | Cervical Cancer | 0.92[1] | - | - | - |
| 697 | Leukemia | - | 0.401 | - | - |
| B16 | Melanoma | - | 14.3 | - | - |
| MM.1S | Multiple Myeloma | - | - | 2-8 | - |
| RPMI-8226 | Multiple Myeloma | - | - | 2-8 | - |
| U266 | Multiple Myeloma | - | - | 2-8 | - |
| WSU-NHL | Non-Hodgkin's Lymphoma | - | - | 1.97 | - |
| Hut-78 | T-cell Lymphoma | - | - | 1.51 | - |
| Granta-519 | Mantle Cell Lymphoma | - | - | 20-64 | - |
| EC109 | Esophageal Squamous Cell Carcinoma | - | - | 46 | - |
| KYSE150 | Esophageal Squamous Cell Carcinoma | - | - | 57 | - |
| TE-1 | Esophageal Squamous Cell Carcinoma | - | - | 45 | - |
| TE-13 | Esophageal Squamous Cell Carcinoma | - | - | 37 | - |
| SUNE1 | Nasopharyngeal Carcinoma | - | - | - | 0.51 |
| MDA-MB-231 | Breast Cancer | - | - | - | 0.52 |
Mechanism of Action: Pan- vs. Selective HDAC Inhibition
HDAC inhibitors exert their anti-cancer effects by increasing the acetylation of histone and non-histone proteins, leading to changes in gene expression and cell function. Pan-HDAC inhibitors, like this compound, target multiple HDAC isoforms, resulting in broad cellular effects. In contrast, selective HDAC6 inhibitors primarily target the cytoplasmic HDAC6 enzyme, leading to a more focused mechanism of action.
Signaling Pathways
References
Analysis of the selectivity profile of HDAC6-IN-40 against other HDAC isoforms
For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of a histone deacetylase (HDAC) inhibitor is paramount for advancing targeted therapeutic strategies. This guide provides a detailed comparative analysis of the selectivity of a representative highly selective HDAC6 inhibitor, Ricolinostat (ACY-1215), against other HDAC isoforms, supported by experimental data and detailed methodologies.
Ricolinostat (ACY-1215) has emerged as a potent and selective inhibitor of HDAC6, an enzyme implicated in a variety of diseases, including cancer and neurodegenerative disorders. Its selectivity is a key attribute, as off-target inhibition of other HDAC isoforms can lead to unwanted side effects. This analysis delves into the quantitative data that defines its selectivity and the experimental procedures used to obtain this information.
Selectivity Profile of Ricolinostat (ACY-1215)
The inhibitory activity of Ricolinostat (ACY-1215) against a panel of HDAC isoforms has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. A lower IC50 value indicates a higher potency of the inhibitor.
| HDAC Isoform | IC50 (nM) | Selectivity over HDAC6 (fold) |
| HDAC6 | 5 | 1 |
| HDAC1 | 58 | 11.6 |
| HDAC2 | 48 | 9.6 |
| HDAC3 | 51 | 10.2 |
| HDAC8 | 100 | 20 |
As the data indicates, Ricolinostat (ACY-1215) is a highly potent inhibitor of HDAC6 with an IC50 value of 5 nM.[1][2][3][4] It exhibits significant selectivity over other HDAC isoforms. Specifically, it is approximately 10-12 times more selective for HDAC6 than for the Class I HDACs (HDAC1, HDAC2, and HDAC3).[1][2]
Experimental Protocol: Determining HDAC Inhibitor Selectivity
The determination of IC50 values for HDAC inhibitors is typically performed using a fluorogenic biochemical assay. This method provides a sensitive and quantitative measure of enzyme activity.
Principle of the Assay
The assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. Upon deacetylation, a developer enzyme can cleave the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. In the presence of an inhibitor, the HDAC activity is reduced, leading to a decrease in the fluorescent signal.
Step-by-Step Methodology
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes for each isoform are purified. A fluorogenic substrate, such as a peptide containing an acetylated lysine (B10760008) residue linked to a fluorescent reporter, is prepared in an appropriate assay buffer.
-
Inhibitor Dilution : The HDAC inhibitor (e.g., Ricolinostat) is serially diluted to create a range of concentrations to be tested.
-
Reaction Setup : The HDAC enzyme, the inhibitor at various concentrations, and the assay buffer are pre-incubated in a 96-well microplate.
-
Initiation of Reaction : The reaction is initiated by adding the fluorogenic substrate to each well.
-
Incubation : The plate is incubated at a controlled temperature (typically 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Development : A developer solution, containing an enzyme that specifically cleaves the deacetylated substrate, is added to each well. This step releases the fluorophore.
-
Fluorescence Measurement : The fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value is then calculated by fitting the data to a dose-response curve.
Experimental workflow for determining HDAC inhibitor IC50 values.
HDAC6 Signaling Pathway
HDAC6 is a unique member of the HDAC family, primarily localized in the cytoplasm, where it deacetylates non-histone proteins.[5] This function distinguishes it from the class I HDACs, which are predominantly nuclear and regulate gene expression through histone deacetylation. The selective inhibition of HDAC6 is therefore expected to have a different biological impact compared to pan-HDAC inhibitors.
One of the key substrates of HDAC6 is α-tubulin, a major component of microtubules. By deacetylating α-tubulin, HDAC6 influences microtubule stability and dynamics, which are crucial for processes such as cell motility and intracellular transport.[3] Another important substrate is the chaperone protein Hsp90. Deacetylation of Hsp90 by HDAC6 is required for its full chaperone activity, which is essential for the stability and function of numerous client proteins involved in cell signaling and survival.[3]
Simplified HDAC6 signaling pathway and the effect of Ricolinostat.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HDAC6-IN-40 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of HDAC6-IN-40 with alternative, more extensively studied HDAC6 inhibitors, namely ACY-1215 (Ricolinostat) and Tubastatin A. The information is compiled from available published literature and supplier-provided data to support researchers in their selection of appropriate tools for studying the role of Histone Deacetylase 6 (HDAC6) in various biological processes and disease models.
Introduction to HDAC6 Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in a variety of cellular processes, including cell motility, protein degradation, and stress responses.[1] Its substrates are predominantly non-histone proteins such as α-tubulin, cortactin, and Hsp90.[2][3] Dysregulation of HDAC6 activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[1][2] This guide focuses on the comparative efficacy and known mechanisms of three selective HDAC6 inhibitors.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound, ACY-1215, and Tubastatin A, based on available in vitro enzymatic assays. It is important to note that the data for this compound is primarily from supplier-provided information and has not been extensively reported in peer-reviewed literature, in contrast to ACY-1215 and Tubastatin A.
| Inhibitor | Target(s) | IC50 / Ki (nM) | Selectivity Profile | Key Cellular Effects |
| This compound | HDAC6, HDAC2 | Ki (HDAC6): 30 nMKi (HDAC2): 60 nM | Dual inhibitor with higher potency for HDAC6. | Expected to increase acetylation of both cytoplasmic (α-tubulin) and nuclear (histones) substrates. |
| ACY-1215 (Ricolinostat) | HDAC6 | IC50: 5 nM | Highly selective for HDAC6 over class I HDACs (>10-fold). | Increases α-tubulin acetylation; induces apoptosis and cell cycle arrest in cancer cells.[4][5] |
| Tubastatin A | HDAC6 | IC50: 15 nM | Highly selective for HDAC6 (>1000-fold over other HDACs, except HDAC8). | Increases α-tubulin acetylation; neuroprotective effects against oxidative stress.[6] |
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments commonly used to characterize HDAC6 inhibitors.
In Vitro HDAC Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of purified HDAC6 by 50% (IC50).
-
Principle: A fluorogenic substrate is deacetylated by HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to HDAC6 activity.
-
Protocol:
-
Purified recombinant human HDAC6 enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound, ACY-1215, or Tubastatin A) in an assay buffer.
-
A fluorogenic HDAC6 substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time at 37°C.
-
A developer solution containing a protease is added to stop the reaction and generate the fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Western Blot Analysis of α-Tubulin Acetylation
This experiment is a hallmark for confirming the cellular activity of HDAC6 inhibitors, as α-tubulin is a primary substrate of HDAC6.
-
Principle: Western blotting is used to detect the levels of acetylated α-tubulin in cells treated with an HDAC6 inhibitor.
-
Protocol:
-
Cells (e.g., cancer cell lines or primary neurons) are treated with the HDAC6 inhibitor at various concentrations for a specified duration.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for acetylated α-tublin. An antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The intensity of the bands is quantified to determine the relative increase in α-tubulin acetylation.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of HDAC6 inhibitors on the growth and survival of cells, particularly cancer cells.
-
Principle: A metabolic assay, such as the MTT or CCK-8 assay, is used to measure the number of viable cells in a culture.
-
Protocol:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the HDAC6 inhibitor.
-
After a set incubation period (e.g., 48-72 hours), a reagent (e.g., MTT or CCK-8) is added to each well.
-
The plate is incubated for a further 1-4 hours to allow for the conversion of the reagent into a colored product by metabolically active cells.
-
The absorbance of the colored product is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.[4]
-
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways involving HDAC6 and a typical experimental workflow for evaluating HDAC6 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dovepress.com [dovepress.com]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Comparing pharmacological inhibition with HDAC6-IN-40 to genetic knockout of HDAC6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the use of the selective pharmacological inhibitor, HDAC6-IN-40 (represented by the well-characterized selective HDAC6 inhibitor, Ricolinostat), and the genetic knockout of Histone Deacetylase 6 (HDAC6). This comparison is supported by experimental data to aid researchers in selecting the most appropriate method for their studies.
Introduction to HDAC6
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes. Unlike other HDACs, its major substrates are non-histone proteins. Key functions of HDAC6 include the deacetylation of α-tubulin, which regulates microtubule dynamics and cell motility, and the modulation of heat shock protein 90 (HSP90), impacting protein folding and stability. Its involvement in protein degradation pathways, such as aggresome formation, makes it a significant target in cancer and neurodegenerative disease research.
Pharmacological Inhibition with a Selective HDAC6 Inhibitor
Selective HDAC6 inhibitors, such as Ricolinostat (ACY-1215), are small molecules designed to specifically block the catalytic activity of HDAC6.[1] This approach allows for a transient and dose-dependent reduction in HDAC6 activity, offering a model for therapeutic intervention.
Genetic Knockout of HDAC6
Genetic knockout of HDAC6 involves the permanent deletion of the HDAC6 gene, leading to a complete and continuous absence of the HDAC6 protein. This method is invaluable for studying the long-term consequences of HDAC6 loss and for validating its role in various biological systems. HDAC6 knockout mice are viable and fertile, with the most prominent phenotype being the hyperacetylation of α-tubulin.[2]
Quantitative Comparison of Effects
The following table summarizes the key quantitative differences observed between pharmacological inhibition and genetic knockout of HDAC6.
| Parameter | Pharmacological Inhibition (Ricolinostat/ACY-1215) | Genetic Knockout of HDAC6 | Key Distinctions & Considerations |
| Target Specificity | Highly selective for HDAC6 enzymatic activity.[1] | Complete ablation of the HDAC6 protein. | Inhibition targets only the catalytic function, while knockout removes all functions of the protein, including its scaffolding and protein-protein interaction domains. |
| α-Tubulin Acetylation | Dose-dependent increase.[1] | Significant and sustained increase.[2][3] | Both methods lead to hyperacetylation of α-tubulin, a key indicator of HDAC6 functional loss. |
| Cell Viability (Cancer Cell Lines) | IC50 values in the low micromolar range for many cancer cell lines.[4] | May not significantly impact viability on its own but can sensitize cells to other treatments. | The cytotoxic effects of inhibitors may be influenced by off-target effects, which are absent in knockout models. |
| In Vivo Phenotypes | Can replicate some, but not all, knockout phenotypes. May have broader effects due to potential off-target activity.[5][6] | Generally well-tolerated, with specific phenotypes related to the loss of HDAC6 function.[2] | Discrepancies between inhibitor and knockout studies can reveal non-catalytic roles of HDAC6 or off-target effects of the inhibitor. |
Experimental Protocols
Below are detailed methodologies for key experiments used to compare pharmacological inhibition and genetic knockout of HDAC6.
Western Blotting for Acetylated α-Tubulin
Objective: To quantify the levels of acetylated α-tubulin relative to total α-tubulin as a measure of HDAC6 inhibition or loss.
Methodology:
-
Cell Lysis: Cells are treated with the HDAC6 inhibitor or are from an HDAC6 knockout model. The cells are then washed with ice-cold PBS and lysed using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of acetylated α-tubulin to total α-tubulin is then calculated.[4]
Cell Viability (MTT) Assay
Objective: To assess the impact of HDAC6 inhibition on the metabolic activity and viability of cells.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the HDAC6 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[7][8]
Co-Immunoprecipitation (Co-IP) of HDAC6 and HSP90
Objective: To investigate the interaction between HDAC6 and its substrate HSP90, and how this is affected by pharmacological inhibition.
Methodology:
-
Cell Lysis: Cells are lysed in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against HDAC6 or a control IgG, followed by the addition of protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washing: The beads are washed multiple times to remove non-specific binding proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies against HDAC6 and HSP90 to detect their interaction.
Visualizing the Mechanisms and Workflows
HDAC6 Signaling Pathways
Caption: Key cytoplasmic signaling pathways regulated by HDAC6 and points of intervention.
Experimental Workflow: Comparing Inhibition and Knockout
Caption: A generalized workflow for comparing the effects of HDAC6 inhibition and knockout.
Conclusion: Choosing the Right Approach
The choice between pharmacological inhibition and genetic knockout of HDAC6 depends on the specific research question.
-
Pharmacological inhibition is ideal for studying the acute effects of blocking HDAC6's catalytic activity and for preclinical therapeutic modeling. It offers temporal control and dose-dependency, which are crucial for drug development studies.
-
Genetic knockout provides a "cleaner" system to investigate the long-term consequences of complete HDAC6 loss, including any functions independent of its deacetylase activity. It is the gold standard for target validation.
Discrepancies in the results obtained from these two approaches can be highly informative, potentially highlighting off-target effects of inhibitors or revealing non-catalytic functions of the HDAC6 protein. Therefore, a comprehensive understanding of HDAC6 biology often benefits from the complementary use of both techniques.
References
- 1. Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
Evaluating the Specificity of HDAC6-IN-40 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor, HDAC6-IN-40, with the selective HDAC6 inhibitor, Nexturastat A. The focus of this comparison is to evaluate the specificity of this compound in cellular models, supported by experimental data and detailed protocols for key assays.
Histone deacetylases are a class of enzymes crucial for regulating gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] Inhibitors of these enzymes are valuable research tools and have therapeutic potential in various diseases, including cancer.[1] HDAC inhibitors are broadly categorized as pan-inhibitors, which target multiple HDAC isoforms, and selective inhibitors that target specific HDACs.[1] Understanding the specificity of an HDAC inhibitor is critical for interpreting experimental results and predicting its biological effects.
Comparative Analysis: this compound vs. Nexturastat A
To effectively evaluate the specificity of this compound, a putative pan-HDAC inhibitor, its activity is compared against Nexturastat A, a well-characterized and highly selective HDAC6 inhibitor.[1][2]
Data Presentation: Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and Nexturastat A against various HDAC isoforms. The data is presented as the inhibitor concentration required for 50% inhibition (IC50) or as the inhibition constant (Ki). Lower values indicate higher potency.
| Inhibitor | Target Enzyme | IC50 / Ki (nM) | Selectivity Profile |
| This compound | HDAC2 | 60 (Ki)[3] | Pan-HDAC Inhibitor |
| HDAC6 | 30 (Ki)[3] | ||
| Nexturastat A | HDAC1 | >3000[2] | Selective HDAC6 Inhibitor |
| HDAC2 | >6900[2] | ||
| HDAC3 | >6650[2] | ||
| HDAC6 | 5[2][4] |
Experimental Protocols
To determine the specificity of HDAC inhibitors like this compound, two key types of experiments are typically performed: in vitro enzymatic assays to measure direct inhibition of purified HDAC enzymes and in-cell assays to assess the effect on the acetylation of specific substrates.
In Vitro HDAC Enzymatic Assay (Fluorometric)
This assay quantitatively measures the ability of a compound to inhibit the activity of a purified HDAC enzyme.
Principle: The assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. A developing reagent then cleaves the deacetylated substrate, releasing a fluorophore that can be measured. The signal intensity is proportional to the HDAC activity.
Materials:
-
Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound and Nexturastat A (or other test compounds) dissolved in DMSO
-
Developing Reagent (e.g., Trypsin in a suitable buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)[3]
-
Black, flat-bottom 96-well or 384-well plates
-
Microplate reader capable of fluorescence excitation at ~355 nm and emission at ~460 nm[3]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, Nexturastat A) in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).
-
Enzyme and Substrate Preparation: Dilute the HDAC enzyme and the fluorogenic substrate to their final working concentrations in cold assay buffer immediately before use.
-
Assay Plate Setup:
-
Add the diluted test compounds or vehicle (DMSO) to the appropriate wells.
-
Add the diluted HDAC enzyme solution to all wells except for the "no enzyme" control wells.
-
Add assay buffer to the "no enzyme" control wells.
-
-
Enzyme-Inhibitor Incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Enzymatic Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) during which the reaction is linear.[3]
-
Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developing reagent to all wells. Incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Specificity Assay: Western Blot Analysis of Substrate Acetylation
This assay determines the effect of an HDAC inhibitor on the acetylation of specific intracellular proteins, providing evidence of target engagement and selectivity within a cellular context. For HDAC6, the primary substrate is α-tubulin, while for class I HDACs (HDAC1, 2, 3), a key substrate is histone H3.
Principle: Cells are treated with the HDAC inhibitor, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated α-tubulin, total α-tubulin, acetylated histone H3, and total histone H3.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and reagents
-
This compound and Nexturastat A dissolved in DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-α-tubulin
-
Anti-α-tubulin
-
Anti-acetyl-Histone H3
-
Anti-Histone H3
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound, Nexturastat A, or vehicle (DMSO) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Prepare protein samples by mixing a consistent amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated protein to the total protein for each sample.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Comparative signaling pathways of pan- and selective HDAC inhibitors.
Caption: A generalized workflow for characterizing HDAC inhibitors.
References
Safety Operating Guide
Proper Disposal of HDAC6-IN-40: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of HDAC6-IN-40 is a critical component of laboratory safety and environmental responsibility. This potent histone deacetylase (HDAC) inhibitor must be managed as hazardous chemical waste to mitigate risks to personnel and the environment. The following procedures provide essential, step-by-step guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). Given that the toxicological properties of many research compounds are not fully known, a cautious approach is essential.
| Activity | Required Personal Protective Equipment |
| Waste Handling & Disposal | Double Nitrile or other chemically resistant gloves are recommended to prevent skin contact.[1] |
| Safety glasses with side shields or chemical splash goggles to protect from splashes.[1] | |
| A fully buttoned lab coat, preferably with elastic cuffs, to protect skin and clothing.[1] |
Disposal Protocol for this compound
All materials contaminated with this compound must be treated as hazardous chemical waste.[1] Adherence to your institution's specific guidelines for hazardous waste disposal is mandatory.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated consumables, such as pipette tips, tubes, gloves, and weigh boats, in a designated and clearly labeled hazardous waste container.[1] The original vial containing the powdered compound should also be disposed of as hazardous solid waste.[1]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous waste container specifically for liquids.[1] Do not pour any liquid waste containing this compound down the drain. [1]
2. Container Management:
-
Ensure all hazardous waste containers are leak-proof and kept securely sealed when not in use.
-
Clearly label all containers with "Hazardous Waste" and identify the contents, including "this compound."
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area that is away from general laboratory traffic.[2]
-
This storage area should be well-ventilated and have secondary containment to prevent spills.[2]
4. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will ensure compliance with all local, state, and federal regulations.
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to contain the material and protect personnel.
-
Small Spills: Absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[1] Place the absorbed material and any contaminated cleaning supplies into a sealed and labeled hazardous waste container.[1]
-
Large Spills: Evacuate the area immediately and contact your institution's EHS department for assistance.[1]
In case of personal exposure, follow these first aid measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move to fresh air immediately.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]
In all cases of exposure, seek immediate medical attention. [1]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
